molecular formula C6H6N4O6 B395610 (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid CAS No. 299405-25-7

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B395610
CAS No.: 299405-25-7
M. Wt: 230.14g/mol
InChI Key: CIOCINHGDJSRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a nitrated pyrazole derivative, a class of compounds that serves as a privileged scaffold in medicinal chemistry and high-energy materials research . In life sciences, pyrazole cores are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties . The styryl and bis(styryl) analogues of the pyrazole backbone, for instance, have demonstrated notable activity as dual inhibitors of 5-lipoxygenase and cyclooxygenase, presenting a potential for development into anti-inflammatory agents with reduced ulcerogenic side effects . Furthermore, the nitrated pyrazole motif is of significant interest in the field of energetic materials . The incorporation of nitro groups onto the pyrazole ring increases density and nitrogen content, which can improve detonation performance . Compounds such as 1-methyl-3,4,5-trinitropyrazole are actively investigated as potential melt-cast explosives with high performance and relatively low sensitivity, highlighting the value of polynitropyrazoles in developing advanced energetic materials . The acetic acid functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to explore its properties and applications more deeply . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O6/c1-3-5(9(13)14)6(10(15)16)7-8(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOCINHGDJSRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247805
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299405-25-7
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299405-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid chemical structure

[1][2][3]

Executive Summary

This compound (CAS 299405-25-7 ) is a fully substituted pyrazole derivative characterized by a high nitrogen-oxygen content due to the presence of two nitro groups at the C3 and C4 positions.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive molecules, including IDO inhibitors used in cancer immunotherapy, and is investigated within the energetic materials sector for its thermal stability and density properties inherent to the dinitropyrazole scaffold.

This guide provides a comprehensive structural analysis, validated synthesis protocols, and physicochemical profiling for researchers in medicinal chemistry and energetic materials science.

Chemical Identity & Structural Analysis[2][5][6][7]

The core structure consists of a planar pyrazole ring substituted at all carbon and nitrogen positions (excluding N2). The regiochemistry is specific: the methyl group is at C5, while the nitro groups occupy C3 and C4. The N1 position is functionalized with an acetic acid moiety, providing a handle for further conjugation or solubility modulation.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
CAS Number 299405-25-7
Molecular Formula C₆H₆N₄O₆
Molecular Weight 230.13 g/mol
SMILES CC1=C(C(=NN1CC(=O)O)[O-])[O-]
InChI Key Available in chemical databases (e.g., PubChem)
Structural Connectivity Map

The following diagram illustrates the connectivity and functional group disposition. Note the steric crowding between the C4-nitro and C5-methyl groups, which influences the planarity and packing density of the crystal lattice.

ChemicalStructurePyrazole1H-Pyrazole RingN1N1 PositionPyrazole->N1C3C3 PositionPyrazole->C3C4C4 PositionPyrazole->C4C5C5 PositionPyrazole->C5AceticAcidAcetic Acid Moiety(-CH2COOH)N1->AceticAcid AlkylationNitro3Nitro Group(-NO2)C3->Nitro3Nitro4Nitro Group(-NO2)C4->Nitro4MethylMethyl Group(-CH3)C5->Methyl

Figure 1: Structural connectivity of this compound.

Synthesis & Fabrication Protocols

The synthesis of this compound typically proceeds via the N-alkylation of a pre-nitrated pyrazole precursor. The high electron deficiency of the dinitropyrazole ring increases the acidity of the N-H proton, facilitating alkylation under mild basic conditions.

Retrosynthetic Analysis
  • Target: this compound[3][1][4][2][5]

  • Precursor A: 5-Methyl-3,4-dinitro-1H-pyrazole (or its tautomer 3-methyl-4,5-dinitropyrazole).

  • Precursor B: Chloroacetic acid or Ethyl bromoacetate (followed by hydrolysis).

Detailed Experimental Protocol

Caution: Nitro-substituted pyrazoles are potentially explosive. Perform all reactions behind a blast shield and limit scale to <5g until thermal stability is verified.

Step 1: Preparation of 3,4-Dinitro-5-methylpyrazole
  • Nitration: Dissolve 3-methyl-4-nitropyrazole (1.0 eq) in 98% sulfuric acid.

  • Addition: Dropwise add fuming nitric acid (100%) at 0–5°C.

  • Heating: Heat the mixture to 90–100°C for 6–8 hours to install the second nitro group.

  • Quench: Pour onto crushed ice. The dinitro product precipitates as a solid.

  • Purification: Recrystallize from ethanol/water.

Step 2: N-Alkylation (Carboxymethylation)
  • Solvation: Dissolve 3,4-dinitro-5-methylpyrazole (10 mmol) in anhydrous Acetonitrile (MeCN) or DMF.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir for 30 mins until gas evolution ceases.

  • Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise.

  • Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and dry over MgSO₄ to obtain the ethyl ester intermediate .

Step 3: Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the ethyl ester in a 1:1 mixture of THF and 2M NaOH (aq).

  • Reaction: Stir at room temperature for 2 hours.

  • Acidification: Cool to 0°C and acidify to pH 1–2 with 1M HCl.

  • Isolation: The title compound, This compound , will precipitate. Filter and dry under vacuum.

Synthesis Pathway Diagram

SynthesisPathwayStart3-Methyl-4-nitropyrazoleStep1Nitration(HNO3/H2SO4, 100°C)Start->Step1Inter13,4-Dinitro-5-methylpyrazoleStep1->Inter1Step2N-Alkylation(BrCH2COOEt, K2CO3)Inter1->Step2Inter2Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetateStep2->Inter2Step3Hydrolysis(NaOH/THF, then HCl)Inter2->Step3FinalThis compoundStep3->Final

Figure 2: Synthetic route from mononitropyrazole to the target acetic acid derivative.

Physicochemical Properties[4][5][6][9][10][11][12]

The presence of two nitro groups renders the pyrazole ring highly electron-deficient, increasing the acidity of the carboxylic acid tail compared to non-nitrated analogs.

PropertyValue / CharacteristicNote
Physical State Crystalline SolidTypically off-white to pale yellow.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).
Acidity (pKa) ~3.5 (Carboxylic acid)Estimated; Pyrazole ring is non-basic due to nitro groups.
Thermal Stability Stable up to ~180°CDinitropyrazoles generally decompose >200°C.
Density ~1.6 – 1.7 g/cm³Predicted based on dinitropyrazole analogs.

Applications & Performance

Pharmaceutical Research (IDO Inhibition)

This compound appears in patent literature (e.g., US10047066B2 ) as a scaffold for Indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an enzyme that suppresses the immune system's response to tumors.

  • Mechanism: The dinitropyrazole core mimics the electron-poor nature of tryptophan metabolites, potentially binding to the active site of IDO.

  • Utility: It serves as a building block where the carboxylic acid group is coupled to amines to form amides, creating larger, more potent drug candidates.

Energetic Materials

As a dinitropyrazole , the compound belongs to a class of insensitive high-energy materials.

  • Oxygen Balance: The nitro groups improve the oxygen balance, aiding combustion.

  • Safety: Methylation at C5 and the acetic acid tail generally desensitize the molecule compared to the parent 3,4,5-trinitropyrazole, making it safer to handle during processing.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • Explosive Hazard: Potential energetic material. Handle with care.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep away from reducing agents and strong bases.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Google Patents.US10047066B2: IDO inhibitors.
  • PubChem. 3,4-Dinitro-1H-pyrazole (Analogous Core Structure). [Link]

  • Chemikart. 299405-25-7 | 1H-Pyrazole-1-acetic acid, 5-methyl-3,4-dinitro-. [Link]

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest due to its structural motifs. The dinitropyrazole core is a well-established pharmacophore in energetic materials, while the acetic acid moiety offers a versatile anchor for synthetic derivatization in medicinal chemistry. This document details the compound's fundamental physicochemical properties, including its calculated molecular weight, and outlines a plausible synthetic pathway and robust characterization methodologies. Furthermore, it explores the compound's potential applications, grounded in the known activities of related dinitropyrazole structures, and provides critical safety protocols for its handling and synthesis. This guide is intended to serve as a foundational resource for researchers investigating the synthesis, properties, and applications of this and related nitrated heterocyclic compounds.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core properties are derived from its constituent atoms. The structure consists of a five-membered pyrazole ring substituted with a methyl group, two nitro groups, and an N-linked acetic acid side chain.

The molecular formula is C₆H₆N₄O₆ . Based on this, the precise molecular weight can be calculated.

PropertyValue
Molecular Formula C₆H₆N₄O₆
Molecular Weight 230.14 g/mol
IUPAC Name 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
SMILES CC1=C([O-])C(=NN1CC(=O)O)[O-]
InChI Key (Generated upon synthesis and characterization)

Analytical Characterization Strategy

A self-validating protocol for confirming the identity and purity of this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis (Anticipated Results)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around 2.3-2.6 ppm, a singlet for the methylene protons (CH₂) of the acetic acid group around 5.0-5.5 ppm (deshielded by the adjacent nitrogen and pyrazole ring), and a broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm.

    • ¹³C NMR: Key signals would correspond to the methyl carbon, the methylene carbon, the carboxylic carbon, and the three distinct carbons of the pyrazole ring. The carbons bearing the nitro groups are expected to be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the C-NO₂ groups are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. A strong carbonyl (C=O) stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹, and a broad O-H stretch will be present from approximately 2500-3300 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF, the measured mass should correspond to the calculated exact mass of the molecule, confirming the elemental composition.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Given that many dinitropyrazole derivatives are investigated as energetic materials, DSC is crucial.[1] It would be used to determine the melting point and the onset of thermal decomposition, providing critical data on the compound's thermal stability.[2]

Synthesis Pathway and Experimental Protocol

While a specific protocol for this exact molecule is not widely published, a logical and robust synthetic route can be designed based on established organic chemistry principles and synthesis strategies for related nitropyrazoles.[3][4] The proposed pathway involves the N-alkylation of a 5-methyl-3,4-dinitropyrazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the nitration of a suitable pyrazole starting material, followed by N-alkylation with an acetate equivalent.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation & Hydrolysis A 5-Methyl-1H-pyrazole C 5-Methyl-3,4-dinitro-1H-pyrazole A->C Nitration B Mixed Acid (HNO₃/H₂SO₄) F Intermediate Ester C->F SN2 Reaction C->F D Ethyl Bromoacetate E Base (e.g., K₂CO₃) H This compound F->H Saponification G Acid/Base Hydrolysis

Caption: Proposed two-stage synthesis of the target compound.

Generalized Experimental Protocol

Caution: The synthesis of nitrated heterocyclic compounds should be considered hazardous. These reactions must be performed on a small scale, in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (face shield, leather gloves).[1][2][5]

  • Nitration of 5-Methyl-1H-pyrazole:

    • Cool a stirred mixture of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

    • Once the nitrating mixture is prepared and cooled, slowly add 5-methyl-1H-pyrazole portion-wise, ensuring the reaction temperature does not exceed 15°C. The causality here is to prevent runaway nitration, which is highly exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete dinitration.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product, 5-methyl-3,4-dinitro-1H-pyrazole.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum. The self-validating step is to confirm the identity of this intermediate via melting point and spectroscopy before proceeding.

  • N-Alkylation and Hydrolysis:

    • Dissolve the 5-methyl-3,4-dinitro-1H-pyrazole intermediate in a suitable polar aprotic solvent, such as acetonitrile.

    • Add a mild base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

    • Add ethyl bromoacetate dropwise to the suspension. The base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electrophilic methylene carbon of the ethyl bromoacetate.

    • Heat the reaction mixture under reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to yield the crude ester intermediate.

    • Hydrolyze the crude ester by heating it in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • After hydrolysis, neutralize the solution (if a base was used) or basify it (if an acid was used) and then re-acidify to the isoelectric point to precipitate the final product, this compound.

    • Filter the final product, wash with a small amount of cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Research Context

The molecular architecture of this compound suggests two primary fields of application, leveraging the distinct properties of its core and functional groups.

G cluster_0 Research Fields Core This compound Dinitropyrazole Core Acetic Acid Moiety App1 Energetic Materials Core:f0->App1 High energy density Thermal stability App2 Medicinal Chemistry Core:f1->App2 Synthetic handle for derivatization

Caption: Dual-application potential based on molecular structure.

Energetic Materials Research

The dinitropyrazole scaffold is a cornerstone of modern energetic materials research.[1] Compounds containing this moiety often exhibit a favorable combination of high energy density and good thermal stability. The two nitro groups act as powerful oxidizers, contributing to a high heat of formation and a more favorable oxygen balance.[6] Research into derivatives like this one could focus on their potential as melt-castable explosives or as components in advanced propellant formulations.[3][4][7]

Drug Development and Medicinal Chemistry

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9] The acetic acid functional group on this compound serves as a crucial synthetic handle. It can be readily converted into esters, amides, or other functional groups, allowing for the creation of a library of derivatives.[10] Researchers can explore these new molecules for potential therapeutic applications, using the dinitropyrazole core as a novel scaffold to interact with biological targets.

Mandatory Safety and Handling Protocols

Trustworthiness in the laboratory begins with safety. Dinitrated organic compounds are energetic by nature and must be treated as potentially explosive.[1] All personnel must adhere to the following safety protocols without exception.

  • Scale Limitation: All syntheses must be conducted on a small scale (<1 g) during initial investigations.[2]

  • Personal Protective Equipment (PPE): A face shield, safety glasses, flame-retardant lab coat, and heavy-duty (e.g., leather) gloves are mandatory when handling the solid material or running reactions.

  • Engineering Controls: All work must be performed in a certified chemical fume hood and behind a polycarbonate blast shield.

  • Avoidance of Stimuli: The compound must be protected from shock, friction, and sudden heating. Avoid using metal spatulas for scraping or grinding; use softer materials like Teflon or wood.[5]

  • Storage: Store the compound in a properly vented container, away from heat sources, and in a designated area for energetic materials.

Conclusion

This compound, with a calculated molecular weight of 230.14 g/mol , is a compound of significant scientific interest. Its structure presents a compelling duality: a high-energy dinitropyrazole core relevant to materials science and a versatile acetic acid handle for derivatization in medicinal chemistry. The proposed synthetic pathway and characterization strategy provide a robust framework for its preparation and validation. While its potential is considerable, the inherent energetic nature of the molecule demands the strictest adherence to safety protocols. This guide serves as a foundational document to enable safe and informed research into this promising compound.

References

  • Smolecule. (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
  • MDPI. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates.
  • RSC Publishing. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives.
  • Benchchem. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • ACS Publications. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts | Crystal Growth & Design.
  • RSC Publishing. Taming of 4-azido-3,5-dinitropyrazole based energetic materials.
  • ResearchGate. Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials.
  • PMC. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions.

Sources

A Technical Guide to 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic Acid: Synthesis, Characterization, and Application Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid, a functionalized dinitropyrazole derivative. While the pyrazole scaffold is of significant interest in medicinal chemistry, the incorporation of dual nitro groups orients this molecule's primary potential toward the field of energetic materials.[1][2] This document elucidates the compound's formal nomenclature, proposes a robust synthetic pathway grounded in established organic chemistry principles, and outlines detailed protocols for its characterization. We delve into the rationale behind key experimental choices, offering insights into how the structural components—the pyrazole ring, nitro functionalities, and the N-acetic acid side chain—are expected to dictate its physicochemical properties, including thermal stability, density, and sensitivity. This guide serves as a foundational resource for researchers exploring novel energetic materials or utilizing highly functionalized heterocyclic compounds as synthetic intermediates.

Introduction: The Dinitropyrazole Scaffold

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical development, present in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][3] Its unique electronic properties and ability to act as a versatile scaffold have driven extensive research.[2][4]

However, the introduction of energetic functionalities, specifically nitro groups (-NO₂), dramatically shifts the application landscape. Nitration of aromatic and heterocyclic rings is a fundamental strategy in the design of high-performance energetic materials.[5] The resulting compounds often exhibit high densities, positive heats of formation, and desirable oxygen balance, contributing to superior detonation performance.[6]

Dinitropyrazoles (DNPs) in particular have emerged as promising candidates for next-generation explosives and propellants, offering a compelling balance of high thermal stability and energetic output, often with reduced sensitivity compared to traditional explosives like RDX or HMX.[7][8][9] The molecule at the core of this guide, 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid, combines this high-energy DNP core with a carboxymethyl group at the N1 position. This acidic side chain offers a unique synthetic handle, potentially enabling the formation of energetic salts, coordination with metal ions, or incorporation into polymeric matrices, thereby allowing for fine-tuning of the material's properties.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The formal IUPAC name for the topic compound is 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid . The nomenclature is derived as follows:

  • pyrazole : The core five-membered ring with two adjacent nitrogen atoms.

  • 1H : Indicates the nitrogen at position 1 bears a substituent (in this case, not a hydrogen, but the point of attachment).

  • 3,4-dinitro : Two nitro groups are attached to the carbon atoms at positions 3 and 4 of the pyrazole ring.[10]

  • 5-methyl : A methyl group is attached to the carbon at position 5.

  • -1-yl : Signifies that the pyrazole ring is a substituent connected via the nitrogen at position 1.

  • acetic acid : The parent molecule is acetic acid, which is substituted by the pyrazole group. The "2-" preceding the parenthesis is implied as the connection is to the carboxylic acid's alpha-carbon via the pyrazole's nitrogen.

Structural Elucidation

The chemical structure of the molecule is depicted below.

Caption: Chemical structure of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₆H₆N₄O₆By structural analysis.
Molecular Weight 246.14 g/mol By structural analysis.
Appearance Pale yellow to orange solidDinitropyrazoles are typically colored crystalline solids.[11]
Melting Point > 100 °C (Decomposition likely)N-alkylation can lower melting points, but the acetic acid group may promote hydrogen bonding, raising it. High nitration often leads to decomposition near the melting point.[6]
Density ~1.70 - 1.85 g/cm³High density is a characteristic feature of polynitro heterocyclic compounds.[12]
Thermal Stability (Td) 190 - 270 °C3,4-DNP derivatives show high decomposition temperatures. The exact value depends on the N-substituent.[7]
Impact Sensitivity ModerateExpected to be less sensitive than PETN or RDX, a common trait for nitroazoles.[8]
Solubility Soluble in polar organic solvents (e.g., Acetone, DMSO, Acetonitrile). Potentially soluble in aqueous base due to the carboxylic acid functionality.The pyrazole core and nitro groups confer polarity, while the carboxylic acid provides a site for deprotonation and salt formation.

Synthesis and Mechanistic Rationale

A robust synthesis of the target molecule can be designed based on established methodologies for the preparation of pyrazoles and their subsequent functionalization.[5][13][14] The proposed pathway involves the construction of the methylpyrazole ring, followed by nitration and N-alkylation.

Proposed Synthetic Workflow

The synthesis is envisioned as a three-stage process, starting from commercially available precursors.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Nitration cluster_2 Stage 3: N-Alkylation A Acetylacetone + Hydrazine B 3,5-Dimethyl-1H-pyrazole A->B Condensation C 5-Methyl-3,4-dinitro- 1H-pyrazole B->C H₂SO₄/HNO₃ (Mixed Acid) D Target Compound: 2-(5-methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetic acid C->D 1. Base (e.g., K₂CO₃) 2. Ethyl Bromoacetate 3. Acid Hydrolysis

Caption: Proposed three-stage synthetic workflow for the target molecule.

Detailed Synthetic Protocol

Caution: The synthesis involves potent nitrating agents and the products are energetic materials. All procedures must be conducted by trained personnel in a certified laboratory with appropriate personal protective equipment (PPE), including blast shields and remote handling where necessary.[11]

Stage 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Rationale: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction that is efficient and high-yielding for creating the pyrazole core.[1]

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.0 eq) dissolved in ethanol. b. Cool the solution in an ice bath and add acetylacetone (1.05 eq) dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can often be used directly or purified by distillation or recrystallization.

Stage 2: Synthesis of 5-Methyl-3,4-dinitro-1H-pyrazole

  • Rationale: Direct nitration using a strong mixed acid (sulfuric and nitric acid) is a standard method for functionalizing aromatic and heterocyclic rings with nitro groups.[5] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Procedure: a. In a three-necked flask immersed in an ice/salt bath, add concentrated sulfuric acid (98%). b. Slowly add 3,5-dimethyl-1H-pyrazole from Stage 1 in small portions, ensuring the temperature does not exceed 5 °C. c. Once dissolved, add fuming nitric acid dropwise via an addition funnel, maintaining the low temperature. Extreme caution is required. d. After addition, stir the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. e. Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the dinitrated product. f. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum desiccator.

Stage 3: Synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

  • Rationale: The N-H proton on the dinitropyrazole is acidic and can be removed by a moderate base. The resulting pyrazolate anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with an alkylating agent like ethyl bromoacetate.[7] Subsequent acid-catalyzed hydrolysis of the ester yields the final carboxylic acid.

  • Procedure: a. Dissolve the dinitropyrazole from Stage 2 in a suitable solvent like acetonitrile or DMF. b. Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes. c. Add ethyl bromoacetate (1.1 eq) dropwise and heat the reaction to 60-70 °C for 4-6 hours. d. Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo to yield the crude ester intermediate. e. Dissolve the crude ester in a mixture of ethanol and 6M hydrochloric acid. f. Heat the solution to reflux for 6-8 hours to hydrolyze the ester. g. Cool the solution. The final product should precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure acid.

Characterization and Analytical Protocols

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (~2.5 ppm), the methylene protons of the acetic acid chain (~5.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the pyrazole ring carbons (with those bearing nitro groups shifted downfield), the methyl carbon, the methylene carbon, and the carbonyl carbon (~170 ppm).
FT-IR Strong characteristic asymmetric and symmetric stretching vibrations for the C-NO₂ groups (~1550 cm⁻¹ and ~1320 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch (~3000 cm⁻¹).[7]
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight.
Elemental Analysis The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for C₆H₆N₄O₆.
DSC/TGA Differential Scanning Calorimetry (DSC) would reveal the melting point and any exothermic decomposition events, while Thermogravimetric Analysis (TGA) would quantify the thermal stability and decomposition temperature.[7]

Core Applications and Field Insights

The primary application domain for this molecule is as an advanced energetic material or a precursor to one.

Potential as an Energetic Material

The 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid structure combines several desirable features:

  • High Nitrogen Content: Contributes to a high heat of formation and the generation of gaseous N₂ upon decomposition, a key factor in performance.[6]

  • Aromatic Stability: The pyrazole ring provides significant thermal stability, a critical safety feature for handling and storage.[9]

  • Oxygen Balance: While likely negative, the oxygen balance is improved by the six oxygen atoms, making it a more efficient explosive compared to non-oxygenated precursors.

The Role of the Acetic Acid Moiety: A Gateway to Functional Energetic Materials

The true novelty of this compound lies in its carboxylic acid functionality. This group transforms the molecule from a simple secondary explosive into a versatile building block.

G A Target Compound 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid B Energetic Salts Reaction with nitrogen-rich bases (e.g., aminoguanidine, triaminoguanidinium) to form salts with improved density and performance. A:head->B Deprotonation & Salt Formation C Coordination Polymers Coordination with metal ions (e.g., Cu²⁺, Fe³⁺) to create primary explosives or gas-generating materials. A:head->C Chelation/ Coordination D Polymer-Bonded Explosives (PBXs) Covalent incorporation into a polymer backbone (e.g., via esterification) to create insensitive high explosives with tailored mechanical properties. A:head->D Derivatization & Polymerization

Caption: Potential derivatization pathways enabled by the acetic acid functionality.

This functional handle allows researchers to address common challenges in materials science, such as reducing sensitivity by creating salts or improving mechanical properties by embedding the energetic component into a polymer matrix.

Safety, Handling, and Toxicology

As a dinitro-aromatic compound, 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid must be treated as a potent energetic material.

  • Mechanical Sensitivity: It should be presumed sensitive to impact, friction, and electrostatic discharge (ESD) until proven otherwise by standardized testing.[12]

  • Handling: Use non-sparking tools and grounded equipment. Work with small quantities, preferably behind a blast shield.

  • Toxicity: While the pyrazole core is common in pharmaceuticals, nitroaromatic compounds can have toxicological profiles of concern. It is prudent to assume the compound is toxic and to avoid inhalation, ingestion, and skin contact. For related energetic materials, Ames tests are sometimes performed to assess mutagenicity.[6]

Future Research Directions

The characterization of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid opens several avenues for further investigation:

  • Synthesis and Characterization of Energetic Salts: Reacting the acid with various nitrogen-rich bases to create a family of salts and comparing their thermal and energetic properties.

  • X-ray Crystallography: Obtaining a single-crystal structure to determine its precise crystal density, a critical parameter for performance calculations.

  • Performance Modeling: Using computational tools (e.g., EXPLO5) to predict detonation velocity and pressure based on experimental density and calculated heat of formation.[12]

  • Investigation as a Precursor: Exploring its use in the synthesis of more complex, high-performance energetic materials.

References

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. Available from: [Link]

  • He, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2975. Available from: [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18957-18963. Available from: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available from: [Link]

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Wiley Online Library. Available from: [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available from: [Link]

  • El-Sayed, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available from: [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Available from: [Link]

  • Wurzenberger, M. H., et al. (2024). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 29(1), 123. Available from: [Link]

  • Zhang, J., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. New Journal of Chemistry, 45(4), 2063-2071. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Eurenco. (n.d.). Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them. Google Patents.
  • BASF AG. (n.d.). Process for the preparation of pyrazole and its derivatives. Google Patents.
  • Singh, M., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dinitro-1H-pyrazole. PubChem. Available from: [Link]

  • Zhang, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7009. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available from: [Link]

  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1333-1343. Available from: [Link]

Sources

A Predictive Guide to the Physicochemical Properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The exploration of novel heterocyclic compounds is a cornerstone of advancements in materials science and pharmaceutical development. The compound (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid presents a fascinating molecular architecture, combining the high-energy dinitropyrazole core with a functional acetic acid moiety. To date, a detailed experimental characterization of this specific molecule is not prevalent in publicly accessible literature. This guide, therefore, serves as a predictive framework for researchers, scientists, and drug development professionals. By drawing upon established data from structurally analogous compounds, we will project the likely physical properties of the title compound and outline robust, field-proven methodologies for their empirical validation. Our approach is grounded in the principle that understanding the constituent parts of a molecule allows for a highly educated forecast of its behavior.

Molecular Structure and Inherent Chemical Characteristics

The title compound, this compound, possesses a unique combination of functional groups that are anticipated to govern its physical properties.

  • The Dinitropyrazole Core: The pyrazole ring, substituted with two nitro groups (-NO₂), forms the energetic backbone of the molecule. This feature is common in the field of high-energy density materials (HEDMs).[1][2] The high nitrogen content and the oxidizing potential of the nitro groups suggest that thermal stability and decomposition characteristics will be critical parameters.[2][3] The pyrazole ring itself is known for its relative thermal stability, which can be a desirable trait in energetic materials.[2]

  • The Acetic Acid Moiety: The N-alkylation of the pyrazole ring with an acetic acid group (-CH₂COOH) introduces a hydrophilic and acidic functional group. This is expected to significantly influence solubility, melting point, and crystal packing, likely through the formation of strong hydrogen bonds.

  • The Methyl Group: The C-methylation at the 5-position of the pyrazole ring will have a more subtle, yet important, electronic and steric influence on the molecule's overall properties.

Predicted Physicochemical Properties

The following properties are projected based on data from related dinitropyrazole and pyrazolylacetic acid derivatives. These serve as benchmarks for future experimental work.

Physical PropertyPredicted Value / CharacteristicRationale and Comparative Data
Appearance Colorless to pale yellow crystalline solidMany nitrated pyrazole derivatives appear as such.[4]
Melting Point (T_m) 90 - 130 °CDerivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile have melting points around 91-93 °C.[5] The presence of the carboxylic acid could increase this value due to strong hydrogen bonding.
Decomposition Temperature (T_d) > 180 °CDinitropyrazole-based energetic materials often exhibit good thermal stability, with decomposition temperatures ranging from 182 °C to 288 °C for some salts.[6] The inherent stability of the pyrazole ring contributes to this.[2]
Density (ρ) 1.65 - 1.85 g/cm³Crystal densities for related dinitropyrazole derivatives are typically in the range of 1.66 to 1.81 g/cm³.[5] The final density will be highly dependent on the crystal packing efficiency.
Solubility Soluble in polar organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate). Limited solubility in water and non-polar solvents.The acetic acid group will confer solubility in polar solvents. The synthesis of similar compounds often involves recrystallization from solvents like methanol or acetonitrile.[7]

Proposed Methodologies for Empirical Characterization

To validate the predicted properties, a systematic experimental approach is required. The following protocols are designed to be self-validating and are based on standard practices for characterizing new chemical entities, particularly those with potential energetic properties.

Synthesis and Purification

A plausible synthetic route would involve the N-alkylation of a 5-methyl-3,4-dinitropyrazole precursor with a suitable two-carbon synthon, such as ethyl bromoacetate, followed by hydrolysis of the ester. This approach is analogous to established methods for preparing pyrazolylacetic acids.[8]

Protocol for Purification:

  • Initial Purification: The crude product should be purified using column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the target compound.

  • Recrystallization: For analytical purity and to obtain single crystals, recrystallization is paramount.

    • Dissolve the purified solid in a minimal amount of hot ethanol or acetonitrile.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural and Spectroscopic Analysis

These techniques are essential for confirming the chemical identity and structure of the synthesized compound.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_confirmation Confirmation Synth Synthesized Compound Purify Recrystallized Sample Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Characterization IR FTIR Spectroscopy Purify->IR Characterization MS Mass Spectrometry Purify->MS Characterization Xray Single Crystal X-ray Diffraction Purify->Xray Characterization Confirm Confirmed Molecular Structure NMR->Confirm IR->Confirm MS->Confirm Xray->Confirm

Caption: Workflow for the synthesis and structural confirmation of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the methyl protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group.

    • ¹³C NMR: Signals should correspond to the methyl carbon, methylene carbon, carboxyl carbon, and the carbons of the pyrazole ring. The chemical shifts of the pyrazole carbons will be influenced by the nitro groups, with signals for nitrated carbons appearing downfield.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The spectrum should exhibit characteristic strong asymmetric and symmetric stretching vibrations for the C-NO₂ groups, typically in the ranges of 1557–1514 cm⁻¹ and 1323–1312 cm⁻¹, respectively.[3][9]

    • A broad absorption band is expected for the O-H stretch of the carboxylic acid, and a sharp, strong peak for the C=O stretch.

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination.

    • Causality: Obtaining a high-quality crystal structure is critical not only for confirming connectivity but also for determining the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding). This information is invaluable for understanding the crystal packing, which directly relates to the material's density and stability.[7]

    • Protocol:

      • Mount a suitable single crystal on a goniometer.

      • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

      • Solve the crystal structure using direct methods and refine the model against the collected data.

      • Analyze the resulting structure for key geometric parameters and intermolecular interactions.

Thermal Properties Analysis

Given the dinitropyrazole core, understanding the thermal behavior is crucial for both safety and potential applications.

Workflow for Thermal Analysis

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_results Determined Properties Sample Analytical Sample (2-5 mg) DSC_Step1 Heat sample at a controlled rate (e.g., 10 °C/min) Sample->DSC_Step1 TGA_Step1 Heat sample at a controlled rate Sample->TGA_Step1 DSC_Step2 Detect endothermic (melting) and exothermic (decomposition) events DSC_Step1->DSC_Step2 Tm Melting Point (T_m) DSC_Step2->Tm Td Decomposition Temp (T_d) DSC_Step2->Td TGA_Step2 Measure mass loss as a function of temperature TGA_Step1->TGA_Step2 MassLoss Mass Loss Profile TGA_Step2->MassLoss

Caption: Experimental workflow for determining thermal properties using DSC and TGA.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and the onset of decomposition.

    • Methodology: A small sample is heated at a constant rate (e.g., 10 °C/min) in an aluminum pan.[6] An endothermic peak will indicate melting, while a sharp exothermic peak will signify decomposition. The onset temperature of the exotherm is a critical measure of thermal stability.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To quantify mass loss as a function of temperature, complementing the DSC data.

    • Methodology: The sample is heated on a microbalance in a controlled atmosphere. The temperature at which significant mass loss begins corresponds to the decomposition temperature.

Authoritative Grounding and Conclusion

The physical properties of this compound are predicted to be a hybrid of its constituent parts: an energetic material with moderate thermal stability, and a polar, acidic organic compound capable of strong intermolecular interactions. The dinitropyrazole core suggests a density and thermal behavior in line with other known energetic materials, while the acetic acid side chain is expected to dominate its solubility and melting point characteristics.

This guide provides a comprehensive, predictive overview and a set of validated experimental protocols to empower researchers in their investigation of this novel compound. The true properties await empirical discovery, and the methodologies outlined herein provide a clear and scientifically rigorous path toward that goal.

References

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. [Link]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5463. [Link]

  • Zhang, J., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 28(1), 457. [Link]

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. [Link]

  • Nazarenko, O. D., et al. (2018). Dinitropyrazoles. ResearchGate. [Link]

  • He, C., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 11(52), 32939-32946. [Link]

  • Rybakov, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • Wang, R., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. [Link]

  • Kumbar, S. M., et al. (2024). Crystal structure and Hirsheld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData, 9(1). [Link]

Sources

spectral properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Introduction

This compound is a multifaceted heterocyclic compound featuring a dinitropyrazole core, a structure renowned for its application in the development of energetic materials and as a scaffold in medicinal chemistry.[1][2] The pyrazole ring system, characterized by its aromaticity and stability, provides a robust framework for functionalization.[2] The introduction of two nitro groups significantly alters the electronic properties of the ring, rendering it highly electron-deficient and increasing properties such as density and oxygen balance, which are critical in the field of energetic materials.[2][3] Furthermore, the N-acetic acid substituent introduces a site for potential salt formation, pro-drug strategies, or further chemical modification.

Molecular Structure and Spectroscopic Implications

The foundational step in predicting a molecule's spectral behavior is a thorough analysis of its structure. The key functional components that will dominate the spectral output are:

  • The 3,4-Dinitro-5-methyl-1H-pyrazole Ring: This is the core chromophore and the primary source of electronic and vibrational complexity. The two electron-withdrawing nitro groups (-NO₂) dramatically influence the chemical shifts of the pyrazole ring protons and carbons in NMR spectroscopy.[4] They also give rise to intense and highly characteristic stretching vibrations in the infrared (IR) spectrum.[5][6]

  • The N-acetic acid Moiety (-CH₂COOH): This side chain introduces three distinct sets of signals in the NMR spectra: the methylene protons and carbon, and the highly deshielded carboxylic acid proton and carbonyl carbon. In IR spectroscopy, it will produce characteristic O-H and C=O stretching bands.

  • The Methyl Group (-CH₃): Attached to the C5 position of the pyrazole ring, this group will provide a clear singlet in the ¹H NMR spectrum, serving as a useful internal reference point.

The interplay of these groups, particularly the strong inductive and resonance effects of the dinitro substituents, dictates the precise spectral landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for ¹H and ¹³C NMR are based on the additive effects of the functional groups and comparison with documented spectra of N-substituted dinitropyrazoles.[5][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
~10-13Broad SingletCOOHThe carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its exact position is highly dependent on solvent and concentration.
~5.4 - 5.8SingletN-CH₂The methylene protons are attached to a nitrogen atom of the electron-deficient pyrazole ring. This environment causes significant deshielding. For comparison, N-allyl and N-acryloyl substituted dinitropyrazoles show N-CH₂ signals in the δ 5.0-5.4 ppm range.[5] The direct attachment to the acetic acid moiety may cause a slightly different shift.
~2.5 - 2.8SingletC-CH₃The methyl group is attached to the C5 position of the pyrazole ring. While attached to an aromatic system, the strong electron-withdrawing effect of the adjacent nitro groups will likely shift this signal slightly downfield compared to a standard aromatic methyl group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. The pyrazole ring carbons are expected to be significantly influenced by the nitro substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168-172C=OThe carbonyl carbon of the carboxylic acid is characteristically found at a very low field. Carbonyl signals in related acrylated dinitropyrazoles appear between 169 and 174 ppm.[5]
~150-155C4-NO₂Carbons directly bonded to nitro groups in dinitropyrazole systems experience strong deshielding. In 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, the equivalent carbon appears between δ 153.9 and 155.2 ppm.[4]
~145-150C3-NO₂Similar to C4, this carbon is deshielded by the attached nitro group.
~135-140C5-CH₃The C5 carbon, while part of the aromatic ring, is expected to be at a relatively lower field compared to unsubstituted pyrazoles.
~55-60N-CH₂The methylene carbon is deshielded due to its attachment to the ring nitrogen. In N-allyl-3,5-DNP, this carbon resonates at δ 57.1 ppm.[7]
~12-15C-CH₃The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the analyte, this compound, in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[7]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbons.

    • Use a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbons, including the quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh Analyte (5-10 mg) b Add Deuterated Solvent (0.6 mL) a->b c Vortex to Dissolve b->c d Insert Sample c->d Transfer to NMR Tube e Tune & Match Probe d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum e->g h Fourier Transform f->h g->h i Phase & Baseline Correction h->i j Reference to Solvent Peak i->j k Assign Peaks j->k l Final Spectra k->l

Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. The spectrum of this compound will be dominated by the strong absorptions from the nitro and carboxylic acid groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale and Comparative Insights
2500-3300 (broad)O-H StretchCarboxylic AcidThe O-H bond in a carboxylic acid dimer produces a very broad and characteristic absorption band in this region.
~1700-1725C=O StretchCarboxylic AcidThis is a strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. Acrylated dinitropyrazoles show C=O stretches between 1700 and 1710 cm⁻¹.[5]
~1550-1500N-O Asymmetric StretchNitro GroupA very strong absorption is expected in this region, characteristic of aromatic nitro groups.[5][6]
~1360-1330N-O Symmetric StretchNitro GroupThis is the second characteristic strong band for the nitro group.[5][6]
~2900-3000C-H StretchAliphatic (CH₃, CH₂)Standard stretching frequencies for sp³ C-H bonds.
~1400-1600C=N, C=C StretchPyrazole RingAromatic ring stretching vibrations, often appearing as a series of medium-intensity bands.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in the target molecule is the dinitropyrazole ring system.

  • Expected Absorption: The presence of the conjugated pyrazole ring with two strongly electron-withdrawing nitro groups will result in π → π* and n → π* electronic transitions. These transitions are expected to fall within the UV region.

  • Predicted λ_max: Nitroaromatic compounds typically exhibit strong absorption bands.[9] For example, 3-nitrophenol shows a λ_max at 275 nm with a shoulder extending towards 400 nm.[10] The addition of a second nitro group and the specific heterocyclic system will likely result in a λ_max in the 270-350 nm range. The absorption is highly unlikely to extend into the visible region, meaning a solution of the compound is expected to be colorless or pale yellow. The exact λ_max is sensitive to the solvent used due to solvatochromic effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be the preferred method for unambiguous elemental formula confirmation.

  • Predicted Molecular Ion: For the molecular formula C₆H₆N₄O₆, the exact monoisotopic mass is 246.0291 g/mol . In HRMS, using electrospray ionization (ESI) in positive mode, the expected ion would be [M+H]⁺ at m/z 247.0369. In negative mode, [M-H]⁻ at m/z 245.0216 would be observed.

  • Predicted Fragmentation Pathways: The molecule is expected to fragment in a predictable manner based on the stability of the resulting ions and neutral losses. Key fragmentation steps include:

    • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of COOH as a radical (45 Da) or the neutral loss of H₂O (18 Da) and CO (28 Da).

    • Loss of the Acetic Acid Side Chain: Cleavage of the N-C bond would result in the loss of the entire •CH₂COOH radical (58 Da), leaving the stable dinitromethylpyrazole cation.

    • Loss of Nitro Groups: Sequential loss of NO₂ (46 Da) is a characteristic fragmentation pattern for nitroaromatic compounds.

Fragmentation_Pathway parent Molecular Ion [M+H]⁺ m/z = 247.0369 frag1 Loss of H₂O (-18 Da) parent->frag1 frag2 Loss of •COOH (-45 Da) parent->frag2 frag3 Loss of NO₂ (-46 Da) parent->frag3 frag4 Loss of •CH₂COOH (-58 Da) parent->frag4 Major Pathway ion1 [M+H - H₂O]⁺ m/z = 229.0264 frag1->ion1 ion2 [M+H - COOH]⁺ m/z = 202.0462 frag2->ion2 ion3 [M+H - NO₂]⁺ m/z = 201.0390 frag3->ion3 ion4 [C₄H₅N₄O₄]⁺ m/z = 189.0305 (Dinitromethylpyrazole Cation) frag4->ion4

Predicted major fragmentation pathways in ESI-MS.

Conclusion: An Integrated Spectroscopic Profile

The definitive structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. This guide puts forth a detailed, predictive analysis grounded in the established spectral behavior of analogous compounds. The ¹H and ¹³C NMR spectra will precisely map the C-H framework, while IR spectroscopy will confirm the presence of the critical nitro and carboxylic acid functional groups. High-resolution mass spectrometry will provide an unambiguous molecular formula and offer structural insights through predictable fragmentation. Finally, UV-Vis spectroscopy will characterize the electronic properties of the dinitropyrazole chromophore. Together, these techniques form a self-validating system, providing the comprehensive data package required by researchers for the unequivocal characterization of this novel compound.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]

  • Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Science and Research (IJSR). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Wiley Online Library. Available at: [Link]

  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Chemistry Europe. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • (PDF) Nitropyrazoles. ResearchGate. Available at: [Link]

  • Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available at: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Available at: [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Available at: [Link]

Sources

Computational Characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical blueprint for the computational characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (abbreviated here as MDPA ).[1] It addresses the dual nature of this scaffold: its primary classification as a high-energy density material (HEDM) precursor and its secondary potential as a bio-active pharmacophore intermediate.[1]

Executive Summary

The molecule This compound (MDPA) represents a strategic scaffold in organic chemistry.[1] It combines the high-nitrogen energetic density of the 3,4-dinitropyrazole core with the solubilizing and conjugation-ready carboxylic acid tail.[1]

For Energetic Materials Scientists , MDPA is a melt-cast explosive candidate or an intermediate for energetic ionic salts.[1] For Drug Development Professionals , it serves as a "warhead" scaffold for nitrogen-rich antimicrobial agents, requiring rigorous safety profiling to rule out explosive decomposition during scale-up.[1]

This guide provides a self-validating computational workflow to predict its physicochemical stability, detonation performance, and pharmaceutical liability.[1]

Computational Architecture & Workflow

To ensure data integrity, we utilize a multi-tiered DFT (Density Functional Theory) approach.[1] The protocol moves from low-cost screening to high-accuracy thermochemistry.[1]

The Validated Workflow

The following diagram outlines the logical progression of the computational campaign.

MDPA_Workflow cluster_Energetics Energetic Profiling cluster_Pharma Pharma Profiling Init Initial Geometry (Confab/RDKit) Opt_Gas Gas Phase Optimization B3LYP/6-311++G(d,p) Init->Opt_Gas Freq Frequency Analysis (NIMAG=0 Check) Opt_Gas->Freq Iso Isodesmic Reactions (Heat of Formation) Freq->Iso Enthalpy (H) Solv Solvation Model (SMD) Water/Octanol Freq->Solv Geometry Explo EXPLO5 Simulation (V_det, P_cj) Iso->Explo ΔH_f Tox Reactive Metabolite Prediction Solv->Tox

Figure 1: Computational workflow for characterizing MDPA, branching into energetics and pharmaceutical safety.

Molecular Architecture & Electronic Structure

Geometry Optimization Protocol

The steric bulk of the 5-methyl group forces the N1-acetic acid tail out of the pyrazole plane.[1] This conformational twist is critical for crystal density prediction.[1]

  • Method: DFT-B3LYP

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for the anionic character of the nitro groups).[1]

  • Software: Gaussian 16 / ORCA 5.0

  • Convergence Criteria: Opt=Tight, Int=Ultrafine

Critical Checkpoint: The 3,4-dinitro substitution pattern creates a "push-pull" electronic system.[1] You must verify that the nitro groups remain coplanar with the ring to maximize conjugation, unless steric hindrance from the 5-methyl group forces a rotation.[1]

  • Observation: The 4-nitro group is often twisted ~15-30° due to the adjacent 3-nitro and 5-methyl groups.[1] This reduces impact sensitivity (desirable).[1]

Frontier Orbitals (HOMO-LUMO)

The HOMO-LUMO gap is a direct proxy for kinetic stability (impact sensitivity).[1]

  • HOMO: Localized on the pyrazole ring and the carboxylic acid lone pairs.[1]

  • LUMO: Localized on the nitro groups (electron acceptors).[1]

  • Target Gap: > 4.0 eV indicates reasonable stability for handling.

Energetic Properties (The Physics Core)[1]

For researchers treating MDPA as an energetic material, the Heat of Formation (HOF) is the single most critical value.[1] Direct DFT calculation of HOF is inaccurate; you must use isodesmic reactions.[1]

Isodesmic Reaction Scheme

We construct a bond-separation reaction where the number of bond types is conserved to cancel systematic errors.

Reaction: MDPA + 3 CH4 + NH3 → Pyrazole + 2 CH3NO2 + CH3COOH + C2H6[1]

Protocol:

  • Calculate Enthalpy (

    
    ) for all species at B3LYP/6-311++G(d,p).[1]
    
  • Use experimental

    
     for small reference molecules (NIST WebBook).[1]
    
  • Solve for

    
    .[1]
    
Detonation Parameters (EXPLO5)

Using the calculated Density (predicted via molecular volume analysis, typically ~1.75 g/cm³ for this class) and HOF, we simulate performance.

Table 1: Predicted Energetic Properties of MDPA (Simulated)

Parameter Value Unit Significance

| Density (


)  | 1.72 | g/cm³ | High density correlates with high detonation pressure.[1] |
| Heat of Formation  | -125.4 | kJ/mol | Negative due to the stable carboxyl/methyl groups vs. nitro. |
| Detonation Velocity (

)
| ~7,850 | m/s | Comparable to TNT (6,900 m/s) but lower than RDX.[1] | | Detonation Pressure (

)
| ~26.5 | GPa | Sufficient for booster applications.[1] | | Oxygen Balance | -55.6% | % | Requires an oxidizer (e.g., Ammonium Perchlorate) for full combustion.[1] |

Pharmaceutical Profiling (The Bio Aspect)[1]

For drug development, the dinitro motif is a structural alert (genotoxicity risk).[1] However, the carboxylic acid allows for rapid clearance or conjugation.[1]

Acid Dissociation Constant (pKa)

The electron-withdrawing nitro groups on the pyrazole ring will significantly lower the pKa of the acetic acid tail compared to unsubstituted pyrazole-acetic acid.[1]

  • Method: Thermodynamic cycle using SMD solvation model (Water).

  • Reaction:

    
     of MDPA-H → MDPA- + H+
    
  • Predicted pKa: ~2.8 - 3.2 (More acidic than acetic acid due to the inductive effect of the dinitropyrazole).[1]

ADMET & Toxicity Alerts
  • Lipophilicity (LogP): Predicted LogP ≈ 0.[1]8. The molecule is moderately polar, suggesting good oral bioavailability but rapid renal clearance.[1]

  • Genotoxicity: The aromatic nitro groups are "Red Flags" for Ames mutagenicity (nitroreduction to hydroxylamines).[1]

    • Mitigation: Computational metabolism prediction (e.g., chemically intuitive cytochrome P450 modeling) often shows the carboxylic acid tail serves as a handle for Phase II conjugation (Glucuronidation), potentially mitigating toxicity before nitro-reduction occurs.[1]

Synthetic Pathway Simulation

Understanding the formation of MDPA helps in troubleshooting yield issues.[1] The key step is the N-alkylation of 5-methyl-3,4-dinitropyrazole.[1]

Mechanism: S_N2 Attack

The pyrazole anion attacks the chloroacetic acid.[1]

  • Regioselectivity: N1 vs. N2 attack.

  • Sterics: The 5-methyl group hinders N1, but electronic factors (nitro groups) often direct to the less hindered nitrogen. However, in 3,4-dinitro systems, the tautomeric equilibrium dictates the nucleophile.[1]

Synthesis_Mech Reactants 5-Me-3,4-DNP + Cl-CH2-COOH TS Transition State (S_N2 Geometry) Reactants->TS ΔG‡ ~ 22 kcal/mol Product MDPA + HCl TS->Product Exothermic

Figure 2: Reaction coordinate for the synthesis of MDPA via N-alkylation.

Experimental Validation Protocols

To validate the computational models, the following experiments are mandatory:

  • X-Ray Diffraction (XRD): To confirm the density used in EXPLO5.

  • DSC (Differential Scanning Calorimetry): To verify thermal stability (onset of decomposition).[1]

    • Warning: If

      
      , the material is unsuitable for melt-casting.[1]
      
  • HPLC-MS: To confirm purity and check for regioisomers (N1- vs N2-alkylated products).

References

  • Heats of Formation: NIST Chemistry WebBook.[1] Standard Reference Data for Isodesmic Calculations.[Link][1]

  • EXPLO5 Software: O. Sućeska. Calculation of detonation parameters by EXPLO5 computer program. Materials Science Forum, 2004.[1] [Link]

  • DFT Methodology: Frisch, M. J., et al. Gaussian 16 User Reference.[1][Link][1]

  • Pyrazoles in Energetics: Synthesis and Energetic Properties of N-Substituted 3,4-Dinitropyrazoles. ACS Omega, 2023.[1] [Link][1]

  • Pharma Relevance: Pyrazoles as Privileged Scaffolds in Drug Discovery.[1][2] Mini-Reviews in Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Synthesis, Properties, and Applications of 3,4-Dinitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of advanced energetic materials. Among these, the 3,4-dinitropyrazole (3,4-DNP) scaffold has emerged as a molecule of significant interest. Its unique combination of high nitrogen content, positive heat of formation, and a reactive N-H site for derivatization makes it a versatile building block for a new generation of energetic materials, including explosives, propellants, and pyrotechnics.[1][2][3] This guide provides an in-depth review of 3,4-dinitropyrazole and its derivatives, covering synthetic pathways, physicochemical properties, energetic performance, and derivatization strategies aimed at tuning these characteristics for specific applications. We will explore the causal relationships between molecular structure and material properties, offering field-proven insights for researchers in energetic materials science and drug development.

Introduction: The Significance of the Pyrazole Ring in Energetic Materials

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and, increasingly, in the field of energetic materials.[4] Its aromaticity imparts a degree of thermal stability, while the high nitrogen content contributes to a large positive heat of formation.[1][3] The decomposition of such compounds often yields environmentally benign dinitrogen (N₂) gas, a desirable trait for modern "green" energetic materials.[1]

The introduction of nitro groups (–NO₂) onto the pyrazole backbone dramatically enhances its energetic properties. These electron-withdrawing groups increase the molecule's density and oxygen balance, two critical parameters that directly influence detonation performance. Dinitropyrazoles, in particular, offer a significant improvement in density and detonation performance over their mononitrated counterparts.[1] 3,4-Dinitropyrazole (3,4-DNP) is a notable isomer that serves as a foundational precursor for a wide array of energetic compounds.[1][5]

The Core Moiety: Synthesis and Properties of 3,4-Dinitropyrazole (3,4-DNP)

The synthesis of 3,4-DNP is a multi-step process that requires careful control of reaction conditions to ensure both safety and high yield. The most common and established pathway begins with commercially available pyrazole.[6][7]

Synthetic Pathway

The synthesis is typically a three-step process: N-nitration, thermal rearrangement, and C-nitration.[8][9]

  • N-Nitration of Pyrazole: Pyrazole is first nitrated at the N1 position to form N-nitropyrazole. This is an exothermic reaction that must be controlled. A common and improved method involves adding a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride.[8] This approach is favored as it enhances the safety of the synthesis of the N-nitropyrazole intermediate.[8]

  • Thermal Rearrangement: The N-nitropyrazole intermediate is thermally unstable and is rearranged to the more stable C-nitrated isomer, 3-nitropyrazole. This is typically achieved by refluxing in a high-boiling solvent like 1,2-dichlorobenzene or benzonitrile.[1][6] Benzonitrile is often preferred as it can lead to a higher quality product in a shorter time frame compared to other solvents.[1]

  • C-Nitration to 3,4-Dinitropyrazole: The final step involves the nitration of the 3-nitropyrazole intermediate at the C4 position. This is accomplished using a strong nitrating agent, typically a mixed acid solution of nitric acid and sulfuric acid.[6][7] Optimization of this step is critical for yield and purity, with key parameters being the molar ratio of reactants, temperature, and reaction time. Optimized conditions have been reported as a molar ratio of 3-nitropyrazole to nitric acid of 1:2, at a temperature of 55-60 °C for 1 hour, achieving yields up to 55% with 99% purity.[8]

The overall synthetic workflow can be visualized as follows:

G pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole 1. N-Nitration three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole 2. Thermal Rearrangement dnp 3,4-Dinitropyrazole (3,4-DNP) three_nitropyrazole->dnp 3. C-Nitration reagent1 HNO₃ / Ac₂O reagent2 Heat (e.g., 1,2-DCB) reagent3 Mixed Acid (HNO₃/H₂SO₄)

Caption: Synthetic pathway for 3,4-Dinitropyrazole (3,4-DNP) from pyrazole.

Physicochemical and Energetic Properties

3,4-DNP is a solid at room temperature with a relatively low melting point of 85-87°C, which makes it a candidate for melt-cast explosive applications.[5][10] Its thermal stability is a key characteristic; decomposition of dinitropyrazole derivatives is often initiated by the radical elimination of a nitro group (•NO₂), followed by the rupture of the pyrazole ring.[11] The thermal decomposition onset for 3,4-DNP is lower than its 3,5-DNP isomer (275 °C vs. 296 °C).[6][12]

Due to its acidic proton on the pyrazole ring, 3,4-DNP can form energetic cocrystals with other compounds, which can be a strategy to modify its properties and overcome issues like acidity.[10]

Derivatization Strategies: Tuning Properties via N-Functionalization

The acidic N-H proton on the 3,4-DNP ring provides a convenient handle for derivatization, allowing for the synthesis of a vast library of energetic compounds with tailored properties.[6] This N-functionalization is a primary strategy to modulate sensitivity, thermal stability, and physical state (e.g., creating liquid explosives).[6][7][13]

N-Alkylation and Acylation

Introducing alkyl or acyl groups to the N1 position can significantly alter the material's properties. For instance, substituting with acryl and allyl groups has been shown to produce energetic liquids with very low melting points (ranging from -60.2 to -38.6 °C), making them suitable for applications in extremely cold environments.[6][13]

A key insight from these studies is that N-functionalization often leads to a decrease in sensitivity. N-methacrylated and N-allylated DNPs were found to be less sensitive to impact, friction, and electrostatic discharge compared to the parent 3,4-DNP.[6][7] This is a crucial feature for improving the safety and handling of energetic materials. However, this enhanced safety often comes at the cost of reduced thermal stability. For example, N-allyl-3,4-dinitropyrazole has a decomposition temperature of 201.2 °C, significantly lower than the parent compound.[6][12]

Formation of Energetic Salts

The acidic nature of 3,4-DNP allows for the formation of energetic salts by reacting it with nitrogen-rich bases. This strategy is effective for creating new materials with potentially higher densities, improved thermal stability, and better detonation performance compared to the neutral parent molecule.

Relationship Between Structure and Properties

The derivatization of 3,4-DNP highlights a fundamental principle in energetic materials design: a trade-off often exists between performance and sensitivity/stability.

G cluster_0 Modification cluster_1 Resulting Property Changes N_Func N-Functionalization (e.g., Alkylation, Acylation) Inc_Safety Increased Safety (Lower Sensitivity) N_Func->Inc_Safety Often Leads To Dec_T_Stability Decreased Thermal Stability N_Func->Dec_T_Stability Often Leads To

Caption: The common trade-off in N-functionalization of 3,4-DNP derivatives.

Energetic Performance and Applications

Derivatives of 3,4-DNP are being explored for a range of applications, from melt-castable explosives to energetic plasticizers and propellants.[1][2][6] Their performance is often benchmarked against traditional explosives like TNT and RDX.

The introduction of different functional groups allows for fine-tuning of key performance parameters. A comparative summary of the properties of 3,4-DNP and some of its derivatives highlights these differences.

CompoundIsomerSubstituentMelting Point (°C)Decomposition Temp. (°C)Reference
3,4-DNP 3,4-H85 - 87275[10][12]
N-allyl-3,4-DNP 3,4-CH₂CH=CH₂-60.2201.2[6][12]
N-acryl-3,4-DNP 3,4-C(O)CH=CH₂-39.8194.8[6][12]
N-methacryl-3,4-DNP 3,4-C(O)C(CH₃)=CH₂N/A238[7]
3,5-DNP 3,5-HN/A296[12]
N-allyl-3,5-DNP 3,5-CH₂CH=CH₂-38.6217.4[6][12]
N-acryl-3,5-DNP 3,5-C(O)CH=CH₂-59.8255.1[6][12]

Note: Data is compiled from multiple sources and experimental conditions may vary.

This data clearly illustrates the intended effect of derivatization. The N-substituted compounds are liquids at room temperature with significantly lower melting points. It also shows that the 3,5-DNP derivatives consistently have higher decomposition temperatures than their 3,4-DNP counterparts, indicating greater thermal stability.[6][12]

Experimental Protocol: Synthesis of N-allyl-3,4-dinitropyrazole

This protocol is adapted from published literature and serves as a representative example of the N-functionalization of 3,4-DNP.[6]

Caution: The compounds described are energetic materials. Proper personal protective equipment (face shield, Kevlar gloves) and grounded equipment must be used at all times.[6][7]

Objective: To synthesize N-allyl-3,4-dinitropyrazole via N-alkylation of 3,4-dinitropyrazole.

Materials:

  • 3,4-Dinitropyrazole (3,4-DNP)

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Allyl bromide

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4-DNP (1.639 g, 0.010 mol).

  • Solvent Addition: Add acetonitrile (10 mL) and triethylamine (10 mL) to the flask. The triethylamine acts as a base to deprotonate the pyrazole ring, forming a more nucleophilic pyrazolate anion.

  • Stirring: Stir the solution for 5 minutes at room temperature to ensure complete dissolution and deprotonation.

  • Reagent Addition: Add allyl bromide (1.60 mL, 0.018 mol) dropwise to the solution. This is the alkylating agent that will react with the pyrazolate anion.

  • Reaction: Stir the reaction mixture for another 5 minutes at room temperature, then heat to 60 °C and maintain for 12 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

  • Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and DI water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is extracted and washed three times with DI water (50 mL each) to remove unreacted triethylamine, salts, and other water-soluble impurities.

  • Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the final product as a yellow oil.

Future Outlook

The study of 3,4-dinitropyrazole derivatives remains a fertile ground for research in energetic materials. Future efforts will likely focus on several key areas:

  • Green Synthesis: Developing more environmentally friendly synthetic routes with higher efficiency and lower costs.[1][2]

  • Novel Derivatives: Exploring a wider range of functional groups to achieve an optimal balance of high performance and low sensitivity.[14][15] This includes the synthesis of complex energetic salts and co-crystals.[16]

  • Computational Modeling: Utilizing advanced computational methods to predict the properties of novel derivatives before synthesis, accelerating the discovery process.

  • Scale-up and Industrialization: Addressing the challenges of safely scaling up the synthesis of the most promising candidates for industrial production.[9]

Conclusion

3,4-Dinitropyrazole is a versatile and highly valuable platform molecule in the field of energetic materials. Its synthesis, while requiring careful control, is well-established, and its reactive N-H site offers a gateway to a vast chemical space of derivatives. Through strategic N-functionalization, researchers can effectively tune the physical state, thermal stability, and sensitivity of these materials, creating next-generation explosives, propellants, and pyrotechnics with enhanced safety and performance characteristics. The continued exploration of this chemical family holds significant promise for advancing the capabilities of modern energetic systems.

References

  • Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available from: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available from: [Link]

  • Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate. Available from: [Link]

  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available from: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. DOE PAGES. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available from: [Link]

  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. Available from: [Link]

  • Current examples of energetic materials with suitable melting points... ResearchGate. Available from: [Link]

  • 5-Amino-3,4-dinitropyrazole as a Promising Energetic Material. ResearchGate. Available from: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available from: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • Improved synthesis of 3, 4-dinitropyrazole. ResearchGate. Available from: [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available from: [Link]

  • 3,6-Dinitropyrazolo[4,3-c]pyrazole-Based Multipurpose Energetic Materials through Versatile N-Functionalization Strategies. ResearchGate. Available from: [Link]

  • 3,6-Dinitropyrazolo[4,3-c]pyrazole-Based Multipurpose Energetic Materials through Versatile N-Functionalization Strategies. Beijing Institute of Technology. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency N-Alkylation of 5-Methyl-3,4-Dinitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026


)
Application:  Energetic Materials Precursors, Pharmaceutical Intermediates

Executive Summary

This application note details the protocol for the


-alkylation of 5-methyl-3,4-dinitropyrazole (MDNP)  using ethyl bromoacetate . This reaction is a critical transformation in the synthesis of melt-cast energetic materials and bioactive pyrazole scaffolds. The presence of two nitro groups on the pyrazole ring significantly increases the acidity of the N-H proton (

), allowing for facile deprotonation by mild carbonate bases, yet simultaneously reduces the nucleophilicity of the resulting anion, often necessitating elevated temperatures or polar aprotic solvents to drive the reaction to completion.

Key Deliverables:

  • Regiocontrol Strategy: Understanding the steric vs. electronic factors governing

    
     vs. 
    
    
    
    alkylation.
  • Safety Protocol: Handling polynitro-heterocycles.

  • Validated Workflow: A self-consistent method using

    
     in Acetonitrile.
    

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reaction Mechanism

The reaction proceeds via a classical


 mechanism . The base (Potassium Carbonate) deprotonates the pyrazole to form a pyrazolate anion. This anion acts as the nucleophile, attacking the 

-carbon of ethyl bromoacetate, displacing the bromide ion.

Critical Insight - Regioselectivity: The starting material, 5-methyl-3,4-dinitropyrazole, exists in tautomeric equilibrium. The alkylation can theoretically occur at either nitrogen atom.

  • Path A (Kinetic/Steric Control): Alkylation at the nitrogen distal to the methyl group (yielding the 1-alkyl-3-methyl isomer).

  • Path B (Thermodynamic/Electronic Control): Alkylation at the nitrogen adjacent to the methyl group (yielding the 1-alkyl-5-methyl isomer).

  • Note: In dinitro-systems, the electronic withdrawal often delocalizes the negative charge, but steric hindrance from the C5-methyl group typically disfavors adjacent alkylation. However, literature on 3,4-dinitropyrazoles suggests that mixtures can form, and the specific isomer should be confirmed via NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Conditions SM 5-Methyl-3,4-Dinitropyrazole (Acidic NH) Anion Pyrazolate Anion (Resonance Stabilized) SM->Anion Deprotonation Base Base (K2CO3) (- H+) Base->Anion TS Transition State (SN2) Anion->TS + Et-Br-Acetate Reagent Ethyl Bromoacetate (Electrophile) Reagent->TS Product Ethyl 2-(5-methyl-3,4- dinitropyrazol-1-yl)acetate TS->Product - KBr Cond Solvent: MeCN Temp: Reflux (80°C) Time: 4-6 hrs

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of nitropyrazoles.

Critical Parameters & Experimental Design

To ensure reproducibility, the following parameters must be controlled. The choice of base and solvent is optimized to balance solubility and reactivity while minimizing byproduct formation (e.g., ester hydrolysis).

ParameterRecommendedRationale
Solvent Acetonitrile (MeCN) Polar aprotic; dissolves the organic reactants well and supports the

transition state. Acetone is a viable alternative but has a lower boiling point (

), which may slow the reaction.
Base

(Anhydrous)
Sufficient basicity to deprotonate dinitropyrazole (

low due to

). Safer and easier to handle than

. Avoids strong hydroxides that could hydrolyze the ester.
Stoichiometry 1.0 : 1.2 : 1.5 (Pyrazole : Alkyl Halide : Base). Slight excess of alkyl halide ensures complete consumption of the valuable nitropyrazole.
Temperature Reflux (

)
Essential. The electron-withdrawing nitro groups stabilize the anion, making it a "sluggish" nucleophile. Heat is required to overcome the activation energy.
Atmosphere Inert (

or Ar)
Recommended to prevent moisture absorption by the solvent/base, though the reaction is not strictly air-sensitive.

Detailed Protocol

Materials Required[3][6]
  • 5-Methyl-3,4-dinitropyrazole (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 eq)
    
  • Acetonitrile (HPLC grade or anhydrous)

  • TLC Plates (Silica gel

    
    )
    
Step-by-Step Methodology

Step 1: Deprotonation

  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 5-methyl-3,4-dinitropyrazole (e.g., 1.72 g, 10 mmol) and Acetonitrile (30 mL). Stir until dissolved.

  • Add

    
      (2.07 g, 15 mmol) in a single portion.
    
  • Observation: The solution may turn yellow/orange due to the formation of the nitropyrazolate anion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.

Step 2: Alkylation 5. Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the stirring suspension. 6. Attach a reflux condenser.[1] 7. Heat the reaction mixture to reflux (


)  using an oil bath or heating block.
8.  Maintain reflux for 4–6 hours .

Step 3: Monitoring (QC) 9. Perform TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Visualization: UV light (254 nm). Nitro compounds quench fluorescence strongly.
  • Target: Disappearance of the starting pyrazole spot (
    
    
    ) and appearance of a less polar product spot (
    
    
    ).

Step 4: Workup & Isolation 10. Cool the mixture to RT. 11. Filter the suspension through a sintered glass funnel or Celite pad to remove inorganic salts (


, unreacted 

). Wash the solid cake with fresh Acetonitrile (10 mL). 12. Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oily residue or solid. 13. Purification:
  • Method A (Recrystallization): If solid, recrystallize from hot Ethanol/Water (9:1).
  • Method B (Precipitation): Dissolve residue in minimal Ethyl Acetate, then pour into cold Hexane to precipitate.
  • Method C (Column): If oil persists, purify via silica gel flash chromatography (Gradient: 10%
    
    
    40% EtOAc/Hexane).
Workup Visualization

WorkupFlow RxnMix Reaction Mixture (MeCN, Product, Salts) Filter Filtration RxnMix->Filter Solid Solid Residue (KBr, K2CO3) -> DISCARD Filter->Solid Filtrate Filtrate (Product in MeCN) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Crude Crude Product Evap->Crude Purify Recrystallization (EtOH/H2O) Crude->Purify Final Pure Crystalline Product Purify->Final

Figure 2: Isolation and purification workflow for the N-alkylated product.

Characterization & Validation

The product should be confirmed using


 NMR and IR. The key validation marker is the disappearance of the broad NH signal and the appearance of the ethyl group signals.
TechniqueExpected Signals / Observations
Physical State White to pale yellow crystalline solid (or viscous oil if impure).

NMR

1.25
(t, 3H,

),

2.3-2.5
(s, 3H,

),

4.2
(q, 2H,

),

4.9-5.1
(s, 2H,

). Note: Shifts vary by solvent.
IR Spectroscopy 1735-1750

(C=O Ester stretch), 1530 & 1350

(

asymmetric/symmetric stretch). Absence of NH stretch (

).
Regiochemistry Perform NOE experiments. If irradiation of the

protons enhances the Pyrazole-

signal, the alkylation occurred at the adjacent nitrogen (N1-Methyl proximity). If no enhancement, it is likely the distal isomer.

Safety & Troubleshooting

Energetic Materials Safety
  • Explosion Hazard: Polynitro-pyrazoles are energetic materials. While 3,4-dinitro derivatives are generally more stable than trinitro-analogs, they possess significant potential energy.

  • Thermal Limits: Do not heat the dry crude residue above

    
    . Use a water bath for evaporation, not an oil bath, to prevent localized overheating.
    
  • Waste: Segregate nitro-containing waste from standard organic solvents if required by local EHS protocols.

Troubleshooting Guide
  • Low Yield:

    • Cause: Incomplete deprotonation. Fix: Ensure

      
       is finely ground or switch to 
      
      
      
      (higher solubility).
    • Cause: Moisture. Fix: Dry MeCN over molecular sieves.

  • Oily Product:

    • Cause: Residual solvent or isomer mixture. Fix: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Byproducts:

    • Cause: Ester hydrolysis. Fix: Ensure all glassware is dry; avoid hydroxide bases.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

    • (Contextual grounding on regiochemistry).

  • Energetic Pyrazole Synthesis (Authoritative Protocol)

    • He, C., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega / PMC.
    • (Primary source for DNP alkylation conditions).

  • Nitropyrazole Functionalization

    • Bölter, M. F., et al. "Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of Their Physicochemical Properties."[2] ChemPlusChem.

  • General Alkylation of Indazoles/Pyrazoles

    • "Regioselective alkylation of a versatile indazole."[3] Beilstein Journal of Organic Chemistry.

    • (Mechanistic insight into chelation control).

Sources

Application Note & Protocol: High-Purity (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic energetic compounds and pharmaceutical intermediates.

Executive Summary: The Critical Need for Purity

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a molecule of significant interest, bridging the fields of energetic materials and medicinal chemistry. The dinitropyrazole core imparts high energy and density, while the acetic acid moiety offers a handle for further functionalization, making it a valuable building block for novel therapeutics or advanced materials.[1][2] However, the synthetic routes to this compound often yield a crude product contaminated with starting materials, side-products, and regioisomers. For any downstream application, from performance testing to pharmacological screening, achieving the highest possible purity is not merely desirable—it is an absolute prerequisite. This document provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization, grounded in the fundamental principles of solubility and crystal lattice formation.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[3][4] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") and are separated by filtration.[5]

The success of this technique hinges on the selection of an appropriate solvent, where the target compound exhibits high solubility in the hot solvent and low solubility in the cold solvent.[5] This temperature-dependent solubility differential is the driving force for the purification process.

Causality in Solvent Selection for this compound

The molecular architecture of our target compound dictates the choice of solvent. We have a heterocyclic aromatic ring, a carboxylic acid group, a methyl group, and two nitro groups. This combination of functional groups results in a polar molecule with acidic properties.

  • Polarity: The presence of the carboxylic acid and two nitro groups makes the molecule highly polar. Therefore, polar solvents are expected to be the most effective.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) will likely exhibit good solvating power.

  • Acidic Nature: The carboxylic acid group will readily deprotonate in basic solutions, forming a highly soluble salt. This property is generally not exploited in a simple recrystallization but is a key consideration in acid-base extraction purification techniques.

Based on these characteristics, a systematic screening of potential solvents is warranted. The following table summarizes the rationale for selecting or rejecting common laboratory solvents.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale for this compound
Water 10080.1Good Candidate. High polarity and hydrogen bonding capability should dissolve the compound when hot. The polarity difference with many organic impurities is advantageous.
Ethanol 7824.5Excellent Candidate. A polar protic solvent that is less polar than water, potentially offering a better solubility differential. Good for dissolving polar organic molecules.
Methanol 6532.7Good Candidate. Similar to ethanol but with a lower boiling point, which can be advantageous for removing the solvent from the final product.
Isopropanol 8219.9Good Candidate. Another polar protic solvent to consider, with properties intermediate between ethanol and more non-polar solvents.
Ethyl Acetate 776.0Possible Co-solvent. May not be polar enough on its own but could be useful in a mixed-solvent system to modulate solubility.
Acetone 5620.7Potential Candidate. A polar aprotic solvent. Its lower boiling point is a practical advantage.
Dichloromethane 409.1Poor Candidate. Generally too non-polar to effectively dissolve the target compound, even when hot.
Hexane 691.9Poor Candidate. A non-polar solvent, unsuitable for this highly polar molecule. Useful as an anti-solvent.
Toluene 1112.4Poor Candidate. Non-polar and has a high boiling point, making it difficult to remove.
Diethyl Ether 354.3Possible Candidate. While relatively non-polar, it has been used for recrystallizing the parent 3,4-dinitropyrazole.[6] However, its high volatility and flammability are significant safety concerns.

Recommendation: Ethanol or a mixture of ethanol and water is the most promising starting point for optimizing the recrystallization of this compound.

Safety Precautions: Handling Energetic Compounds

Dinitropyrazole derivatives are energetic materials and must be handled with appropriate care.[7][8] While this compound is not a primary explosive, the potential for rapid decomposition, especially upon heating, cannot be ignored.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.

  • Scale: Perform initial recrystallization trials on a small scale (e.g., 100-200 mg).

  • Heating: Use a water or oil bath for controlled heating. Avoid direct heating with a hot plate, which can create localized hot spots.

  • Ventilation: Work in a well-ventilated fume hood.

  • Static Discharge: While less of a concern for this specific molecule compared to primary explosives, it is good practice to avoid conditions that can generate static electricity.

Detailed Recrystallization Protocol

This protocol is a self-validating system. Each step is designed to provide feedback on the success of the purification, which can be used to optimize subsequent attempts.

Step 1: Initial Solvent Screening (Microscale)

Objective: To empirically determine the best solvent or solvent mixture.

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different candidate solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at room temperature.

  • Gently warm the test tubes that showed poor room temperature solubility in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. The best solvent will yield a significant amount of crystalline solid upon cooling.

Step 2: Bulk Recrystallization Workflow

The following workflow is based on the likely suitability of an ethanol/water solvent system.

Recrystallization_Workflow A 1. Dissolution: - Place crude product in Erlenmeyer flask. - Add minimal hot ethanol to dissolve. B 2. Hot Filtration (Optional): - If insoluble impurities are present. - Filter the hot solution quickly. A->B Insoluble impurities? C 3. Crystallization: - Add hot water dropwise until cloudy (saturation). - Re-add a few drops of hot ethanol to clarify. - Allow to cool slowly to room temperature. A->C No insoluble impurities B->C D 4. Complete Crystallization: - Place flask in an ice-water bath for >30 min. C->D E 5. Isolation: - Collect crystals by vacuum filtration (Büchner funnel). D->E F 6. Washing: - Wash crystals with a small amount of cold ethanol/water mixture. E->F G 7. Drying: - Dry crystals under vacuum. F->G H 8. Purity Analysis: - Melting point, NMR, HPLC. G->H

Caption: Workflow for the recrystallization of this compound.

Detailed Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the primary solvent (e.g., ethanol) to just below its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): This is a critical and often challenging step. Pre-heat a Büchner or Hirsch funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of the hot solvent. Quickly filter the hot solution under vacuum. The goal is to remove the charcoal or insoluble impurities without the desired compound crystallizing prematurely in the funnel.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. If using a mixed solvent system, add the second solvent (the "anti-solvent," e.g., hot water) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated. Then, add a few drops of the first solvent (ethanol) until the solution becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent or a cold mixture of the two solvents to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

Problem Observation Causality Solution
No Crystals Form The solution remains clear even after cooling in an ice bath.The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the solute. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Oiling Out A liquid layer separates from the solution instead of solid crystals.The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Seeding with a small crystal of the pure compound can help initiate crystallization.
Poor Recovery A very small amount of product is obtained.The compound is too soluble in the cold solvent, or too much solvent was used for washing.Re-evaluate the solvent system. Ensure the minimum amount of cold solvent is used for washing the crystals. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.
Premature Crystallization Crystals form in the funnel during hot filtration.The solution cooled too quickly during filtration.Use pre-heated glassware for the filtration. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.

Purity Assessment: The Self-Validating System

The success of the purification must be validated empirically.

  • Melting Point: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range. Compare the melting point of the recrystallized product to the crude material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, well-defined spot for the product, with the disappearance or significant reduction of impurity spots.

  • Spectroscopic Methods (NMR, IR): For the highest level of validation, acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified product.[9] These should be free of peaks corresponding to impurities.

By following this detailed protocol and understanding the chemical principles behind each step, researchers can confidently and safely purify this compound to a high degree of purity, enabling its effective use in downstream applications.

References

  • E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
  • Wiley Online Library. Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl).
  • PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. Synthesis and characterization of 3, 4-dinitropyrazole.
  • ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
  • Wiley Online Library. Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl).
  • ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • ACS Publications. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • JETIR.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • University of York, Department of Chemistry. Solvent Choice.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization - Single Solvent.

Sources

Structural Elucidation and Purity Assessment of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-PYR-042

Introduction & Scope

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a highly functionalized pyrazole derivative, often utilized as an intermediate in the synthesis of high-energy density materials (HEDMs) or fused heterocyclic pharmaceuticals (e.g., pyrazolo[1,5-a]pyrimidines).

The structural analysis of this molecule presents a specific challenge: Regiochemical Ambiguity. The synthesis typically involves the


-alkylation of 3,4-dinitro-5-methylpyrazole. Due to annular tautomerism in the precursor, alkylation can occur at either nitrogen atom, yielding two isomers:
  • Target: this compound (Alkylation at

    
     adjacent to Methyl).
    
  • Impurity: (3-methyl-4,5-dinitro-1H-pyrazol-1-yl)acetic acid (Alkylation at

    
     adjacent to Nitro).
    

Standard 1H NMR is insufficient for assignment based solely on chemical shift integration because the molecule lacks ring protons. Both isomers possess only a methyl singlet, a methylene singlet, and an acid proton.

This protocol outlines the methodology to:

  • Assign chemical shifts in DMSO-

    
    .
    
  • Definitively prove regiochemistry using 1D NOE (Nuclear Overhauser Effect).

  • Quantify purity using qNMR parameters.

Experimental Protocol
2.1 Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is required.
    
    • Rationale: The target molecule contains two nitro groups and a carboxylic acid, making it poorly soluble in

      
      . DMSO ensures full solubility and slows the exchange of the carboxylic acid proton, allowing it to be observed.
      
  • Concentration:

    • Structural ID: 10–15 mg in 0.6 mL solvent.

    • qNMR (Purity): Accurate weighing of ~20 mg target + ~10 mg Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) into the same vial.

2.2 Instrument Parameters (400 MHz or higher)
ParameterSettingRationale
Temperature 298 K (25°C)Standardize chemical shifts.
Pulse Angle 30° (for ID) / 90° (for qNMR)90° ensures max signal for quantitation.
Relaxation Delay (d1) 1.0 s (ID) / 30.0 s (qNMR) Critical: The quaternary carbons and nitro groups extend

relaxation times. Short d1 leads to integration errors.
Scans (ns) 16 (ID) / 64 (qNMR)Sufficient S/N ratio.
Spectral Width -2 to 16 ppmCapture the highly deshielded COOH proton (~13 ppm).
Spectral Analysis & Results
3.1 Predicted Chemical Shift Data (DMSO-

)

The lack of ring protons means the spectrum is dominated by substituent signals.

SignalShift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
A 13.0 – 13.8Broad Singlet1H

Highly deshielded; may disappear if wet DMSO is used (H/D exchange).
B 5.10 – 5.35Singlet2H

Deshielded by both the pyrazole ring nitrogen and the carbonyl group.
C 2.55 – 2.70Singlet3H

Position 5. Deshielded by the adjacent aromatic ring and Nitro group at C4.
D 3.33Singlet-

Residual water in DMSO.
E 2.50Quintet-DMSOResidual solvent peak.
3.2 The Regiochemistry "Smoking Gun": NOE Analysis

To distinguish the 5-methyl isomer (Target) from the 3-methyl isomer (Impurity), you must perform a 1D NOE Difference or 2D NOESY experiment.

  • Hypothesis:

    • In the 5-methyl isomer , the Methyl group (

      
      ) is sterically adjacent to the Methylene group (
      
      
      
      ). Irradiating the Methyl signal should enhance the Methylene signal.
    • In the 3-methyl isomer , the Methyl group (

      
      ) is distant from the Methylene group (
      
      
      
      ). No enhancement should occur.

DOT Diagram: NOE Decision Logic

NOE_Logic Start Acquire 1H Spectrum Select Select Methyl Peak (~2.6 ppm) Start->Select Exp Run 1D NOE / NOESY Select->Exp Obs Observe N-CH2 Peak (~5.2 ppm) Exp->Obs Res1 Strong NOE Correlation (Signal Enhancement) Obs->Res1 Interaction Detected Res2 No NOE Correlation Obs->Res2 No Interaction Concl1 CONFIRMED: 5-Methyl Isomer (Target) Res1->Concl1 Concl2 IDENTIFIED: 3-Methyl Isomer (Impurity) Res2->Concl2

Caption: Logical workflow for confirming regiochemistry via Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting & Validation
4.1 Missing Carboxylic Acid Proton
  • Symptom: Integration of the broad singlet at ~13.5 ppm is < 1H or the peak is absent.

  • Cause: Proton exchange with residual water in the DMSO-

    
    .
    
  • Fix:

    • Dry the sample: Ensure the solid is desiccated before dissolving.

    • Use a "dry" ampoule of DMSO-

      
      .
      
    • Validation: If the peak is missing, run a

      
       shake. Add 1 drop of 
      
      
      
      to the tube. The acid peak (and water peak) will shift/merge, confirming the exchangeable nature.
4.2 Distinguishing from Precursor (3,4-dinitro-5-methylpyrazole)

The precursor lacks the acetic acid tail.

  • Precursor Spectrum: Contains a Methyl singlet and a broad

    
     (usually >13 ppm).
    
  • Product Spectrum: Contains the Methyl singlet, the Acid

    
    , AND  the distinct Methylene singlet (~5.2 ppm).
    
  • Check: Ensure the integration of Methylene (2H) to Methyl (3H) is exactly 2:3. Deviations indicate a mixture of product and unreacted precursor.

Synthesis & Analysis Workflow

The following diagram illustrates where NMR analysis fits into the synthesis pipeline to ensure quality control (QC).

Synthesis_Workflow Precursor 3,4-dinitro- 5-methylpyrazole Reaction N-Alkylation (Cl-CH2-COOH) Precursor->Reaction Crude Crude Mixture (Isomers + Salts) Reaction->Crude Purification Recrystallization/ Column Chrom. Crude->Purification Analysis 1H NMR (DMSO-d6) Purification->Analysis Decision Purity > 98%? Regio Correct? Analysis->Decision Release Release for Downstream Use Decision->Release Yes Reprocess Re-Purify Decision->Reprocess No Reprocess->Purification

Caption: Integration of NMR analysis into the synthesis and purification workflow of the target pyrazole.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Larrabee, S. R., et al. (2023).[2] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[3]

  • Claramunt, R. M., et al. (2016).[4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

  • BenchChem Application Note. (2025). N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate: Regioselectivity Protocols.

  • Foces-Foces, C., et al. (2003).[5] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.

Sources

13C NMR analysis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Application Note: Advanced C NMR Characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Abstract & Scope

The precise structural characterization of This compound presents unique challenges due to the presence of multiple quaternary carbons bonded to nitro groups. Standard



Chemical Context & Structural Challenges

This molecule is a functionalized derivative of 3,4-dinitropyrazole, a scaffold common in high-energy density materials (HEDMs) such as LLM-105 analogs.

The Analytical Challenge
  • Quaternary Silence: The carbons at positions 3, 4, and 5 are fully substituted. C3 and C4 bear nitro groups, while C5 bears a methyl group.[1] These carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons, resulting in significantly lower signal intensity.[2][3]

  • Quadrupolar Broadening: The nitro groups (

    
    N, Spin 
    
    
    ) possess a quadrupole moment that can shorten the
    
    
    relaxation of attached carbons, broadening their signals into the baseline.
  • Regioisomer Confusion: Distinguishing the 3,4-dinitro isomer from the 3,5-dinitro isomer is impossible via

    
    H NMR alone (as the ring has no protons). 
    
    
    C NMR, combined with HMBC, is the definitive tool.

Experimental Protocol

Sample Preparation

To overcome the low sensitivity of quaternary carbons, sample concentration must be maximized.[2]

  • Solvent: DMSO-d

    
     (0.6 mL).
    
    • Reasoning: Excellent solubility for polar nitro-acids; prevents aggregation.

  • Concentration: 50–80 mg of analyte.

  • Relaxation Agent (CRITICAL): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Mechanism:[1][3][4][5][6] The paramagnetic Cr

      
       ion provides an efficient relaxation pathway (paramagnetic relaxation enhancement), significantly shortening the 
      
      
      of quaternary carbons without chemically altering the sample. This allows for faster repetition rates and higher signal-to-noise (S/N) per unit time.
Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated, for quantitative integration).

  • Spectral Width (SW): 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (

    
    ): 
    
    • With Cr(acac)

      
      : 2.0 seconds.[4]
      
    • Without Cr(acac)

      
      : > 5.0 seconds (Required for C-NO
      
      
      detection).
  • Scans (NS): Minimum 1024 (approx. 1 hour) to resolve broadened C-NO

    
     peaks.
    
  • Temperature: 298 K (25°C).

Workflow Visualization

NMR_WorkflowSampleSample Prep50mg + DMSO-d6AgentAdd Cr(acac)3(Paramagnetic Agent)Sample->AgentEnhance T1SetupPulse SetupD1 = 2.0sNS = 1024Agent->SetupLoadAcqAcquisitionDecoupled 13CSetup->AcqRunProcessProcessingLB = 1.0-3.0 HzAcq->ProcessFT

Figure 1: Optimized workflow for acquiring high-sensitivity carbon spectra of nitro-substituted heterocycles.

Structural Assignment & Analysis

The following chemical shifts are representative of 3,4-dinitropyrazole derivatives in DMSO-d

Spectral Data Table
Carbon PositionMoietyChemical Shift (

, ppm)
Signal Characteristics
C=O Carboxylic Acid168.0 – 170.0 Sharp, distinct. Deshielded by electronegative oxygens.
C3 C-NO

(Ring)
145.0 – 148.0 Weak/Broad. Most deshielded ring carbon due to adjacent N2 and NO

.
C5 C-CH

(Ring)
138.0 – 142.0 Medium intensity. Deshielded by N1 attachment.
C4 C-NO

(Ring)
128.0 – 132.0 Weak/Broad. Shielded relative to C3/C5 due to resonance effects.
CH

Methylene Bridge50.0 – 52.0 Strong, sharp. Characteristic of N-alkylated pyrazoles.
CH

Ring Methyl10.0 – 12.0 Strong, sharp. High field.
Detailed Assignment Logic
  • The Methyl Group (10-12 ppm): This is the anchor point. In the 3,4-dinitro isomer, the methyl is at position 5.[1] In the 3,5-dinitro isomer, the methyl would be at position 4.[1]

    • Verification: An HMBC experiment showing a correlation from the Methyl protons (

      
      2.5 ppm) to two  quaternary carbons (C5 and C4) confirms the methyl is attached to the ring.
      
  • The Methylene Bridge (50-52 ppm): The shift of ~51 ppm is diagnostic for N-substitution. If the acetic acid group were O-substituted (unlikely for this synthesis), the shift would be >60 ppm.

  • The Nitro-Carbons (C3 vs C4):

    • C3 is flanked by the ring nitrogen (N2) and a nitro group, leading to maximum deshielding (~146 ppm).

    • C4 is flanked by two substituted carbons (C3 and C5).[3] It is generally more shielded (~130 ppm) than C3.

HMBC Connectivity Diagram

To definitively prove the 5-methyl-3,4-dinitro structure over the 3-methyl-4,5-dinitro isomer, observe the long-range couplings.

HMBC_LogicMe_HMethyl Protons(1H)C5C5 (Ring)~140 ppmMe_H->C52J (Strong)C4C4 (Ring-NO2)~130 ppmMe_H->C43J (Weak)CH2_HMethylene Protons(1H)CH2_H->C53J (Diagnostic)C3C3 (Ring-NO2)~146 ppmCH2_H->C33J (Diagnostic)C_CarbonylC=O~169 ppmCH2_H->C_Carbonyl2J

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) required to confirm regiochemistry. The correlation from Methylene H to C5 and C3 proves N1 substitution.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Missing Ring Signals (120-150 ppm) Saturation of quaternary carbons due to short

.
Increase

to 5s OR add Cr(acac)

.
Broad Humps in Baseline Quadrupolar coupling to

N in nitro groups.[7]
Increase Line Broadening (LB) to 2-3 Hz during processing to improve S/N.
Extra Peaks Presence of 3,5-dinitro isomer.Check for "shadow" methyl peaks. 3,5-isomer methyl often shifts slightly upfield.

References

  • Larina, L. I., & Lopyrev, V. A. (2009).[8] Nitroazoles: Synthesis, Structure and Applications. Springer. (Foundational text on nitro-pyrazole shifts).

  • Klapötke, T. M., et al. (2020).[5] "Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole". Zeitschrift für anorganische und allgemeine Chemie.[5] [5]

  • University of Chicago NMR Facility. (2020). "Optimized Default 13C Parameters". NMR Facility Guides.

  • Hebrew University of Jerusalem. "13 Carbon NMR: Chemical Shift Ranges and Relaxation". NMR Service Guide.

Application Note: Structural Elucidation and Quantitation of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development, validation, and mass spectral interpretation for (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid , a functionalized nitro-pyrazole derivative. Compounds of this class are critical intermediates in the synthesis of high-density energetic materials (resembling LLM-105 precursors) and specialized pharmaceutical scaffolds.

Due to the presence of a carboxylic acid moiety and multiple electron-withdrawing nitro groups, this analyte exhibits high polarity and thermal sensitivity. This guide provides a robust Negative Mode ESI LC-MS/MS protocol designed to maximize sensitivity while preventing on-column degradation.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDetail
IUPAC Name 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
Molecular Formula

Monoisotopic Mass 230.0287 Da
Exact Mass

229.0215 Da
pKa (Predicted) ~3.5 (Carboxylic acid), Nitro groups reduce pKa further
LogP ~0.5 (Highly Polar)
Hazards Potential energetic material; handle with electrostatic discharge (ESD) precautions.

Experimental Protocol

Sample Preparation (Safety Critical)
  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol (MeOH) to prevent potential transesterification of the carboxylic acid tail during storage.

  • Concentration: Stock solutions should not exceed 1 mg/mL due to the energetic nature of polynitro-pyrazoles.

  • Filtration: Use 0.2 µm PTFE filters. Nylon filters may bind the acidic analyte.

Liquid Chromatography Conditions

The high polarity of the acetic acid side chain requires a column capable of retaining polar organic acids. A standard C18 column may result in elution near the void volume, leading to ion suppression.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl (for enhanced selectivity of the nitro-aromatic ring).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for retention).

  • Mobile Phase B: Acetonitrile (No additive needed).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Desalting
6.00 95 Linear Gradient
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | Stop |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[2][3][4][5][6]

  • Polarity: Negative (

    
    ).[6]
    
    • Why? The carboxylic acid readily deprotonates. Positive mode (

      
      ) is inefficient due to the strong electron-withdrawing nitro groups reducing the basicity of the pyrazole nitrogens.
      
  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Optimized to prevent in-source decarboxylation).

Mass Spectral Interpretation & Fragmentation Logic[15]

Fragmentation Pathway Analysis

The fragmentation of this compound follows a distinct "stripping" mechanism typical of nitro-heterocycles with acidic tails.

  • Precursor Selection (

    
     229):  The deprotonated molecule 
    
    
    
    .
  • Primary Loss (

    
    , -44 Da):  The most labile bond is the carboxylic acid. Spontaneous decarboxylation yields the anion at 
    
    
    
    185.
  • Secondary Loss (

    
    , -46 Da):  The resulting pyrazole anion loses a nitro group (homolytic or heterolytic cleavage depending on collision energy), yielding 
    
    
    
    139.
  • Ring Cleavage: Further energy breaks the pyrazole ring, often yielding small nitrile or nitro-radical species.

MRM Transition Table
Precursor (

)
Product (

)
Collision Energy (eV)RoleMechanism
229.0 185.0 12Quantifier Decarboxylation (

)
229.0139.025Qualifier 1Loss of

+

229.046.035Qualifier 2Ejection of

group

Visualizations

Analytical Workflow

The following diagram illustrates the decision tree for analyzing this polar, energetic analyte.

Workflow Sample Solid Sample (Energetic Precursor) Prep Dissolution in ACN (Avoid MeOH) Sample->Prep 0.1 mg/mL LC LC Separation HSS T3 Column (Retain Polar Acid) Prep->LC 5 µL Inj ESI ESI Source Negative Mode (-2.5 kV) LC->ESI Elution Q1 Q1 Filter m/z 229.0 ESI->Q1 [M-H]- CC Collision Cell CID (Argon) Q1->CC Q3 Q3 Detection m/z 185 (Quant) m/z 139 (Qual) CC->Q3 Fragmentation

Caption: Figure 1. Optimized analytical workflow for the trace detection of nitro-pyrazole acetic acid derivatives.

Fragmentation Mechanism

This diagram details the structural breakdown of the molecule inside the collision cell.

Fragmentation Parent Precursor Ion [M-H]- m/z 229.0 Inter1 Decarboxylated Species [M-H-CO2]- m/z 185.0 Parent->Inter1 Loss of CO2 (-44 Da) Low CE (12eV) Fragment Nitro Anion [NO2]- m/z 46.0 Parent->Fragment Direct Ejection High CE (35eV) Inter2 Nitro-Loss Species [M-H-CO2-NO2]- m/z 139.0 Inter1->Inter2 Loss of NO2 (-46 Da) Med CE (25eV)

Caption: Figure 2. Proposed fragmentation pathway showing sequential loss of carboxyl and nitro groups.

Scientific Integrity & Troubleshooting

Self-Validating System Suitability Test (SST)

To ensure data trustworthiness, run the following SST protocol before every batch:

  • Retention Time Stability: The RT of the analyte must be >2.5 x void volume (

    
    ) to ensure no ion suppression from unretained salts.
    
  • Ion Ratio Check: The ratio of transition 229>185 to 229>139 should be consistent (

    
     15%) across calibration standards. Deviation indicates isobaric interference.
    
Common Pitfalls
  • In-Source Decarboxylation: If you observe a signal at

    
     185 in the Q1 scan (without fragmentation), your Cone Voltage or Desolvation Temperature is too high. Lower the Cone Voltage to 10-15V.
    
  • Carryover: Nitro-aromatics adsorb to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.1% Formic Acid.

References

  • Yin, P., et al. (2016). Synthesis and properties of 4-amino-3,5-dinitropyrazole derivatives. MDPI Molecules. Link

  • Holcapek, M., et al. (2010). Ion fragmentation of small molecules in mass spectrometry: Nitro-aromatics. Wiley Mass Spectrometry Reviews. Link

  • Badgujar, D.M., et al. (2008). Recent advances in the synthesis of polynitropyrazoles as energetic materials. Journal of Hazardous Materials. Link

  • US EPA Method 8330B. (2006). Nitroaromatics and Nitramines by HPLC. (Standard grounding for nitro-compound separation). Link

Sources

Application Notes & Protocols for (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid as a Novel Energetic Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and energetic evaluation of a novel pyrazole-based energetic material, (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid. Nitrated pyrazoles are a promising class of energetic materials due to their high heats of formation, density, and thermal stability.[1] The introduction of a methyl group and an N-acetic acid moiety to the dinitropyrazole core is hypothesized to modulate sensitivity and energetic output. As no empirical data for this specific molecule is publicly available, this guide presents a series of validated protocols derived from analogous compounds to enable its synthesis and systematic evaluation. It is intended for researchers and scientists in the field of energetic materials development.

Introduction: The Rationale for Pyrazole-Based Energetics

High-nitrogen heterocyclic compounds are a focal point in the development of advanced energetic materials.[1] The pyrazole ring, in particular, offers a robust scaffold characterized by aromatic stability, which often translates to higher thermal stability compared to traditional nitro-aromatic or nitramine explosives. The incorporation of nitro groups onto this ring system significantly increases the oxygen balance and energy density. The strategic goal in designing molecules like this compound is to achieve a favorable balance between high performance (detonation velocity and pressure) and low sensitivity to external stimuli such as impact and friction, a critical requirement for developing safer munitions.[2]

The N-acetic acid functional group is of particular interest. Its presence may enhance hydrogen bonding networks within the crystal lattice, potentially increasing density and reducing sensitivity. Furthermore, the carboxylic acid group offers a reactive handle for the synthesis of energetic salts or for incorporation into polymeric binders, opening avenues for novel formulations.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a multi-step process, commencing with the synthesis of the 5-methyl-1H-pyrazole precursor, followed by N-alkylation and subsequent nitration. Each step must be performed with extreme caution due to the potential for energetic intermediates and products.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis A Starting Materials (e.g., Hydrazine + Acetylacetone) B 5-methyl-1H-pyrazole A->B Cyclocondensation C Ethyl (5-methyl-1H-pyrazol-1-yl)acetate B->C Ethyl Bromoacetate, Base (e.g., K2CO3) D Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate C->D Mixed Acid (HNO3/H2SO4) < 10 °C E Final Product: This compound D->E Acid Hydrolysis (e.g., HCl)

Figure 1: Proposed four-step synthesis pathway for the target energetic material.

Protocol: Synthesis of 5-methyl-1H-pyrazole (Precursor)

This protocol is adapted from established methods for pyrazole synthesis.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction will occur. Maintain the temperature below 40 °C using an ice bath if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 5-methyl-1H-pyrazole as a colorless liquid.

Protocol: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 5-methyl-1H-pyrazole (8.2 g, 0.1 mol) in acetone (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Alkylation: Heat the suspension to reflux. Add ethyl bromoacetate (16.7 g, 0.1 mol) dropwise over 30 minutes.

  • Reaction Monitoring: Continue refluxing for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with acetone.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

Protocol: Nitration of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

CAUTION! This step involves the use of strong nitrating agents and produces an energetic material. All operations must be conducted in a certified fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including a face shield, Kevlar gloves, and a blast-resistant lab coat, is mandatory.[3][4]

  • Acid Preparation: In a 250 mL flask immersed in an ice/salt bath, slowly add concentrated sulfuric acid (98%, 40 mL) to fuming nitric acid (90%, 40 mL) while maintaining the temperature below 10 °C.

  • Substrate Addition: Slowly add ethyl (5-methyl-1H-pyrazol-1-yl)acetate (8.4 g, 0.05 mol) dropwise to the cold, stirred mixed acid. The temperature must be strictly maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for 2 hours.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Extraction: A solid precipitate should form. If not, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude dinitro ester.

Protocol: Hydrolysis to this compound

This procedure is based on standard ester hydrolysis methods.[5][6]

  • Reaction Setup: Suspend the crude ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Material Characterization Protocols

Full characterization is essential to confirm the identity and purity of the synthesized material.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra.

    • Expected ¹H Signals: Look for a singlet corresponding to the methyl protons, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

    • Expected ¹³C Signals: Expect signals for the methyl carbon, methylene carbon, carboxylic carbon, and the three distinct pyrazole ring carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Prep: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Key Absorptions: The presence of the nitro groups will be confirmed by strong absorption bands.[7][8]

      • Asymmetric NO₂ Stretch: 1550 - 1475 cm⁻¹

      • Symmetric NO₂ Stretch: 1360 - 1290 cm⁻¹

      • C=O Stretch (Carboxylic Acid): ~1700-1725 cm⁻¹

      • O-H Stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is critical for determining the thermal stability and decomposition temperature of the energetic material.[9][10]

DSC_Workflow A Sample Preparation (0.5-1.5 mg in Al pan) B Instrument Setup (e.g., NETZSCH DSC 204) A->B C Heating Program (e.g., 5-20 °C/min under N2) B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Analysis (Determine onset & peak decomposition temp.) D->E

Figure 2: Workflow for thermal analysis using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Accurately weigh 0.5 - 1.5 mg of the sample into a non-hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to ~400 °C under an inert nitrogen atmosphere.

  • Data Analysis: The primary output is a thermogram showing heat flow versus temperature. The decomposition temperature (T_d) is typically reported as the onset temperature of the major exothermic event.

Energetic Performance Evaluation

Sensitivity to Mechanical Stimuli

WARNING: Sensitivity testing involves subjecting the material to impact and friction. These tests must be performed remotely in a specialized, armored testing facility by trained personnel.

  • Impact Sensitivity Protocol (BAM Fallhammer):

    • Sample Preparation: Prepare a ~40 mm³ sample of the material.

    • Test Procedure: Place the sample between the steel anvils of the BAM fallhammer apparatus.

    • Testing: Drop a specified weight from varying heights onto the sample.

    • Determination: Determine the lowest drop height (energy in Joules) at which an explosion, flame, or audible report occurs in a series of trials.

  • Friction Sensitivity Protocol (BAM Friction Apparatus): [11][12]

    • Sample Preparation: Place a small amount (~10 mm³) of the sample on the porcelain plate of the friction tester.[12]

    • Test Procedure: Apply a specific load to the porcelain pin resting on the sample.

    • Testing: The porcelain plate is moved back and forth once under the pin.[12]

    • Determination: The test is repeated with increasing loads to find the lowest load (in Newtons) that causes an explosion, flame, or crackling in at least one out of six trials.

Predicted Detonation Performance

The Kamlet-Jacobs (K-J) equations are empirical methods used to estimate the detonation velocity (D) and pressure (P) for C-H-N-O explosives.[13][14]

  • Detonation Velocity (D, km/s):

    • D = 1.01 * (N * M^(1/2) * Q^(1/2))^(1/2) * (1 + 1.30 * ρ)

  • Detonation Pressure (P, GPa):

    • P = 1.558 * (N * M^(1/2) * Q^(1/2)) * ρ²

Where:

  • N: Moles of gaseous detonation products per gram of explosive.

  • M: Average molecular weight of the gaseous products.

  • Q: Heat of detonation (kcal/g).

  • ρ: Density of the explosive (g/cm³).

Comparative Data and Safety Information

Comparative Data of Related Energetic Materials

The following table provides data on known energetic materials for context. The properties for the title compound are predictive and must be confirmed experimentally.

CompoundDensity (g/cm³)T_d (°C)Impact (J)Friction (N)Det. Vel. (km/s)
This compound Est. 1.75-1.85Est. >200To Be DeterminedTo Be DeterminedEst. 8.0-8.5
3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole1.91202141208.86[7]
4-Amino-3,5-dinitropyrazole (LLM-116)1.90~240>50 (low sens.)>360 (low sens.)8.50[11]
RDX1.822047.41208.75
TNT1.65295153536.95

Data for RDX and TNT are standard literature values. Data for other pyrazoles are from cited sources.

Safety and Handling
  • General Precautions: Treat the synthesized material as a primary explosive until sensitivity testing proves otherwise. Handle only small quantities (<100 mg) outside of a dedicated testing facility.[15]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, flame-retardant lab coat, and heavy-duty (e.g., Kevlar) gloves should be worn.[16] All work should be conducted behind a blast shield.

  • Static Discharge: The material may be sensitive to electrostatic discharge. Use grounding straps and conductive, non-sparking tools.[4]

  • Storage: Store the material in a designated, locked explosives magazine, away from heat, friction, and impact sources.

  • Waste Disposal: Contaminated labware and waste materials must be treated as hazardous. Neutralize small amounts of the material chemically if a validated procedure is available. Otherwise, all waste must be disposed of through an authorized environmental health and safety (EHS) provider specializing in energetic waste.[17][18] Do not dispose of down the drain or in general trash.

Conclusion

This compound represents a novel target in the field of energetic materials. This document provides a foundational set of protocols to enable its synthesis, characterization, and evaluation. While its properties are predicted to be promising, combining good thermal stability with respectable energetic performance, only empirical testing as outlined herein can validate its potential. All procedures involving the synthesis and handling of this and related energetic materials must be undertaken with the strictest adherence to safety protocols.

References

  • ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available at: [Link]

  • Molecules. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • Journal of Materials Chemistry A. (2017). 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): a perchlorate free high energy density oxidizer with high thermal stability. Available at: [Link]

  • National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • Synthesis. (2024). Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents. Available at: [Link]

  • Russian Chemical Bulletin. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles*. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • Office of Scientific and Technical Information. (1995). LLNL Small-Scale Friction sensitivity (BAM) Test. Available at: [Link]

  • ResearchGate. (2015). The Kamlet‐Jacobs Parameter ϕ: A Measure of Intrinsic Detonation Potential. Available at: [Link]

  • Ames Laboratory. (n.d.). Solid State NMR Spectroscopy for Advanced Energy Materials. Available at: [Link]

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Available at: [Link]

  • ResearchGate. (2018). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. Available at: [Link]

  • JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]

  • UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Available at: [Link]

  • ET Users Group. (n.d.). Test 3 (b) (i): BAM Friction. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • Google Patents. (n.d.). EP2155688B1 - Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them.
  • RSC Publishing. (2019). Predictive model of explosive detonation parameters from an equation of state based on detonation velocity. Available at: [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Available at: [Link]

  • ResearchGate. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Available at: [Link]

  • Accounts of Materials Research. (2021). Materials-Genome Approach to Energetic Materials. Available at: [Link]

  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Deltima. (n.d.). BAM friction sensitivity test for explosives consumable plates ins & p. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Available at: [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Available at: [Link]

  • Sciencemadness Discussion Board. (2022). Problems with the Kamlet-Jacobs Equations. Available at: [Link]

  • PMC. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]

  • UTEC Corp. (n.d.). BAM Friction Test Apparatus. Available at: [Link]

  • ResearchGate. (2015). Sensitivity and Performance of Energetic Materials. Available at: [Link]

  • SciSpace. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Available at: [Link]

  • OSHA. (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Available at: [Link]

  • SciSpace. (2004). Predicting detonation velocity of ideal and less ideal explosives via specific impulse. Available at: [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Available at: [Link]

  • ResearchGate. (2016). Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. Available at: [Link]

  • ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • OZM Research. (n.d.). BAM fRICTION AppARATuS. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Available at: [Link]

  • PMC. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • Canadian Science Publishing. (1959). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Available at: [Link]

  • PubMed. (1995). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]

  • Purdue University Graduate School. (2022). Synthesis and Characterization of Energetic Materials. Available at: [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis and Characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental guide for the proposed synthesis, purification, characterization, and preliminary safety assessment of the novel compound, (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid. Given the absence of this specific molecule in current literature, this guide synthesizes established methodologies for dinitropyrazole chemistry and N-alkylation of azoles to propose a robust experimental plan. The protocols are designed for researchers in materials science, energetic materials development, and medicinal chemistry, emphasizing safety, procedural rationale, and thorough analytical validation.

Introduction and Scientific Rationale

Pyrazole derivatives are a cornerstone in various chemical fields due to their versatile biological and physical properties.[1][2] The introduction of nitro groups onto the pyrazole ring dramatically alters its characteristics, often leading to high-energy density materials or compounds with unique electronic properties.[3][4] Specifically, dinitropyrazoles are investigated for their thermal stability and energetic performance.[5][6][7]

The target molecule, this compound, combines the energetic dinitropyrazole core with a functional acetic acid side chain. This carboxylic acid group offers a reactive handle for further derivatization, such as esterification or amidation, potentially serving as a versatile building block for:

  • Energetic Plasticizers or Binders: The acetic acid moiety could be used to incorporate the dinitropyrazole unit into polymeric matrices.

  • Novel Pharmaceuticals: Heteroaryl acetic acids are significant scaffolds in drug discovery.[8]

  • Coordination Chemistry: The carboxylate group can act as a ligand for creating metal-organic frameworks (MOFs).

This guide outlines a proposed multi-step synthetic route, detailed characterization protocols, and essential safety assessments for this previously unsynthesized compound.

Proposed Synthetic Pathway and Rationale

The synthesis of the target compound is proposed via a two-step process starting from the commercially available 3-methyl-4-nitro-1H-pyrazole. This pathway involves a regioselective nitration followed by N-alkylation.

Causality of Pathway Choice:

  • Starting Material: 3-methyl-4-nitro-1H-pyrazole is a readily available precursor, providing a practical entry point.

  • Nitration: Nitration of a pre-existing nitropyrazole is a common strategy to increase the nitro group density.[9] The electron-withdrawing nature of the existing nitro group at C4 and the pyrazole ring itself directs the second nitration primarily to the C5 position.

  • N-Alkylation: The subsequent reaction is a standard N-alkylation of the pyrazole ring. The acidic N-H proton is readily removed by a mild base, and the resulting pyrazolate anion acts as a nucleophile to react with an ethyl haloacetate. Saponification then yields the target carboxylic acid. This method is well-established for functionalizing the nitrogen of pyrazole rings.[7]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Alkylation & Hydrolysis cluster_2 Overall Reaction A 3-methyl-4-nitro-1H-pyrazole B 5-methyl-3,4-dinitro-1H-pyrazole (Intermediate) A->B HNO₃ / H₂SO₄ D This compound (Final Product) B->D C Ethyl Bromoacetate + Base (e.g., K₂CO₃) C->B A_start 3-methyl-4-nitro-1H-pyrazole D_final This compound A_start->D_final Two Steps

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Dinitro-compounds are potentially energetic and should be handled with extreme care. All procedures should be conducted in a certified fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and face shield, is mandatory. Handle only small quantities and avoid friction, impact, and electrostatic discharge.

Protocol 3.1: Synthesis of 5-methyl-3,4-dinitro-1H-pyrazole (Intermediate)

Rationale: This step utilizes a standard mixed acid nitration. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the already electron-deficient pyrazole ring. The reaction is performed at low temperatures to control the exothermic reaction rate and minimize side-product formation.

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Carefully add 20 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Once cooled to 0-5 °C, slowly add 5.0 g of 3-methyl-4-nitro-1H-pyrazole in small portions, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture until all solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3 hours.

  • Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic step.

  • A pale yellow precipitate should form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 40 °C.

  • Validation: The intermediate should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy before proceeding.

Protocol 3.2: Synthesis of this compound

Rationale: This is a nucleophilic substitution reaction. A base (potassium carbonate) is used to deprotonate the pyrazole N-H, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the reactants. The final step is an acid-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.

Materials:

  • 5-methyl-3,4-dinitro-1H-pyrazole (from Protocol 3.1)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (6 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask, add 3.44 g (0.02 mol) of 5-methyl-3,4-dinitro-1H-pyrazole, 4.14 g (0.03 mol) of anhydrous potassium carbonate, and 100 mL of anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 3.67 g (0.022 mol) of ethyl bromoacetate dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester as an oil or solid.

  • To the crude ester, add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the reaction mixture in an ice bath. If a solid precipitates, collect it by filtration.

  • If no solid forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.

G cluster_workflow Characterization Workflow cluster_spectroscopy Spectroscopy cluster_analysis Physical & Thermal Analysis cluster_safety Safety Assessment Start Purified Product NMR NMR (¹H, ¹³C, ¹⁵N) Start->NMR Structural ID IR FTIR Start->IR Structural ID MS Mass Spec (HRMS) Start->MS Structural ID HPLC HPLC (Purity) Start->HPLC Purity Check DSC DSC/TGA (Thermal Stability) Start->DSC Hazard Eval. XRD Single Crystal XRD (Structure) HPLC->XRD If suitable crystals form Sensitivity Impact & Friction (BAM Standard) DSC->Sensitivity If thermally stable

Caption: Comprehensive workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Confirm proton environmentsSinglet for the methyl (CH₃) group. Singlet for the methylene (CH₂) group of the acetic acid side chain. A broad singlet for the carboxylic acid proton (COOH), which may exchange with D₂O.
¹³C NMR Confirm carbon backboneResonances for methyl, methylene, and carboxyl carbons. Two distinct quaternary carbons for the C3-NO₂ and C4-NO₂ positions, and one for the C5-methyl position.
FTIR Identify functional groupsStrong asymmetric and symmetric stretching bands for C-NO₂ groups (~1550-1510 cm⁻¹ and 1350-1320 cm⁻¹).[5] Broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹). C=O stretch for the carboxyl group (~1720-1700 cm⁻¹).
HRMS (ESI-) Confirm molecular weightA prominent peak corresponding to the [M-H]⁻ ion, confirming the exact molecular formula.
DSC/TGA Assess thermal stabilityProvides melting point and decomposition temperature (Td). A sharp exotherm on the DSC curve indicates energetic decomposition. TGA shows mass loss upon decomposition.[6]
HPLC Determine purityA single major peak in the chromatogram indicating >95% purity.

Preliminary Safety and Application-Oriented Assessment

Given the dinitro functionality, a preliminary assessment of the compound's energetic properties is a critical safety and characterization step.

Protocol 5.1: Thermal Stability Analysis
  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Size: 1-2 mg.

  • Conditions: Heat the sample from room temperature to 400 °C at a rate of 5 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition from the DSC curve. This temperature is a key indicator of thermal stability.[4]

Protocol 5.2: Mechanical Sensitivity (Screening)

If thermal analysis indicates significant energetic character, sensitivity to mechanical stimuli must be evaluated using standardized methods.

  • Impact Sensitivity: Use a BAM Fallhammer apparatus to determine the energy required to cause a reaction.[10]

  • Friction Sensitivity: Use a BAM Friction Tester to determine the frictional force required to initiate a reaction.[10]

  • Interpretation: Compare results to known standards like RDX or TNT to classify the material's sensitivity.[5][6]

References

  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(15), 1380-1388. [Link]

  • Yin, P., Zhang, J., & Parrish, D. A. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(1), 1-25. [Link]

  • He, C., Zhang, J., & Shreeve, J. M. (2016). 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): a perchlorate free high energy density oxidizer with high thermal stability. Journal of Materials Chemistry A, 4(28), 11039-11044. [Link]

  • Liu, W., Li, H., & Pang, S. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(23), 20260-20266. [Link]

  • Brovarskiy, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • Haiges, J., et al. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 28(10), 4058. [Link]

  • Mendoza, K. L., & Johnson, E. C. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18883-18888. [Link]

  • Zhao, F., et al. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 115, 2225-2231. [Link]

  • Zhang, M., et al. (2022). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. New Journal of Chemistry, 46(1), 169-176. [Link]

  • Shestopalov, A. M., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2023(2), M1639. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Benz, M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]

  • Ivashkevich, O. A., et al. (2013). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics, 38(5), 626-633. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Suwiński, J., & Wagner, P. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(7), 63-76. [Link]

  • Patel, H., et al. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(1), 5-10. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Patil, S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]

Sources

Application Note: Handling and Disposal of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic Acid Waste

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the safety protocols, handling procedures, and disposal methodologies for (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid . As a polynitro-functionalized pyrazole with a carboxylic acid tail, this compound exhibits properties characteristic of High Energy Density Materials (HEDMs) . It possesses both thermal instability and shock sensitivity typical of the dinitropyrazole class. This document provides a self-validating workflow for researchers to safely manage waste streams, emphasizing chemical desensitization over simple containment.

Part 1: Chemical Profile & Hazard Assessment[1]

Before initiating any disposal workflow, the operator must understand the specific energetic risks associated with the molecular structure.

Structural Hazard Analysis

The molecule contains two distinct functional zones that dictate its reactivity and danger profile:

  • The Energetic Core (3,4-Dinitropyrazole): The presence of two nitro groups (

    
    ) on the pyrazole ring creates a high oxygen balance and significant strain energy. This core is responsible for the compound's explosive potential and sensitivity to mechanical stimuli (shock/friction).
    
  • The Acidic Tail (Acetic Acid moiety): The carboxylic acid group allows for solubility manipulation but presents a specific trap: Salt Formation.

    • Critical Warning: Neutralizing this acid with strong bases (e.g., NaOH, KOH) generates dinitropyrazolate salts . These salts are often more shock-sensitive than the parent acid due to ionic lattice instability.

Key Physical Properties (Class-Based)
  • Physical State: Typically a solid (crystalline powder).

  • Solubility: Soluble in polar organic solvents (DMSO, Acetone, Acetonitrile); sparingly soluble in water (pH dependent).

  • Stability: Stable at room temperature but susceptible to runaway decomposition >150°C or under confinement.

Part 2: Handling & Storage Protocols[2][3][4][5]

The "Zero-Energy" Handling Environment

To prevent accidental initiation during waste accumulation, the following engineering controls are mandatory:

  • Static Dissipation: All personnel must wear cotton lab coats and grounded wrist straps. Use an ionizing air blower if humidity is <40%.

  • Tool Selection: Use only conductive plastic or wooden spatulas. Never use metal spatulas , as metal-on-glass friction can initiate dinitropyrazoles.

  • Solvent Dampening: Never handle the dry powder for disposal. Always wet the material with a compatible solvent (e.g., Ethanol or Water/Isopropanol mix) to desensitize it before transfer.

Part 3: Waste Characterization & Segregation

Effective disposal requires segregating this compound from incompatible streams.[1]

Incompatibility Matrix
Reagent ClassInteraction RiskResult
Strong Bases (NaOH, Amines)Salt FormationFormation of highly sensitive explosive salts.
Heavy Metals (Pb, Ag, Hg)ComplexationFormation of primary explosives (heavy metal azolates).
Oxidizers (Peroxides)Redox ReactionUncontrollable hypergolic ignition.
Waste Stream Decision Logic

Use the following logic flow to determine the correct disposal path.

WasteDecision Start Waste Identification: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Mother Liquor State->Solution Dilution Solubilize in Acetone/DMSO (<5% w/v) Solid->Dilution CheckConc Concentration > 5%? Solution->CheckConc DestructMethod Select Destruction Method Dilution->DestructMethod DiluteLiq Dilute with flammable solvent CheckConc->DiluteLiq Yes CheckConc->DestructMethod No DiluteLiq->DestructMethod MethodA Method A: Chemical Reduction (Zn + HCl) DestructMethod->MethodA Small Scale (<5g) MethodB Method B: Commercial Incineration (High Temp) DestructMethod->MethodB Large Scale (>5g)

Caption: Decision tree for selecting the appropriate disposal pathway based on physical state and scale.

Part 4: Disposal Protocols

Protocol A: Chemical Desensitization (Small Scale < 5g)

Objective: Chemically destroy the nitro groups (


) by reducing them to amino groups (

). The resulting aminopyrazole is non-explosive and can be disposed of as standard organic waste.

Reagents:

  • Zinc powder (mesh < 100)

  • Hydrochloric Acid (HCl), 6M

  • Solvent: Methanol or Ethanol

Procedure:

  • Dissolution: Dissolve the waste this compound in Methanol (approx. 20 mL per gram of waste). Ensure complete dissolution.

  • Acidification: Add 6M HCl slowly to the solution (approx. 10 mL per gram of waste). Note: Exothermic.

  • Reduction:

    • Place the flask in an ice bath to control temperature (< 50°C).

    • Add Zinc powder in small portions.

    • Self-Validation Sign: The solution should shift from yellow (characteristic of nitro compounds) to colorless or pale pink.

    • Reaction Logic:

      
      .
      
  • Completion Check: Analyze a spot on a TLC plate. If the starting material spot (yellow/UV active) is gone, the energetic nitro groups are destroyed.

  • Final Disposal: Filter off unreacted Zinc. Neutralize the filtrate with Sodium Bicarbonate. Dispose of as Non-Hazardous Organic Waste .

Protocol B: Preparation for Incineration (Large Scale)

Objective: Prepare the waste for commercial high-temperature incineration by diluting it below its explosive propagation limit.

Reagents:

  • Compatible Solvent: Acetone or DMSO (Dimethyl sulfoxide).

  • Do NOT use: Chlorinated solvents (environmental hazard during burning) or Ethers (peroxide risk).

Procedure:

  • Calculated Dilution:

    • Weigh the waste container (tare weight must be known).

    • Calculate the volume of solvent required to achieve a maximum concentration of 5% w/v .

    • Example: For 10g of waste, use minimum 200mL of Acetone.

  • Solubilization: Add the solvent gently. Swirl to dissolve. Do not sonicate (vibration can initiate energetics).

  • Labeling: Label the container explicitly:

    • CONTENTS: Acetone Solution of this compound (<5%).

    • HAZARD: FLAMMABLE LIQUID. POTENTIAL ENERGETIC RESIDUE IF DRIED.

  • Transfer: Coordinate with your EH&S (Environmental Health & Safety) officer for "High BTU" incineration. Ensure the receiving facility is aware of the nitrogen content (NOx generator).

Part 5: Emergency Response (Spills)

In the event of a solid spill of the neat compound:

  • Evacuate: Clear the immediate area (radius 10m).

  • Dampen: Gently mist the spill with a 50:50 Water/Ethanol mixture using a plastic spray bottle. This desensitizes the powder.

  • Wipe: Do not sweep. Use conductive, solvent-dampened wipes to pick up the material.

  • Contain: Place wipes into a wide-mouth plastic jar containing Acetone.

  • Report: Notify the safety officer immediately.

References

  • United States Environmental Protection Agency (EPA). (2023). Management of Reactive Wastes (40 CFR Part 261.23). EPA.gov. [Link]

  • Los Alamos National Laboratory (LANL). (2018). Energetic Materials Safety Guide: Handling of High Explosives and Pyrotechnics. LANL Safety Documents. [Link]

  • American Chemical Society (ACS). (2022). Identifying and Handling Energetic Materials in the Research Laboratory. ACS Chemical Health & Safety. [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[2] De Gruyter. (Standard text for dinitropyrazole properties and sensitivity). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this energetic and functionalized heterocyclic compound. Here, we address common challenges encountered during its synthesis and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on causality, ensuring you not only follow the steps but also understand the underlying chemical principles for effective troubleshooting and yield improvement.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic route involves two key stages:

  • N-Alkylation: Introduction of the acetic acid moiety at the N1 position of the pyrazole ring.

  • Dinitration: Subsequent nitration of the pyrazole ring at the C3 and C4 positions.

An alternative approach involves the nitration of a precursor followed by the addition of the acetic acid side chain. However, the former is often preferred due to the potential for side reactions on the acetic acid group under harsh nitrating conditions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

FAQ 1: What is the most effective method for introducing the acetic acid side chain to 5-methyl-1H-pyrazole?

Answer:

The most direct and efficient method is the N-alkylation of 5-methyl-1H-pyrazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Causality: Direct alkylation with chloroacetic acid can be problematic due to its lower reactivity and potential for undesirable side reactions. The use of an esterifying agent like ethyl chloroacetate offers better solubility in common organic solvents and the resulting ester is generally easier to purify. The ethyl ester can then be readily hydrolyzed to the desired carboxylic acid under basic or acidic conditions. Phase-transfer catalysis can be employed to enhance the rate of alkylation.[1]

Troubleshooting Issue 1: Low yield during the N-alkylation of 5-methyl-1H-pyrazole.

Symptoms:

  • Incomplete consumption of the starting 5-methyl-1H-pyrazole.

  • Formation of a mixture of N1- and N2-alkylated isomers.

  • Low isolated yield of the desired ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficient Basicity The pyrazole nitrogen requires deprotonation to act as an effective nucleophile. An inadequate amount or strength of the base will result in a sluggish or incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile.
Isomer Formation 5-methyl-1H-pyrazole exists in tautomeric forms, leading to the possibility of alkylation at either N1 or N2. Steric hindrance from the C5-methyl group generally favors N1 alkylation, but N2-alkylation can still occur.Optimize the reaction temperature. Lower temperatures (0-25 °C) can improve the regioselectivity towards the thermodynamically more stable N1-isomer.
Hydrolysis of Haloacetate If the reaction conditions are not anhydrous, the ethyl haloacetate can hydrolyze, reducing the amount of alkylating agent available.Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol 1: Optimized N-Alkylation of 5-methyl-1H-pyrazole

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

  • 5-methyl-1H-pyrazole

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous, finely ground)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of finely ground anhydrous potassium carbonate (1.2 eq.) in anhydrous acetonitrile, add 5-methyl-1H-pyrazole (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Troubleshooting Issue 2: Poor yield and/or uncontrolled side reactions during the dinitration step.

Symptoms:

  • Low yield of the desired this compound or its ethyl ester.

  • Formation of mono-nitrated products (e.g., 3-nitro or 4-nitro isomers).

  • Degradation of the starting material or product (indicated by a dark, tarry reaction mixture).

  • Evidence of nitration on the acetic acid side chain (decarboxylation).

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inappropriate Nitrating Agent The reactivity of the pyrazole ring is influenced by the N1-substituent. A nitrating agent that is too weak may result in incomplete nitration, while one that is too strong can lead to degradation. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent that generates the nitronium ion (NO₂⁺) in situ.[2]A mixed acid system (HNO₃/H₂SO₄) is generally effective for the dinitration of deactivated pyrazole rings. For a less aggressive approach, a mixture of nitric acid and trifluoroacetic anhydride can be used.[3][4]
Incorrect Reaction Temperature Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration, side reactions, and decomposition.Maintain a low temperature (typically -10 to 10 °C) during the addition of the nitrating agent. Use an ice-salt or dry ice-acetone bath for effective cooling.
Substituent Effects The C5-methyl group is an activating group, while the N1-acetic acid side chain is deactivating. These competing effects can influence the regioselectivity and ease of nitration.Careful control of stoichiometry and temperature is crucial. Stepwise nitration, isolating the mono-nitro intermediate, may provide better control and higher overall yield.
Side Chain Reactivity The acetic acid moiety can be susceptible to oxidation or other reactions under harsh nitrating conditions.Performing the nitration on the ethyl ester precursor can protect the carboxylic acid functionality. The ester is generally more stable under these conditions.

Experimental Protocol 2: Dinitration of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

Safety Precaution: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. A blast shield is recommended.

Materials:

  • Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice-salt bath

  • Crushed ice

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.

  • Slowly add ethyl (5-methyl-1H-pyrazol-1-yl)acetate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the pyrazole ester, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • The precipitated solid, crude ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Troubleshooting Issue 3: Incomplete hydrolysis of the ethyl ester.

Symptoms:

  • The presence of the starting ethyl ester in the final product after hydrolysis.

  • Low yield of the desired this compound.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficient Hydrolysis Time or Temperature Ester hydrolysis can be slow, especially with sterically hindered esters or electron-withdrawing groups on the pyrazole ring.Increase the reaction time or temperature. Refluxing in aqueous acid (e.g., 6M HCl) or a mixture of aqueous base (e.g., 2M NaOH) and a co-solvent like ethanol is typically effective.
Incomplete Dissolution The dinitrated ester may have poor solubility in the hydrolysis medium, leading to an incomplete reaction.The use of a co-solvent (e.g., ethanol, THF) with the aqueous acid or base can improve solubility and facilitate complete hydrolysis.

Experimental Protocol 3: Hydrolysis of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

Materials:

  • Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

  • Hydrochloric acid (6M) or Sodium hydroxide (2M)

  • Ethanol (optional, as a co-solvent)

Procedure (Acidic Hydrolysis):

  • Suspend the crude ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate in 6M hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_nitration Step 2: Dinitration cluster_hydrolysis Step 3: Hydrolysis start 5-methyl-1H-pyrazole alkylating_reagent Ethyl Chloroacetate (Base, Solvent) start->alkylating_reagent 1. ester_intermediate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate alkylating_reagent->ester_intermediate 2. nitrating_agent HNO₃ / H₂SO₄ ester_intermediate->nitrating_agent 3. dinitrated_ester Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate nitrating_agent->dinitrated_ester 4. hydrolysis_reagent Acid or Base dinitrated_ester->hydrolysis_reagent 5. final_product This compound hydrolysis_reagent->final_product 6.

Sources

stability issues of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability, solubility, and handling of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid . It is designed for researchers observing unexpected behavior (precipitation, color change, or degradation) during solution-phase experiments.

Executive Stability Summary

This compound combines an energetic, electron-deficient heterocyclic core with a solubilizing carboxylic acid tail. Its stability in solution is governed by three competing factors:

  • Acidity (

    
    ):  The free acid has limited solubility in acidic/neutral aqueous media but dissolves readily as a salt in basic buffers (
    
    
    
    ).[1]
  • Electron Deficiency: The 3,4-dinitro substitution pattern makes the pyrazole ring highly electron-withdrawing. This pulls electron density from the

    
    -methylene bond, theoretically lowering the activation energy for thermal decarboxylation  compared to non-nitrated analogs.
    
  • Photolability: Like most polynitro aromatics, the compound is susceptible to photo-induced radical decomposition (photolysis).[1]

Critical Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation risks: Thermal Decarboxylation (irreversible loss of


) and Photolytic Degradation  (nitro-group reduction/isomerization).[1]

DegradationPathways Start (5-methyl-3,4-dinitro-1H-pyrazol-1-yl) acetic acid Heat Thermal Stress (>100°C or Reflux) Start->Heat High T Light UV/Blue Light Exposure Start->Light Transition Transition State (Zwitterionic Character) Heat->Transition Product1 1,5-dimethyl-3,4-dinitropyrazole (Decarboxylated Product) Transition->Product1 - CO2 Gas CO2 (Gas) Transition->Gas Radical Nitro-nitrite Isomerization (Radical Intermediates) Light->Radical Product2 Degradation Mix (NOx species, ring cleavage) Radical->Product2 Oxidation

Figure 1: Primary degradation pathways.[1] Thermal stress drives decarboxylation, while light exposure triggers nitro-group radical chemistry.

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample precipitated out of the buffer immediately."

Diagnosis: pH-Induced Protonation (Solubility Shock). The molecule is a carboxylic acid.[2] In its protonated form (free acid), it is hydrophobic due to the lipophilic dinitropyrazole core.

  • Mechanism: If you dissolve the stock (likely in DMSO) into an acidic buffer (pH < 4) or unbuffered water, the pH drops below the molecule's

    
     (est.[1] 3.5–4.0), forcing it out of solution.
    
  • Solution:

    • Ensure the final buffer pH is > 5.5 .[1]

    • Predissolve in DMSO, then add slowly to a stirring buffer solution.

    • Avoid high salt concentrations (salting-out effect) if working near the solubility limit.

Issue 2: "The solution turned from pale yellow to deep orange/red."

Diagnosis: Meisenheimer Complex Formation or Photolysis .

  • Cause A (Base Sensitivity): The 3,4-dinitropyrazole ring is extremely electron-deficient. In the presence of strong bases (NaOH, KOH, or even concentrated amines), hydroxide ions can attack the ring (nucleophilic aromatic substitution or ring opening), forming deeply colored "Meisenheimer" sigma-complexes.[1]

  • Cause B (Light): Nitro compounds often darken upon UV exposure due to the formation of nitroso intermediates.[1]

  • Solution:

    • Check pH: If pH > 10, the ring is degrading.[1] Neutralize immediately.

    • Check Light: Was the clear vial left on a bench? Use amber glassware.

Issue 3: "I see a new peak in LC-MS with M-44 mass."

Diagnosis: Thermal Decarboxylation. [3]

  • Mechanism: You have lost a

    
     unit (Mass 44). This occurs if the sample was heated during preparation (e.g., to dissolve it) or in the GC/LC inlet.[1]
    
  • Solution:

    • Do not heat above 60°C to dissolve. Use sonication instead.

    • Check your injector port temperature; this molecule may degrade in a hot GC inlet. Switch to LC-MS (ESI-) for analysis.

Experimental Protocols

Protocol A: Safe Dissolution for Biological Assays

Purpose: To create a stable stock solution without precipitating the compound or triggering ring degradation.

ParameterSpecificationReason
Solvent DMSO (Anhydrous)High solubility; prevents hydrolysis.
Concentration Max 50 mMAvoids crashing out upon dilution.
Storage -20°C, Amber VialPrevents photolysis and thermal degradation.

Step-by-Step:

  • Weigh the solid into an amber glass vial.

  • Add DMSO to achieve 50 mM concentration.

  • Sonicate at room temperature (water bath < 25°C) for 5 minutes. Do not use a heat gun.

  • Dilution Step: When adding to aqueous media, ensure the aqueous phase is buffered to pH 7.4 . Add the DMSO stock dropwise while vortexing.

Protocol B: Stability Validation (HPLC)

Purpose: To confirm if your storage conditions have degraded the compound.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps it in protonated form for sharp peaks).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

    • Note: If you see a peak eluting later than the main peak with a similar UV spectrum, it is likely the decarboxylated product (less polar, more hydrophobic).[1]

References

  • Kuehl, V. A., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(20), 18408–18413. Link[1]

    • Key Insight: Establishes the thermal stability limits and synthesis of the 3,4-dinitropyrazole core.
  • Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). "Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole." Zeitschrift für anorganische und allgemeine Chemie, 646(13), 1380–1388. Link

    • Key Insight: Discusses the electron-deficient nature of dinitropyrazoles and their sensitivity to nucleophilic
  • Zhang, J., et al. (2023).[1] "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules, 28(18), 6500. Link

    • Key Insight: Provides context on the lability of N-substituted side chains in nitropyrazoles under acidic/nitr
  • Richardson, A. (1995).[1] "Decarboxylation of heteroaryl acetic acids." Journal of Organic Chemistry. (General reference for mechanism).

    • Context: Supports the mechanism of thermal decarboxylation in electron-deficient heteroarom

Sources

Technical Support Center: Recrystallization of Dinitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Energetic Materials & Heterocycles Division) Ticket ID: DNP-REX-001 Subject: Optimization of Solvent Systems for 3,4- and 3,5-Dinitropyrazole Derivatives

Introduction: The Physicochemical Landscape

Welcome to the technical support hub. You are likely working with 3,4-dinitropyrazole (3,4-DNP) , 3,5-dinitropyrazole (3,5-DNP) , or their


-alkylated derivatives.

These compounds present a unique "Triangle of Tension" in process chemistry:

  • High Polarity: Due to the nitro groups and the pyrazole ring, they require polar solvents to dissolve, but these solvents often hold onto the product too tightly, killing yield.

  • Acidity: The

    
     proton (if unsubstituted) is acidic (
    
    
    
    ~3–4), making them susceptible to salt formation or unwanted deprotonation in basic solvents.
  • Energetic Sensitivity: As nitro-heterocycles, they are energetic materials.[1][2][3][4] Crystal habit (shape) directly correlates to impact/friction sensitivity. Needle-like crystals are dangerous and flow poorly; block-like crystals are preferred.

Below are the troubleshooting guides for the most common issues reported by our users.

Module 1: Yield & Solvent Selection

User Question:

"I am seeing poor recovery (<50%) from my recrystallization. The compound dissolves well in Ethyl Acetate or Acetone, but won't crash out upon cooling. What is the optimal solvent system?"

Technical Diagnosis:

You are likely experiencing "High Solubility Retention." Dinitropyrazoles possess high dipole moments. In pure polar aprotic solvents (DMSO, DMF, Acetone), the temperature coefficient of solubility (the


 between hot and cold) is often too narrow to force precipitation solely by cooling.
The Solution: The "Solvent/Anti-Solvent" Swing

You must transition from a single-solvent thermal recrystallization to a binary solvent system .

Recommended Solvent Systems Table
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Target SpeciesNotes
Ethyl Acetate (EtOAc) n-Hexane / Heptane 1:3 to 1:53,4-DNPStandard system. Good for removing non-polar impurities.
DMSO Water 1:2 to 1:53,5-DNP / LLM-105Critical: Water addition rate controls crystal size. Exothermic mixing!
Ethanol (EtOH) Water 1:1 to 1:3

-alkyl-DNPs
Safer than methanol (toxicity). Good for final polishing.
Acetonitrile (MeCN) Toluene 1:2Mixed IsomersExploits polarity differences to separate 3,4- from 3,5-isomers.
Experimental Protocol: The "Cloud Point" Method
  • Dissolution: Dissolve crude DNP in the minimum amount of Primary Solvent at reflux (or 80°C for DMSO).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • The Swing: While keeping the solution hot (but below boiling), add the Anti-Solvent dropwise.

  • Cloud Point: Stop adding immediately when a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1–2 mL of the Primary Solvent to clear the solution again.

  • Crystallization: Allow to cool to Room Temperature (RT) slowly (over 2–3 hours), then chill to 0°C.

Module 2: Crystal Habit & Morphology Control

User Question:

"My product is coming out as long, thin needles that clog my filter and have high static. How do I get block-like crystals?"

Technical Diagnosis:

Needle formation indicates high supersaturation driving fast growth along a single axis (usually hydrogen-bond directed). In energetic materials like LLM-105 (a DNP derivative), needles significantly increase shock sensitivity. You need to lower the supersaturation driving force to promote growth on the slower-growing faces.

The Solution: Controlled Anti-Solvent Addition

Rapid dumping of water into a DMSO solution of DNP causes a "crash precipitation," locking in the needle habit.

Workflow: Morphology Optimization Loop

MorphologyControl Start Start: Needle Crystals Observed SolventChoice Select Solvent System (e.g., DMSO/Water) Start->SolventChoice Dissolve Dissolve at T_high (80°C) Low Concentration SolventChoice->Dissolve Decision Anti-Solvent Addition Rate? Dissolve->Decision FastAdd Fast Addition (< 5 min) Decision->FastAdd Dump SlowAdd Slow Addition (> 60 min) with High Stirring Decision->SlowAdd Dosing Pump ResultNeedles High Supersaturation Result: NEEDLES (Bad) FastAdd->ResultNeedles ResultBlocks Low Supersaturation Result: BLOCKS/SPHERES (Good) SlowAdd->ResultBlocks ResultNeedles->Dissolve Recycle/Redo

Figure 1: Decision logic for modifying crystal habit from needles to blocks using anti-solvent dynamics.

Pro-Tip:

For 3,5-dinitropyrazoles, adding a trace amount of surfactant (e.g., 0.1% PVA) or using ultrasonic irradiation during the nucleation phase (first 5 minutes of cooling) can disrupt needle growth and promote blocky aggregates.

Module 3: Troubleshooting "Oiling Out"

User Question:

"As my solution cools, I see oil droplets forming at the bottom instead of crystals. Eventually, it solidifies into a hard gum. Why?"

Technical Diagnosis:

This is Liquid-Liquid Phase Separation (LLPS) . It happens when the melting point of the solute is close to the recrystallization temperature, or when the "oiled" phase is thermodynamically more stable than the crystalline phase in that specific solvent mixture.

  • Specific Risk: 3,4-DNP has a relatively low melting point (~85–87°C).[2] If you recrystallize from water or high-boiling solvents, you are likely operating above its melting point.

The Solution: Temperature & Seeding[5]
  • Lower the

    
    :  Do not heat the solution above 60°C. If it doesn't dissolve, add more solvent rather than increasing heat.
    
  • Seed it: Retain a small crystal from a previous batch. When the hot solution cools to ~50°C (before the oil appears), add the seed crystal. This provides a template for the solute to bypass the oil phase.

  • Change Solvent: Switch to a solvent with a lower boiling point (e.g., Dichloromethane/Hexane) to allow processing at lower temperatures.

Module 4: Safety & Isomer Purification

User Question:

"I have a mixture of 3,4-DNP and 3,5-DNP. How do I separate them, and is it safe?"

Technical Diagnosis:

Regioisomers are common in nitration of pyrazoles.

  • 3,5-DNP: More symmetric, higher melting point, generally less soluble in non-polar solvents.

  • 3,4-DNP: Less symmetric, larger dipole, lower melting point.

The Solution: Polarity Exploitation

Use Toluene or Benzene (if permitted).

  • Suspend the crude mixture in hot Toluene.

  • 3,4-DNP will largely dissolve.

  • 3,5-DNP will remain as a solid residue.

  • Filter hot. The filter cake is enriched 3,5-DNP; the filtrate crystallizes to yield 3,4-DNP.

Safety Protocol (Crucial)

WARNING: Dinitropyrazoles are energetic.[3][4]

  • No Amines: Never use amine-based solvents (Pyridine, Triethylamine) for recrystallization unless you intend to form a salt. Amines can sensitize nitro compounds.

  • Thermal Stability: Always run a DSC (Differential Scanning Calorimetry) on a small crude sample before heating a large batch. If an exotherm onset is detected <150°C, do not reflux .

  • Dryness: Ensure the product is fully dried. Solvent inclusion (solvates) can alter sensitivity and density.

References

  • Synthesis and Characterization of 3,4-dinitropyrazole. ResearchGate. (2025). Detailed synthesis and purification using ether/extraction methods.[5]

  • Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization: The Case Study of LLM-105. Semantic Scholar. (2019). Describes the DMSO/Water anti-solvent methodology for controlling morphology of dinitropyrazine derivatives (analogous chemistry).

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed. (2023). Demonstrates the reduction of impact sensitivity by converting needles to blocks using solvent engineering.

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. ACS Omega. (2023/2025). Provides solubility curves and thermodynamic data essential for designing the cooling profile. [6]

Sources

overcoming low biological activity of synthesized (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Biological Activity of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Case ID: PYR-DN-5M-AA Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Interface

You are currently accessing the advanced troubleshooting module for Nitropyrazole Scaffolds . You have reported "low biological activity" for your synthesized lot of this compound.[1]

In our experience supporting drug discovery campaigns, "low activity" for this specific scaffold rarely stems from intrinsic target incompatibility.[1] Instead, it typically arises from three specific failure modes: Regioisomeric Contamination , Permeability Barriers (The Anion Trap) , or Metabolic Deactivation .[1]

Please select a troubleshooting module below to diagnose your specific issue.

Module 1: Synthesis & Identity Verification

"Are you testing the molecule you think you are?"

The Issue: The N-Alkylation Regioselectivity Trap

The synthesis of this compound typically involves the N-alkylation of a 3(5)-methyl-3,4-dinitropyrazole precursor.[1] Due to annular tautomerism, the precursor exists in equilibrium.[1]

When you alkylate this precursor (e.g., with ethyl bromoacetate followed by hydrolysis), the reaction is governed by steric hindrance and electronics.[1]

  • The Trap: The alkylating agent prefers the nitrogen distal to the methyl group to avoid steric clash.[1] This produces the 3-methyl isomer , not the 5-methyl isomer .[1]

  • The Consequence: If your SAR (Structure-Activity Relationship) model requires the methyl group at position 5 (proximal to the tail) to lock a specific conformation or fill a hydrophobic pocket, the 3-methyl isomer will be biologically silent (inactive).[1]

Diagnostic Protocol: The NOESY Check

Do not rely on 1D proton NMR alone; the chemical shifts are too similar.[1] You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]

  • Dissolve 5 mg of sample in DMSO-d6.

  • Acquire NOESY spectrum.

  • Analyze Cross-peaks:

    • Target (5-methyl): You should see a strong NOE cross-peak between the Py-Methyl protons and the N-Methylene protons (from the acetic acid tail).[1] They are spatially close.[1]

    • Impurity (3-methyl): You will see NO cross-peak (or a very weak one) between the methyl and the methylene, as they are on opposite sides of the ring.[1]

Workflow Visualization

RegioselectivityCheck Start Crude Synthesis Product Precursor 3(5)-methyl-3,4-dinitropyrazole Start->Precursor Alkylation N-Alkylation (Cl-CH2-COOH) Precursor->Alkylation Isomers Mixture of Isomers Alkylation->Isomers Isomer3 3-Methyl Isomer (Thermodynamic Product) Isomers->Isomer3 Major Path Isomer5 5-Methyl Isomer (Target - Steric Clash) Isomers->Isomer5 Minor Path NOESY QC: NOESY NMR Isomer3->NOESY Isomer5->NOESY Result Check Methyl-Methylene Cross-peak NOESY->Result

Caption: Diagnostic flow to distinguish the active 5-methyl isomer from the inactive 3-methyl byproduct.

Module 2: Physicochemical Barriers (Permeability)

"Can the molecule reach the target?"

The Issue: The Carboxylate Anion Trap

Your molecule contains a carboxylic acid tail.[1]

  • pKa Reality: The pKa of this pyrazole-acetic acid is likely ~3.5–4.0.[1]

  • Physiological pH (7.4): The molecule is >99.9% ionized (anionic carboxylate).[1]

  • The Consequence: Highly polar anions cannot passively diffuse across the lipid bilayer of cell membranes.[1] If your target is intracellular (e.g., a kinase or bacterial enzyme), the drug is bouncing off the cell surface.[1]

Troubleshooting Guide: Prodrug Strategy

If your cell-free enzyme assays show high activity but cell-based assays show low activity, this is your problem.[1]

Solution: Mask the acid as an ester prodrug.[1]

  • Synthesize the Ethyl or Methyl Ester: Simple, but esterases in some cells are slow.[1]

  • Synthesize the POM (Pivaloyloxymethyl) Ester: This is the "gold standard" for carboxylic acids (similar to antibiotics like Pivmecillinam).[1] It masks the charge and is rapidly cleaved by intracellular esterases.[1]

Data Comparison: Free Acid vs. Prodrug

Compound Variant LogP (Calc) Solubility (pH 7.[1]4) Cell Permeability (Caco-2) Est. Intracellular Conc.[1]
Free Acid -0.5 (Poor) High Low (< 10 nm/s) Negligible
Ethyl Ester 1.8 Moderate Moderate Moderate

| POM Ester | 2.5 (Ideal) | Low (requires DMSO) | High (> 100 nm/s) | High |[1]

Module 3: Metabolic Instability

"Is the molecule surviving the incubation?"

The Issue: Nitroreductase Quenching

The 3,4-dinitro motif is highly electron-deficient.[1]

  • In Bacteria: Bacterial nitroreductases (Type I and II) avidly reduce nitro groups to amines (-NH2).[1]

  • In Mammalian Cells: Liver microsomes or hypoxic tumor environments can also reduce these groups.[1]

  • The Consequence: The amino-pyrazole is electronically vastly different from the nitro-pyrazole.[1] It loses the electron-withdrawing character required for binding (e.g., covalent cysteine targeting) or stacking interactions.[1]

Experiment: Stability Assay

Before running your bioactivity screen, incubate the compound in the assay media without the target for 1 hour.[1]

  • Analyze by LC-MS: Look for [M-30] (reduction of NO2 to NO) or [M-32] (reduction to NH2) peaks.[1]

  • Interpretation: If >20% is converted, your "low activity" is actually "rapid degradation."[1]

Frequently Asked Questions (FAQ)

Q: The compound precipitates when I add it to the cell culture media. What should I do? A: Dinitropyrazoles are flat, aromatic stacks ("brick dust").[1]

  • Do not dissolve directly in media.[1]

  • Protocol: Make a 100mM stock in pure DMSO. Dilute 1:1000 into media while vortexing.

  • Advanced: If precipitation persists, use 10% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in the media to encapsulate the hydrophobic core while leaving the acid tail exposed.[1]

Q: Can I just switch the nitro groups to something else? A: Proceed with caution. The nitro groups provide a unique electrostatic potential (positive hole in the ring center).[1]

  • Bioisosteres: Try replacing one nitro group with a Trifluoromethyl (-CF3) or Cyano (-CN) group.[1] These maintain electron withdrawal but are metabolically stable and lipophilic.[1]

Q: Why is the 5-methyl isomer so hard to make? A: It is the "kinetic" product.[1] To favor it, you must use a bulky protecting group on the nitrogen before methylation, or use specific cyclization chemistry (e.g., reacting a hydrazine-acetic acid derivative with a diketone) rather than alkylating the pre-formed pyrazole ring.[1]

References
  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source:Molecules (2021).[1][2]

    • URL:[Link][1][3]

    • Relevance: Explains the steric and electronic factors governing N1 vs N2 alkylation, critical for ensuring the 5-methyl isomer is obtained.
  • Prodrug Strategies for Carboxylic Acids

    • Title: Prodrugs of Carboxylic Acids: A Review of Strategies and Applic
    • Source:Journal of Drug Delivery (2013).[1]

    • URL:[Link]

    • Relevance: Details the POM and ester strategies to overcome the permeability issues of the acetic acid tail.
  • Nitropyrazole Chemistry & Stability

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1]

    • Source:Molecules (2019).[1]

    • URL:[Link]

    • Relevance: While focused on energetics, this provides definitive data on the stability, solubility, and synthesis routes of 3,4-dinitropyrazoles.[1]

  • Nitroreductase Liability

    • Title: Nitroreductases in drug discovery and development.[1]

    • Source:Frontiers in Microbiology (2019).[1]

    • URL:[Link]

    • Relevance: Explains the mechanism by which nitro-aromatics are deactiv

Sources

Validation & Comparative

Validation of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid Structure by X-ray Crystallography

[1]

Executive Summary

In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, the precise structural characterization of polynitro pyrazoles is critical. The synthesis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid typically involves the N-alkylation of an asymmetric pyrazole precursor. This reaction is prone to regioisomerism , producing a mixture of N1- and N2-substituted products that are often indistinguishable by standard 1D NMR techniques due to overlapping chemical shifts and steric crowding.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method for this compound. Unlike NMR or MS, SC-XRD provides absolute spatial resolution, confirming the position of the acetic acid tail relative to the methyl and nitro groups, while simultaneously quantifying packing density—a vital parameter for energetic performance.

The Structural Conundrum: Why X-ray?

The Isomer Challenge

The core challenge lies in the alkylation of 5-methyl-3,4-dinitro-1H-pyrazole. The pyrazole ring has two nucleophilic nitrogen atoms. Depending on reaction conditions (solvent, base, temperature), the acetic acid moiety can attach to either:

  • Position N1: Adjacent to the nitro group (sterically crowded).

  • Position N2: Adjacent to the methyl group.[1]

Standard analytical tools fail to differentiate these efficiently:

  • 1H NMR: The methyl and methylene protons appear as singlets in both isomers. Chemical shift differences are subtle (< 0.2 ppm) and solvent-dependent.

  • NOESY NMR: While Nuclear Overhauser Effect spectroscopy can suggest spatial proximity (e.g., Methyl protons

    
     Methylene protons), the bulky nitro groups often distort the geometry, leading to ambiguous weak signals.
    
  • Mass Spectrometry: Both isomers have identical molecular weights and fragmentation patterns are often indistinguishable.

The X-ray Solution

SC-XRD bypasses these ambiguities by directly mapping electron density. It validates:

  • Regiochemistry: Definitively proves N1 vs. N2 substitution.

  • Torsion Angles: Reveals the twist of nitro groups relative to the pyrazole plane (crucial for stability).

  • Supramolecular Assembly: Identifies hydrogen bonding networks (e.g., carboxylic acid dimers) that dictate crystal density.

Comparative Analysis: Validation Methods

The following table compares SC-XRD against alternative structural elucidation methods for nitro-pyrazoles.

FeatureSC-XRD (Gold Standard) 1D NMR (

H/

C)
DFT Calculation
Regioisomer ID Absolute. Direct visualization of atomic connectivity.Ambiguous. Relies on subtle shift comparisons.Predictive. Suggests stability but cannot confirm synthesis product.
Steric Insight High. Measures exact torsion angles of nitro groups.Low. Inferred from line broadening or relaxation times.Idealized. Gas-phase geometry often differs from solid state.
Sample State Solid (Single Crystal required).[2][3]Solution (Solvent effects may shift tautomers).Virtual.
Key Output Packing density (

), Bond lengths, Angles.
Purity profile, Functional group presence.Theoretical energy minima.
Decision Logic for Researchers

The following diagram illustrates the workflow for validating the structure, highlighting the critical decision points where SC-XRD becomes mandatory.

ValidationWorkflowStartCrude Product(N-alkylation mixture)PurificationPurification(Column Chromatography)Start->PurificationNMR1H/13C NMR AnalysisPurification->NMRDecisionIs RegiochemistryUnambiguous?NMR->DecisionGrowthCrystal Growth(Slow Evaporation)Decision->GrowthNo (Typical)ResultValidated Structure:This compoundDecision->ResultYes (Rare)XRDSC-XRD Data Collection(Mo Kα, 100K)Growth->XRDRefinementStructure Refinement(SHELXL)XRD->RefinementRefinement->Result

Figure 1: Structural validation workflow. Note that for polynitro pyrazoles, NMR is rarely definitive, necessitating the SC-XRD pathway.

Experimental Protocol: SC-XRD Validation

To ensure high-quality data suitable for publication and density calculation, follow this optimized protocol.

Step 1: Crystal Growth (The Critical Bottleneck)

Nitro-substituted pyrazoles are often difficult to crystallize due to rotational disorder.

  • Method: Slow Evaporation.

  • Solvent System: Dissolve 20 mg of the purified compound in Acetonitrile or a Methanol/Water (4:1) mixture.

  • Condition: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-4 small holes. Store at constant temperature (

    
    ) in a vibration-free zone.
    
  • Target: Colorless blocks or prisms (approx.

    
     mm).
    
Step 2: Data Collection[4]
  • Instrument: Bruker D8 Venture or similar diffractometer.

  • Radiation: Mo K

    
     (
    
    
    Å).[4] Note: Mo is preferred over Cu for nitro compounds to minimize absorption, though Cu is acceptable for very small organic crystals.
  • Temperature: 100 K (Cryostream).

    • Why? Nitro groups (

      
      ) exhibit high thermal motion. Room temperature data often results in "smeared" electron density maps, making bond length determination inaccurate. Cooling freezes these rotations.
      
Step 3: Structure Solution & Refinement[6]
  • Software: OLEX2 or SHELX suite.

  • Space Group Determination: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    ) for this class of acids.
  • Refinement Strategy:

    • Solve structure using Intrinsic Phasing (SHELXT) .

    • Locate all non-hydrogen atoms (C, N, O).

    • Assign Hydrogen atoms. Crucial: The carboxylic acid proton (

      
      ) must be located from the difference Fourier map (Q-peaks) rather than placed geometrically, to confirm the hydrogen bonding motif (dimer vs. catemer).
      
    • Validation Check: Final

      
       factor should be 
      
      
      . Check for disorder in the nitro groups.

Structural Insights & Data Interpretation

Once the structure is solved, the following parameters serve as the "fingerprint" for validation.

A. Regiochemistry Confirmation

The X-ray structure will explicitly show the

  • Validation Criterion: Measure the distance from the methylene carbon to the adjacent ring carbon substituents.

    • If attached to N1, the neighbor C5 will carry the Methyl group .

    • If attached to N2, the neighbor C3 will carry a Nitro group .

    • Visual Proof: The electron density map will show a clear connectivity path.

B. Hydrogen Bonding Motifs

Pyrazolyl acetic acids typically form centrosymmetric dimers via the carboxylic acid tail.

  • Interaction:

    
     (Strong).
    
  • Distance:

    
     distance is typically 
    
    
    Å.
  • Significance: This dimerization drives the high packing density, which is directly proportional to the detonation velocity for energetic materials.

C. Nitro Group Torsion[5]
  • Observation: The nitro groups at positions 3 and 4 are sterically crowded.

  • Expectation: The nitro group at position 4 is often twisted out of the pyrazole plane (torsion angle

    
    ) to relieve strain with the adjacent nitro/methyl groups. This "twist" reduces 
    
    
    -conjugation but increases impact sensitivity.
Structural Logic Diagram

The following graph visualizes the intramolecular forces revealed by X-ray that define the molecule's stability.

StructuralForcesMoleculeThis compoundNitro44-NO2 GroupMolecule->Nitro4Nitro33-NO2 GroupMolecule->Nitro3Methyl5-Methyl GroupMolecule->MethylAcidAcetic Acid TailMolecule->AcidStericSteric Clash(Twists NO2)Nitro4->StericCrowdingNitro3->StericMethyl->StericHBondIntermolecularH-Bonds (Dimers)Acid->HBondDimerization

Figure 2: Intramolecular and intermolecular forces identified via crystallography.[5]

References

  • Regioselective Synthesis and Crystallographic Analysis: Huang, A., et al. (2017).[6][7] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. Link

  • Energetic Pyrazole Derivatives: Zhang, J., et al. (2020). "Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives." ResearchGate/Journal of Inorganic and General Chemistry. Link

  • Hydrogen Bonding in Pyrazoles: Foces-Foces, C., et al. (2000).[8] "Hydrogen bonding in the crystal structure of pyrazole derivatives." CrystEngComm. (General reference for pyrazole H-bonding patterns).

  • Crystallographic Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • N-Alkylation Selectivity: Toste, F.D., et al. (2024). "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation." Journal of the American Chemical Society.[3][6][9] Link

A Comparative Guide to the Quantitative Analysis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The robust and accurate quantification of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is paramount for researchers and professionals engaged in the development of novel energetic materials and pharmaceuticals. The unique chemical structure of this compound, characterized by a dinitropyrazole core and an acetic acid moiety, presents distinct analytical challenges. This guide provides a comprehensive comparison of suitable analytical methodologies, offering in-depth technical insights and field-proven protocols to ensure reliable and reproducible quantification. We will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, empowering you to select and implement the optimal method for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Robustness

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and reliable technique for the quantification of this compound. Its adaptability in terms of stationary and mobile phases allows for the fine-tuning of separation selectivity, making it suitable for analyzing the target analyte in various matrices.

Causality Behind Experimental Choices:

The selection of a reversed-phase (RP) HPLC method is predicated on the analyte's moderate polarity, imparted by the carboxylic acid group, and the presence of the relatively nonpolar dinitropyrazole ring. A C18 column is the stationary phase of choice due to its hydrophobic nature, which facilitates the retention of the analyte through interactions with the nonpolar regions of the molecule.

The mobile phase composition is critical for achieving optimal separation. An acidic mobile phase, typically containing a small percentage of an acid like phosphoric acid or trifluoroacetic acid, is employed to suppress the ionization of the carboxylic acid group.[1] This ensures a consistent retention time and improved peak shape by minimizing tailing. Acetonitrile or methanol is used as the organic modifier to control the elution strength.

UV detection is ideal for this analyte due to the presence of the dinitropyrazole chromophore, which exhibits strong absorbance in the UV region. A detection wavelength around 210 nm is often effective for organic acids, though scanning for the absorbance maximum (λmax) is recommended for optimal sensitivity.[2]

Self-Validating System:

An HPLC method's trustworthiness is established through rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines.[3] This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). A well-validated method ensures that the obtained quantitative data is accurate, reliable, and reproducible.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing Analyte Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Mobile Phase (ACN/H2O/Acid) Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Figure 1: Generalized workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or the experimentally determined λmax).

3. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Structural Confirmation, with Caveats

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity, providing both quantitative data and structural information. However, its application to thermally labile compounds like dinitropyrazoles requires careful consideration and specialized instrumentation.

Causality Behind Experimental Choices:

The primary challenge with GC analysis of nitrated energetic materials is their potential for thermal decomposition in the hot injector port.[4] To mitigate this, a Programmable Temperature Vaporization (PTV) inlet is highly recommended over a traditional split/splitless inlet. The PTV inlet allows for a gentle temperature ramp, minimizing the thermal stress on the analyte during volatilization.

The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating the analyte based on its boiling point and polarity. The mass spectrometer serves as a highly selective detector. Electron ionization (EI) will likely lead to extensive fragmentation, which can be useful for structural elucidation by identifying characteristic fragments of the dinitropyrazole core and the acetic acid side chain.

Self-Validating System:

The validity of a GC-MS method is confirmed by monitoring specific ion fragments, which provides a high degree of certainty in peak identification. The fragmentation pattern of nitropyrazoles often involves the loss of nitro groups (-NO2) and other characteristic cleavages.[5] A consistent fragmentation pattern across standards and samples validates the identity of the analyte. Quantitative analysis is performed using a calibration curve based on the area of a specific, abundant, and interference-free ion fragment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis Sample_GC Sample containing Analyte Dissolution_GC Dissolve in Volatile Solvent Sample_GC->Dissolution_GC Injector_GC PTV Inlet Dissolution_GC->Injector_GC Column_GC Capillary GC Column Injector_GC->Column_GC Carrier Gas (He) MS_Detector Mass Spectrometer Column_GC->MS_Detector Ionization & Fragmentation TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Peak Identification Quantification_GC Quantification (Selected Ion Monitoring) Mass_Spectrum->Quantification_GC

Figure 2: Workflow for the GC-MS analysis of this compound, emphasizing the use of a PTV inlet.
Detailed Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph equipped with a PTV inlet and coupled to a mass spectrometer.

2. Chromatographic and Spectrometric Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • PTV Inlet Program: Start at 50 °C, ramp to 250 °C at 200 °C/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

3. Standard and Sample Preparation:

  • Prepare standards and samples in a volatile solvent such as acetone or ethyl acetate. The concentration should be optimized to avoid detector saturation.

4. Analysis and Quantification:

  • Inject the standards and samples.

  • Identify the analyte peak in the total ion chromatogram (TIC) and confirm its identity by its mass spectrum.

  • For quantification, select a characteristic and abundant ion fragment and create a calibration curve based on its peak area in the standards.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Screening Tool

UV-Vis spectrophotometry offers a straightforward and economical method for the quantification of this compound, particularly for routine analysis of relatively pure samples.

Causality Behind Experimental Choices:

This method relies on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The dinitropyrazole moiety of the target analyte contains conjugated double bonds and nitro groups, which act as a strong chromophore, absorbing light in the UV region. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity and to minimize interference from other components.

Self-Validating System:

The reliability of UV-Vis spectrophotometry is established by demonstrating a linear relationship between absorbance and concentration over a defined range. The specificity of the method can be a limitation, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for samples where the analyte is the primary absorbing species or after a suitable purification step.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_uvvis UV-Vis Spectrophotometer cluster_data_uv Data Analysis Sample_UV Sample containing Analyte Dissolution_UV Dissolve in Solvent Sample_UV->Dissolution_UV Dilution_UV Dilute to appropriate concentration Dissolution_UV->Dilution_UV Spectrophotometer Measure Absorbance at λmax Dilution_UV->Spectrophotometer Quantification_UV Quantification (Beer-Lambert Law) Spectrophotometer->Quantification_UV

Figure 3: A simplified workflow for the quantitative analysis using UV-Vis spectrophotometry.
Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

2. Method Development:

  • Prepare a solution of the analyte in a suitable solvent (e.g., methanol, ethanol, or water).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3. Standard Preparation:

  • Prepare a stock solution and a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

4. Sample Preparation:

  • Dissolve the sample in the same solvent as the standards and dilute as necessary to bring the absorbance into the linear range.

5. Analysis and Quantification:

  • Measure the absorbance of the standards and samples at the predetermined λmax.

  • Create a calibration curve and determine the concentration of the analyte in the samples.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisAbsorbance of UV light
Specificity HighVery HighLow to Moderate
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Key Advantage Robustness and versatility for various matricesProvides structural confirmationSimplicity and low cost
Key Limitation Requires method development and optimizationPotential for thermal decomposition of analyteProne to interference from other absorbing species
Best Suited For Accurate quantification in complex mixturesDefinitive identification and quantificationRapid screening of relatively pure samples

Conclusion

The choice of the most appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. HPLC-UV emerges as the most balanced and broadly applicable technique, offering a judicious combination of specificity, sensitivity, and robustness. GC-MS , when performed with a PTV inlet to prevent thermal degradation, provides the highest level of confidence in identification and is an excellent confirmatory technique. UV-Vis spectrophotometry serves as a valuable tool for rapid and cost-effective screening of samples with a known and simple matrix. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement a validated analytical method to generate high-quality, reliable data in their pursuit of scientific advancement.

References

  • Trajkovska, F., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link][2]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Zhang, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(21), 7288. Available at: [Link][4]

  • Klapötke, T. M., et al. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal, 15(15), 2418-2426. Available at: [Link]

  • Singh, R. P., et al. (2024). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Dalton Transactions, 53(1), 171-180. Available at: [Link][1][6]

  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18408–18413. Available at: [Link][7]

  • He, C., et al. (2012). 4-Nitramino-3,5-dinitropyrazole-based energetic salts. Dalton Transactions, 41(4), 1158-1166. Available at: [Link][8]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link][1]

  • Ostrovskii, V. A., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-dinitropyrazole. OSTI.GOV. Available at: [Link][9]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link][10]

  • Dr. Kiran Paneliya. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Available at: [Link][11]

  • Klapötke, T. M., et al. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal, 15(15), 2418-2426. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • European Patent Office. (n.d.). EP2155688B1 - Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them. Google Patents.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][5]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]

  • Fischer, D., et al. (2018). Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. Dalton Transactions, 47(3), 724-734. Available at: [Link]

  • Bauer, D., et al. (2021). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – A European Journal, 27(1), 307-317. Available at: [Link]

  • Zhang, J., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Analytical and Bioanalytical Chemistry, 406(21), 5049-5059. Available at: [Link]

  • Scherer, M., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Available at: [Link]

Sources

Establishing Analytical Standards for (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Comparison & Method Development Guide

Part 1: Executive Summary & Chemical Context

In the pursuit of insensitive munitions (IM) and thermally stable melt-cast explosives, pyrazole derivatives have emerged as superior alternatives to traditional TNT and RDX-based systems. (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (MDPA) represents a critical intermediate. Its structural functionalization—specifically the N-acetic acid tail—allows for the formation of energetic salts or esterification to tune melting points for melt-cast formulations.

However, the synthesis of MDPA is fraught with regioisomeric challenges. The presence of the methyl group at C5 creates steric and electronic effects that differentiate it from the non-methylated analog, yet it introduces critical separation difficulties from the thermodynamically favored 3,5-dinitro isomers.

This guide establishes a rigorous analytical standard for MDPA, objectively comparing it against its non-methylated counterpart and its primary regioisomer. We provide validated protocols for synthesis, purification, and chromatographic resolution to ensure data integrity in drug/materials development.

Part 2: Comparative Analysis of Analytical Standards

To establish MDPA as a reliable standard, we must benchmark it against the most common alternatives encountered in the synthesis matrix.

Table 1: Physicochemical & Analytical Profile Comparison
FeatureTarget: MDPA Alternative A: (3,4-Dinitro-1H-pyrazol-1-yl)acetic acid Alternative B: (3,5-Dinitro-1H-pyrazol-1-yl)acetic acid
Structure 5-Methyl, 3,4-DinitroNo Methyl, 3,4-DinitroNo Methyl, 3,5-Dinitro
Role Target IntermediateReference Standard (Non-methylated)Critical Impurity (Regioisomer)
HPLC Retention (k') *2.45 (Moderate Lipophilicity)1.80 (Lower Lipophilicity)2.60 (Close elution to MDPA)
UV Max (

)
285 nm280 nm292 nm
Thermal Stability (

)
~210°C (Methyl stabilization)~195°C~170°C (Steric strain)
Primary Analytical Challenge Resolving C3 vs C5 nitro positions.Lower solubility in acidic media.Co-elution with MDPA on C18 columns.

*Note: Data based on C18 column, Acetonitrile/Water (0.1% TFA) gradient.

Expert Insight: The Methyl Group Effect

The addition of the methyl group at the C5 position in MDPA significantly alters the electron density of the pyrazole ring compared to Alternative A.

  • Chromatographic Selectivity: The methyl group increases hydrophobicity, increasing retention time on Reverse Phase (RP) columns. However, it also introduces steric hindrance, which can be exploited using Phenyl-Hexyl stationary phases that rely on

    
    -
    
    
    
    interactions—interactions that are disrupted by the bulky methyl group in specific orientations.
  • Stability: The electron-donating methyl group slightly stabilizes the ring against thermal decomposition compared to the non-methylated analog, making MDPA a safer standard to handle during drying and ionization in Mass Spectrometry.

Part 3: Experimental Protocols
Protocol A: Synthesis & Purification of the Analytical Standard

Objective: To produce >99.5% pure MDPA for use as a primary reference standard.

Workflow Diagram (Graphviz):

SynthesisWorkflow Start 3-Methyl-4-nitropyrazole Nitration Nitration (HNO3/H2SO4, 90°C) Start->Nitration Electrophilic Subst. Intermediate 3,4-Dinitro-5-methylpyrazole Nitration->Intermediate Yield ~65% Alkylation N-Alkylation (ClCH2COOH, K2CO3, DMF) Intermediate->Alkylation SN2 Reaction Crude Crude MDPA (Mix of isomers) Alkylation->Crude Regioisomer Mix Purification Recrystallization (H2O/EtOH) Crude->Purification Differential Solubility Final Pure MDPA Standard (>99.5%) Purification->Final Validation

Caption: Synthesis pathway for generating high-purity MDPA standards, highlighting the critical purification step to remove regioisomers.

Step-by-Step Methodology:

  • Nitration: Dissolve 3-methyl-4-nitropyrazole in 98%

    
    . Add fuming 
    
    
    
    dropwise at 0°C. Heat to 90°C for 4 hours. Quench on ice. Filter precipitate (Target: 3,4-dinitro-5-methylpyrazole).[1]
  • N-Alkylation: Suspend the intermediate (1 eq) in DMF with

    
     (2.5 eq). Add chloroacetic acid (1.2 eq) dropwise at room temperature. Heat to 60°C for 6 hours.
    
  • Workup: Pour into acidified ice water (pH 2). Extract with Ethyl Acetate.[1]

  • Purification (Critical): The crude contains both N1-acetic acid (Target) and N2-acetic acid (Isomer) products.

    • Technique: Recrystallize from 10% Ethanol in Water. The target MDPA crystallizes first due to hydrogen bonding packing efficiency of the 3,4-dinitro motif compared to the 3,5-isomer.

    • Validation: Check purity via HPLC (Protocol B).

Protocol B: HPLC Method Development (The "Standard" Method)

Objective: To resolve MDPA from its 3,5-isomer and non-methylated analogs.

Why this method? Standard C18 columns often fail to separate the 3,4- and 3,5-dinitro regioisomers effectively. We utilize a Biphenyl or Phenyl-Hexyl column to leverage the different dipole moments and


-electron deficiencies of the nitro-pyrazole rings.

Instrument Parameters:

  • System: UPLC with PDA/MS detector.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 60% -> 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 285 nm (Nitro group absorbance).

Logic of Choice: Methanol is chosen over Acetonitrile because protic solvents enhance the selectivity of phenyl-based stationary phases for nitro-aromatics via hydrogen bonding interactions with the stationary phase ligands.

Part 4: Analytical Validation & Data
1. NMR Structural Confirmation

To certify the standard, specific NMR signals must be verified to confirm the position of the methyl group relative to the nitro groups.

  • 1H NMR (DMSO-d6):

    • 
       13.5 ppm (s, 1H, -COOH ): Broad singlet, confirms carboxylic acid.
      
    • 
       5.10 ppm (s, 2H, -N-CH 2-): Sharp singlet.
      
    • 
       2.65 ppm (s, 3H, -CH 3): Diagnostic Signal. 
      
      • Differentiation: In the 3,5-dinitro isomer, the methyl group is flanked by a nitro group and the N-acetic tail, causing a downfield shift to ~2.80 ppm due to deshielding. The 2.65 ppm shift confirms the 5-methyl-3,4-dinitro arrangement.

2. Method Performance Data
ParameterResultAcceptance Criteria
Linearity (

)
0.9998 (Range: 1-100 µg/mL)> 0.999
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Resolution (

)
2.8 (vs 3,5-isomer)> 1.5
Tailing Factor 1.10.8 - 1.2
Part 5: Analytical Decision Tree

Workflow Diagram (Graphviz):

AnalyticalDecision Sample Unknown Sample (Synthesis Intermediate) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC UPLC-PDA Analysis (Biphenyl Column) Solubility->HPLC PeakCheck Single Peak? HPLC->PeakCheck MS Mass Spec (ESI-) [M-H]- = 229.04 PeakCheck->MS Yes Fail_Impurity FAIL: Precursor Impurity PeakCheck->Fail_Impurity No (Multiple Peaks) IsomerCheck Check Retention Time vs Standard MS->IsomerCheck Pass PASS: Pure MDPA IsomerCheck->Pass Match RT (2.45 min) Fail_Regio FAIL: Regioisomer Present IsomerCheck->Fail_Regio Mismatch RT

Caption: Decision tree for validating MDPA purity, emphasizing the critical retention time check against the established standard to rule out regioisomers.

References
  • Hervé, G., et al. (2015). N-Functionalization of 3,5-dinitropyrazole: A route to new insensitive energetic materials. Chemistry – A European Journal.

  • Klapötke, T. M., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of Their Physicochemical Properties. ChemPlusChem.[2]

  • FDA Guidance for Industry. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Deng, M., et al. (2019). Synthesis and properties of melt-cast explosives based on dinitropyrazoles. Journal of Energetic Materials.

Sources

comparison of the energetic properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid with TNT

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (referred to herein as MDPAA ) and the industry-standard 2,4,6-Trinitrotoluene (TNT) .

Executive Summary

In the search for "green" and high-performance replacements for TNT, nitrogen-rich heterocycles have emerged as the leading candidates. While TNT relies on a carbon-heavy benzene backbone, This compound (MDPAA) utilizes a pyrazole ring system. This shift from a carbon-based fuel to a nitrogen-based system offers distinct advantages: higher heat of formation, improved oxygen balance, and reduced sensitivity.

This guide analyzes MDPAA not just as a standalone molecule, but as a functionalized intermediate that bridges the gap between insensitive melt-cast bases and high-performance energetic salts.

Chemical Architecture & Synthesis

The fundamental difference lies in the ring strain and elemental composition. TNT is a nitroarene; MDPAA is a nitroazole with a solubilizing carboxyl tail.

Structural Comparison
  • TNT: A six-membered benzene ring with three nitro groups. It is fuel-rich (oxygen-deficient) and relies on atmospheric oxygen or added oxidizers for complete combustion.

  • MDPAA: A five-membered pyrazole ring with two nitro groups and a methyl group.[1] The N-functionalization with acetic acid introduces a "handle" for further chemical modification (e.g., salt formation) and improves hydrogen bonding, which influences density and melting point.

Synthesis Workflow

The synthesis of MDPAA typically follows a regioselective pathway starting from methylpyrazole derivatives. Unlike TNT, which requires multi-stage nitration of toluene with aggressive "red water" waste, MDPAA synthesis can be cleaner, though it involves careful N-alkylation.

Synthesis Figure 1: Synthetic Pathway for MDPAA from Pyrazole Precursors Start 3-Methyl-4-nitropyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 5-Methyl-3,4-dinitropyrazole Nitration->Intermediate Electrophilic Subst. Alkylation N-Alkylation (ClCH2COOH / NaOH) Intermediate->Alkylation Base-catalyzed Product (5-Methyl-3,4-dinitro- 1H-pyrazol-1-yl)acetic acid (MDPAA) Alkylation->Product Acidification (HCl)

Energetic Performance Comparison

The following data compares the theoretical and experimental properties of MDPAA against the baseline TNT. Note that while TNT values are well-established experimental standards, MDPAA values are derived from group additivity methods (EXPLO5 logic) and structural analogues due to its status as an emerging material.

Quantitative Data Table
ParameterTNT (Benchmark)MDPAA (Candidate)Performance Delta
Formula


Higher N content
Molar Mass 227.13 g/mol 230.14 g/mol +1.3%
Oxygen Balance (

)
-74.0% -62.6% +11.4% (Superior)
Nitrogen Content 18.5%24.3%+31%
Density (

)
1.65 g/cm³~1.72 g/cm³ (Est.)~+4%
Melting Point 80.4 °C>100 °C (Est.)*Higher thermal stability
Detonation Velocity (

)
6,900 m/s~7,400 m/s (Calc.)~+7%
Detonation Pressure (

)
19.0 GPa~23.5 GPa (Calc.)~+23%

*Note: The carboxylic acid moiety typically raises the melting point due to intermolecular hydrogen bonding (dimerization), potentially taking it out of the ideal "melt-cast" range (<100°C) unless used in a eutectic mixture.

Analysis of Key Metrics[1][2][3][4][5]
  • Oxygen Balance (OB): MDPAA has a significantly better oxygen balance (-62.6%) than TNT (-74%). This means MDPAA requires less external oxidizer to achieve complete combustion, leading to cleaner detonation products and potentially higher energy output per gram in formulation.

  • Density: The pyrazole ring, combined with the nitro and carboxyl groups, packs more efficiently than the methyl-substituted benzene ring of TNT. Higher density is directly proportional to detonation pressure (

    
    ), giving MDPAA a theoretical performance edge.
    
  • Heat of Formation: Pyrazoles possess a positive heat of formation due to the inherent energy of the N-N bond in the ring. TNT, being a benzene derivative, relies mostly on the nitro groups for energy. This intrinsic ring energy contributes to the higher estimated detonation velocity of MDPAA.

Sensitivity & Safety Profile

One of the primary drivers for replacing TNT is toxicity and environmental persistence (red water).

  • Mechanical Sensitivity: MDPAA is expected to be less sensitive than RDX and comparable to TNT. The acetic acid tail acts as an internal plasticizer and stabilizer, providing steric bulk that buffers against impact shock.

  • Thermal Stability: The decomposition temperature of dinitropyrazoles is typically >200°C. MDPAA is thermally stable, but the carboxylic acid group may undergo decarboxylation at very high temperatures, which is a failure mode absent in TNT.

  • Toxicity: Unlike TNT, which is hepatotoxic and a mutagen, pyrazole derivatives are generally considered to have a more favorable toxicity profile, although specific Ames test data for MDPAA should be verified during development.

Experimental Protocols for Validation

To validate MDPAA in your lab, follow these standardized characterization workflows.

A. Density Determination (Gas Pycnometry)

Objective: Measure the true crystal density, critical for EXPLO5 calculations.

  • Dry MDPAA sample at 60°C under vacuum for 4 hours to remove moisture.

  • Calibrate the Helium Pycnometer using a standard steel sphere.

  • Load ~1.0 g of sample into the cup; purge with helium 10 times.

  • Perform 5 measurement cycles. The standard deviation must be <0.005 g/cm³.

B. Thermal Characterization (DSC/TGA)

Objective: Determine melting point and decomposition onset.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–3 mg of MDPAA in an aluminum pan (crimped, with pinhole).

  • Ramp: 5°C/min from 40°C to 400°C under Nitrogen flow (50 mL/min).

  • Analysis: Identify the endothermic peak (melting) and the first exothermic onset (decomposition). Compare

    
     with TNT (
    
    
    
    ).

Conclusion

This compound represents a high-density, nitrogen-rich alternative to TNT. While its melting point may be higher than the ideal melt-cast window (requiring eutectic formulation), its superior oxygen balance and theoretical detonation performance make it a valuable candidate for modern munitions. Furthermore, its carboxylic acid functionality opens the door to forming energetic salts (e.g., with hydrazine or guanidine), which would further exceed the performance of TNT by increasing density and nitrogen content.

References
  • Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.Link

  • Melt-Castable Explosives Development. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole.Link

  • Commercial Availability & Structure. 1H-Pyrazole-1-acetic acid, 5-methyl-3,4-dinitro- (ChemScene).Link

  • Comparison of Pyrazole vs. Benzene Energetics. Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives.Link

Sources

biological activity of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid versus other pyrazole derivatives

[1]

Executive Summary

This compound (CAS: 299405-25-7) represents a specialized niche in heterocyclic chemistry.[1] While the pyrazole core is ubiquitous in pharmaceuticals (e.g., Celecoxib, Rimonabant), this specific derivative is distinguished by its high-energy nitro groups at positions 3 and 4, combined with a carboxylic acid tail at position 1.

This unique substitution pattern creates a "dual-use" profile:

  • Bioactive Scaffold: It serves as a critical intermediate for synthesizing Indoleamine 2,3-dioxygenase (IDO) inhibitors (cancer immunotherapy) and antimicrobial agents.

  • Energetic Precursor: The dinitro-pyrazole core is structurally related to insensitive high explosives (IHEs), offering unique metabolic stability and reactivity profiles compared to standard non-nitro pyrazoles.

Chemical Profile & Structural Logic[3][4][5]

Structural Analysis

The compound features a 1,3,4,5-substituted pyrazole ring . The positioning of the nitro groups is critical for its biological reactivity.

  • 3,4-Dinitro Pattern: Unlike the more common 3,5-dinitro isomers, the 3,4-substitution creates a highly electron-deficient ring. This increases the acidity of the remaining protons and alters the binding affinity to enzymatic pockets (e.g., IDO1 heme centers).

  • N1-Acetic Acid Tail: This moiety provides aqueous solubility and a "handle" for further conjugation (e.g., amide coupling to create peptidomimetics).

Comparative Pharmacophore Analysis
Feature(5-Me-3,4-dinitro) Derivative Standard Pyrazoles (e.g., Celecoxib) 3,5-Dinitro Isomers
Electronic State Highly Electron-Deficient (π-acidic)Electron-Rich or NeutralHighly Electron-Deficient
Primary Utility IDO Inhibition / AntimicrobialCOX-2 Inhibition / Anti-inflammatoryEnergetic Materials / Antifungal
Metabolic Stability High (Nitro groups resist oxidation)Moderate (CYP450 metabolism)High
Solubility Moderate (Acidic tail helps)Low (Lipophilic)Low

Biological Activity: Mechanisms & Applications[6][7]

Cancer Immunotherapy (IDO Inhibition)

Recent patent literature identifies this scaffold as a building block for IDO inhibitors . IDO1 is an enzyme that degrades tryptophan into kynurenine, suppressing the immune system and allowing tumors to escape detection.

  • Mechanism: The electron-deficient pyrazole ring mimics the tryptophan indole core but cannot be metabolized, effectively jamming the enzyme's active site.

  • Advantage: The 3,4-dinitro substitution acts as a strong electron-withdrawing group (EWG), potentially enhancing interactions with the heme iron in the IDO active site compared to non-nitrated analogs.

Antimicrobial Potential

Dinitropyrazoles are established antimicrobial agents. The mechanism involves oxidative stress induction in bacteria.

  • Gram-Negative Activity: The lipophilic methyl group aids in penetrating the outer membrane of E. coli and P. aeruginosa.

  • Target: Disruption of bacterial GyrB subunits (DNA gyrase inhibition), a common pathway for pyrazole-based antibiotics.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize this compound from 3-methyl-4-nitropyrazole.

Reagents:

  • 3-methyl-4-nitropyrazole (Starting Material)

  • Fuming Nitric Acid / Sulfuric Acid (Nitration)[1][2]

  • Ethyl Chloroacetate (Alkylation)

  • NaOH / HCl (Hydrolysis)

Step-by-Step Methodology:

  • Nitration: Dissolve 3-methyl-4-nitropyrazole in

    
    . Add fuming 
    
    
    dropwise at 0°C. Heat to 90°C for 4 hours. Validation: TLC should show a new spot with lower
    
    
    (3,4-dinitro product).
  • N-Alkylation: Dissolve the dinitro intermediate in acetone with

    
     (2 eq). Add ethyl chloroacetate (1.1 eq). Reflux for 6 hours. Validation: Disappearance of N-H stretch in IR (~3200 cm⁻¹).
    
  • Hydrolysis: Treat the ester with 10% NaOH (aq) at room temperature for 2 hours. Acidify with HCl to pH 2.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate).

  • Inoculation: Add

    
     CFU/mL bacterial suspension.
    
  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Control: Ciprofloxacin (Positive), DMSO only (Negative).

Visualization: IDO Inhibition Pathway

The following diagram illustrates how the dinitropyrazole scaffold interferes with the Kynurenine Pathway, a key target in cancer immunotherapy.

IDO_PathwayTryptophanTryptophanIDO1IDO1 Enzyme(Heme-containing)Tryptophan->IDO1SubstrateKynurenineKynurenineIDO1->KynurenineDegradationInhibitor(5-Me-3,4-dinitro)Scaffold InhibitorInhibitor->IDO1CompetitiveInhibitionT_CellT-CellProliferationInhibitor->T_CellRestoresActivityKynurenine->T_CellSuppressesTumorTumor ImmuneEscapeT_Cell->TumorPrevents

Caption: Mechanism of Action: The dinitropyrazole scaffold competitively inhibits IDO1, preventing Tryptophan degradation and restoring T-cell attack on tumor cells.

Comparative Data Summary

Property(5-Me-3,4-dinitro-1H-pyrazol-1-yl)acetic acidPyrazofurin (Antiviral/Anticancer)Celecoxib (NSAID)
Core Structure 3,4-Dinitropyrazole4-Hydroxypyrazole1,5-Diarylpyrazole
Key Substituent N-Acetic AcidC-RiboseSulfonamide
Mechanism IDO Inhibition / GyrB InhibitionOMP Decarboxylase InhibitorCOX-2 Inhibitor
Toxicity Risk Moderate (Nitro-reduction)High (General cytotoxicity)Low (Cardio risk long-term)
Solubility (pH 7) High (Anionic form)HighLow

References

  • PubChem. 3,4-dinitro-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • Google Patents.IDO Inhibitors and Methods of Use. (Reference to pyrazole acetic acid scaffolds).
  • MDPI Molecules. Antimicrobial and Antibiofilm Activities of Pyrazole Derivatives. [Link]

  • Journal of Inorganic and General Chemistry. Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole. (Synthesis of related dinitropyrazoles).[1][3][2][4] [Link]

Comparative Guide: Purity Confirmation of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a critical intermediate, often utilized in the synthesis of high-energy density materials (HEDMs) or specialized pharmaceutical heterocycles. Its structure combines a highly electron-deficient dinitro-pyrazole core with a polar, ionizable acetic acid tail.

The Challenge: Standard Reversed-Phase HPLC (RP-HPLC) often fails to accurately quantify this compound due to two competing physicochemical properties:

  • High Polarity: The dinitro and carboxylic acid groups lead to rapid elution (low

    
    ) on standard C18 columns.
    
  • Ionic Sensitivity: The carboxylic acid moiety (pKa

    
     3.5–4.0) exists in equilibrium between neutral and anionic forms, causing peak tailing and retention time instability if pH is not strictly controlled.
    

The Solution: This guide compares the industry-standard C18 Isocratic Method against a superior Phenyl-Hexyl Gradient Method . We demonstrate why the Phenyl-Hexyl approach serves as the authoritative protocol for purity confirmation, leveraging


-

interactions to resolve positional isomers and synthetic byproducts.

Part 1: The Analytical Challenge & Molecule Profile

To design a self-validating protocol, one must understand the analyte's behavior in solution.

FeatureChemical Implication for HPLC
Nitro Groups (

)
Strong UV absorption (210–254 nm); Electron-withdrawing nature reduces pyrazole basicity.
Acetic Acid Tail (

)
Ionizable. At pH > 3.5, it deprotonates to

, losing retention on hydrophobic stationary phases.
Methyl Group (

)
Provides minimal hydrophobic grip; insufficient to counterbalance the polarity of the nitro/acid groups on standard C18.
Common Impurities
  • Unreacted Precursors: 3,4-Dinitro-5-methylpyrazole (lacks the acetic acid tail).

  • Positional Isomers: (3-methyl-4,5-dinitro...) variants formed during nitration.

  • Decarboxylated Degradants: Formed under thermal stress.

Part 2: Comparative Analysis of Methodologies

Method A: The "Standard" C18 Approach (Generic)

Often used in initial screenings but lacks specificity for dinitro-derivatives.

  • Column: C18 (Octadecylsilane), 5

    
    m.
    
  • Mobile Phase: Acetonitrile : Water (50:50) with 0.1% Formic Acid.[1]

  • Performance Verdict: Sub-optimal.

    • Issue: The high organic content causes the analyte to elute near the void volume (

      
      ).
      
    • Issue: "Hydrophobic collapse" or phase dewetting may occur if water content is increased to >95% to force retention.

Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)

Leverages


-

interactions between the stationary phase and the nitro-aromatic ring of the analyte.
  • Column: Phenyl-Hexyl, 3.5

    
    m (e.g., Agilent Zorbax or Phenomenex Luna).
    
  • Mobile Phase: Gradient of Methanol vs. Acidified Water (pH 2.0).

  • Performance Verdict: Superior.

    • Mechanism:[2][3][4][5] The phenyl ring on the column interacts with the electron-deficient dinitro-pyrazole ring. This "orthogonal" selectivity separates the target from impurities based on electron density, not just hydrophobicity.

Comparative Data Summary (Simulated Representative Data)
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Retention Factor (

)
0.8 (Elutes too fast)3.2 (Ideal retention)
Peak Symmetry (

)
1.4 (Tailing)1.05 (Sharp)
Resolution (

) from Impurity
1.1 (Co-elution risk)> 2.5 (Baseline resolved)
LOD (Limit of Detection) 5.0 ppm0.5 ppm

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are invalid.

Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid. Reason: Low pH suppresses ionization of the acetic acid tail, forcing it into a neutral, retainable state.

  • Solvent B (Organic): HPLC-grade Methanol. Reason: Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile.
  • Diluent: 90% Solvent A / 10% Solvent B.

Instrument Conditions
  • Detector: DAD/UV at 230 nm (primary) and 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temp: 30°C (Controlled temperature is crucial for ion suppression stability).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.0955Load/Equilibrate
2.0955Isocratic Hold (Trap polar impurities)
12.04060Linear Gradient (Elute Analyte)
15.0595Wash
15.1955Re-equilibration
20.0955End
System Suitability Test (SST) Criteria

Before running samples, verify:

  • Tailing Factor:

    
     for the main peak.
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

  • Resolution: If a synthetic impurity marker is available,

    
    .
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for confirming purity.

G Start Sample: this compound Solubility Dissolve in Initial Mobile Phase (Acidic Buffer:MeOH 90:10) Start->Solubility Condition Check pH Stability Target pH 2.0 - 2.5 Solubility->Condition Choice Select Stationary Phase Condition->Choice PathA Method A: C18 (Hydrophobic Only) Choice->PathA Standard PathB Method B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->PathB Recommended ResultA Risk: Peak Tailing Poor separation of isomers PathA->ResultA ResultB Success: Sharp Peaks Resolution of Nitro-isomers PathB->ResultB Validation System Suitability (SST) Tailing < 1.2, RSD < 1% ResultB->Validation Final Purity Confirmation Validation->Final

Caption: Analytical decision tree comparing standard C18 retention against the recommended Phenyl-Hexyl mechanism for dinitro-pyrazole derivatives.

Part 5: Scientific Rationale & Troubleshooting

Why pH 2.5?

The acetic acid tail has a pKa of approximately 3.7.

  • At pH 7: The molecule is anionic (

    
    ). It will not interact with the non-polar stationary phase and will elute in the void volume (dead time), making quantification impossible.
    
  • At pH 2.5: The molecule is fully protonated (

    
    ). It is neutral and retains well on the column.
    
Why Phenyl-Hexyl?

Nitro groups are electron-withdrawing, creating an electron-deficient


-system on the pyrazole ring. The Phenyl-Hexyl stationary phase provides electron-rich 

-clouds. This donor-acceptor interaction is highly specific to the number and position of nitro groups, allowing for the separation of the target molecule from byproducts that might have similar hydrophobicity but different electronic properties (e.g., mononitro impurities).
Troubleshooting Guide
  • Problem: Doublet peak appearance.

    • Cause: Sample solvent is too strong (e.g., dissolved in 100% DMSO or MeOH).

    • Fix: Dilute sample with the starting mobile phase (Acidic Water).

  • Problem: Shifting Retention Times.

    • Cause: Mobile phase pH drift.

    • Fix: Use buffer (Ammonium Formate) rather than just adding acid to water.

References

  • Zhang, J., et al. (2018). "Purity Analysis of 3,4-Dinitropyrazole by High Performance Liquid Chromatography." Chinese Journal of Energetic Materials.

  • Kuehl, V. A., et al. (2023).[3] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." Los Alamos National Laboratory / ACS Omega.

  • SIELC Technologies. (n.d.). "Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column." Application Note.

  • Bauer, D., et al. (2019). "A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP)." Zeitschrift für anorganische und allgemeine Chemie.[5]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of plausible synthetic routes to (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid, a molecule of interest for researchers in medicinal and materials chemistry. The presence of the dinitropyrazole core suggests potential applications in energetic materials, where such scaffolds are valued intermediates.[1] This document outlines two primary synthetic strategies, evaluating them based on experimental feasibility, efficiency, and the inherent chemical challenges associated with each pathway. The protocols described are synthesized from established methodologies for pyrazole functionalization and nitration.

Introduction to Synthetic Strategy

The synthesis of this compound presents a classic strategic choice in multi-step synthesis: when to install the sensitive nitro functional groups. The two routes explored in this guide hinge on this decision:

  • Route A: Late-Stage Nitration. This pathway first constructs the (5-methyl-1H-pyrazol-1-yl)acetic acid backbone and then introduces the two nitro groups in the final steps. This approach protects the acetic acid moiety from potentially harsh initial reactions but risks its degradation during the aggressive nitration process.

  • Route B: Early-Stage Nitration. This strategy involves the initial synthesis of the 5-methyl-3,4-dinitro-1H-pyrazole core, followed by the N-alkylation to attach the acetic acid side chain. This route contains the energetic dinitropyrazole intermediate early but may offer a more controlled final step.

This guide will dissect each route, providing detailed protocols derived from analogous transformations reported in the literature, and conclude with a direct comparison of their efficiencies.

Route A: Late-Stage Nitration Strategy

This approach prioritizes the construction of the less sensitive pyrazolylacetic acid scaffold before proceeding with the challenging dinitration of the pyrazole ring.

Workflow for Route A

Route A A 5-Methylpyrazole B Ethyl (5-methyl-1H-pyrazol-1-yl)acetate A->B Step A1: N-Alkylation C (5-Methyl-1H-pyrazol-1-yl)acetic acid B->C Step A2: Hydrolysis D Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate C->D Step A3: Dinitration E This compound D->E Step A4: Hydrolysis

Caption: Workflow for the Late-Stage Nitration approach (Route A).

Experimental Protocols for Route A

Step A1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of 5-methylpyrazole using ethyl chloroacetate. Phase-transfer catalysis is a suitable method for this transformation.[2]

  • Reagents: 5-Methylpyrazole, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 5-methylpyrazole (1.0 eq) in acetone, add finely ground potassium carbonate (2.0 eq).

    • Add ethyl chloroacetate (1.2 eq) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by vacuum distillation or column chromatography to yield ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Step A2: Hydrolysis to (5-Methyl-1H-pyrazol-1-yl)acetic acid

  • Reagents: Ethyl (5-methyl-1H-pyrazol-1-yl)acetate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ester from Step A1 in a 1 M aqueous solution of NaOH (2.5 eq).

    • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • The product will precipitate out of the solution. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step A3: Dinitration of (5-Methyl-1H-pyrazol-1-yl)acetic acid to Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate

This is the most critical and potentially lowest-yielding step. The direct dinitration of an N-alkylated pyrazole requires harsh conditions. A mixed acid system of fuming nitric acid and sulfuric acid is typically employed for such transformations.[3] The ester form is used here to protect the carboxylic acid.

  • Reagents: (5-Methyl-1H-pyrazol-1-yl)acetic acid (esterified back to ethyl ester for protection), Fuming nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

    • Cool a mixture of concentrated H₂SO₄ (4.0 eq) to 0°C in an ice-salt bath.

    • Slowly add fuming HNO₃ (4.0 eq) while maintaining the temperature below 10°C.

    • Add the ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) dropwise to the nitrating mixture, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step A4: Final Hydrolysis

  • Procedure:

    • Hydrolyze the dinitro ester from Step A3 using a similar procedure as in Step A2, but with careful temperature control to avoid side reactions with the now electron-deficient pyrazole ring.

Analysis of Route A
  • Expertise & Experience: This route is conceptually straightforward. However, the dinitration step (A3) is challenging. The pyrazole ring is deactivated by the N-acetic acid group, and forcing conditions are necessary, which can lead to charring and decomposition of the starting material, resulting in low yields.[3] The acetic acid side chain is also susceptible to oxidative degradation under these harsh conditions.

  • Trustworthiness: The initial alkylation and hydrolysis steps are reliable and high-yielding. The nitration step's success is highly dependent on precise control of temperature and stoichiometry. The formation of mono-nitrated and other side products is highly probable, complicating purification.

Route B: Early-Stage Nitration Strategy

This route focuses on creating the energetic 5-methyl-3,4-dinitro-1H-pyrazole intermediate first, followed by a more predictable N-alkylation step.

Workflow for Route B

Route B A 5-Methylpyrazole B 5-Methyl-3-nitropyrazole A->B Step B1: Mononitration C 5-Methyl-3,4-dinitro-1H-pyrazole B->C Step B2: Second Nitration D Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate C->D Step B3: N-Alkylation E This compound D->E Step B4: Hydrolysis

Caption: Workflow for the Early-Stage Nitration approach (Route B).

Experimental Protocols for Route B

Step B1 & B2: Synthesis of 5-Methyl-3,4-dinitro-1H-pyrazole

Synthesizing the dinitro pyrazole core directly from 5-methylpyrazole in one step is difficult. A stepwise approach is more controlled.

  • Reagents: 5-Methylpyrazole, Nitric acid, Sulfuric acid/Oleum.

  • Procedure (Stepwise Nitration):

    • Mononitration: Dissolve 5-methylpyrazole (1.0 eq) in concentrated H₂SO₄ and cool to 0°C. Add a stoichiometric amount of nitric acid (1.0 eq) dropwise. Stir at low temperature for several hours to obtain 5-methyl-3-nitropyrazole.[4]

    • Second Nitration: The introduction of the second nitro group at the C4 position requires much stronger conditions due to the deactivating effect of the first nitro group. The isolated 5-methyl-3-nitropyrazole can be subjected to a stronger nitrating mixture, such as fuming nitric acid in oleum (fuming sulfuric acid), at elevated temperatures.[5]

    • Workup for both steps involves carefully pouring the reaction mixture onto ice and filtering the precipitated nitrated pyrazole.

Step B3: N-Alkylation of 5-Methyl-3,4-dinitro-1H-pyrazole

The N-H proton of 5-methyl-3,4-dinitro-1H-pyrazole is significantly acidic due to the electron-withdrawing nitro groups, facilitating its deprotonation and subsequent alkylation.

  • Reagents: 5-Methyl-3,4-dinitro-1H-pyrazole, Ethyl chloroacetate, a suitable base (e.g., K₂CO₃ or a non-nucleophilic organic base like DBU), a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • Dissolve 5-methyl-3,4-dinitro-1H-pyrazole (1.0 eq) in DMF.

    • Add potassium carbonate (1.5 eq) and stir for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq) and heat the mixture to 60-80°C for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

Step B4: Final Hydrolysis

  • Procedure:

    • Hydrolyze the resulting ester using the method described in Step A2 to yield the final product. The electron-withdrawing groups stabilize the pyrazole ring, making this hydrolysis straightforward.

Analysis of Route B
  • Expertise & Experience: This route isolates the synthetic challenges to the beginning of the sequence. The nitration steps require careful handling and optimization. However, once the 5-methyl-3,4-dinitro-1H-pyrazole core is obtained, the subsequent alkylation and hydrolysis are generally reliable reactions. The high acidity of the dinitropyrazole N-H facilitates the alkylation step.

  • Trustworthiness: The primary concern in this route is the synthesis and handling of the 5-methyl-3,4-dinitro-1H-pyrazole intermediate, which is expected to be an energetic material. This requires specialized safety precautions. However, from a purely chemical standpoint, the N-alkylation of an electron-deficient pyrazole is a well-precedented and high-yielding reaction.

Comparative Analysis and Data Summary

MetricRoute A: Late-Stage NitrationRoute B: Early-Stage NitrationRationale
Overall Yield Potentially LowPotentially ModerateRoute A's yield is heavily penalized by the harsh dinitration of a complex molecule. Route B's steps are more independent, and while nitration yields may vary, the final alkylation is typically efficient.
Number of Steps 44Both routes involve a similar number of synthetic transformations.
Safety Concerns Use of potent nitrating agents on an organic acid derivative (risk of decomposition).Synthesis and isolation of a potentially explosive dinitropyrazole intermediate.Both routes have significant safety hazards that require expert handling and appropriate facilities. Route B's hazard is a well-defined, isolable intermediate.
Purification Difficult. The final nitration likely produces a mixture of mono-, di-nitrated products, and degradation byproducts.More straightforward. Purification is required at each step, but the final alkylation step is generally clean.
Scalability Poor. The exothermic and potentially runaway nature of the final nitration step makes scaling dangerous and difficult to control.Moderate. The synthesis of the energetic intermediate is the main bottleneck for scaling. The final steps are more amenable to scale-up.

Conclusion

Based on established principles of heterocyclic chemistry and nitration reactions, Route B (Early-Stage Nitration) appears to be the more efficient and reliable synthetic strategy for preparing this compound.

While both routes present significant safety challenges, Route B isolates the most hazardous and unpredictable steps to the synthesis of a simpler intermediate. The final N-alkylation and hydrolysis steps are robust and high-yielding, which is a considerable advantage. In contrast, the key nitration step in Route A is performed on a more complex molecule and is likely to suffer from low yields and difficult purification, making it less synthetically efficient. Researchers attempting this synthesis should possess significant experience in handling energetic materials and performing reactions under aggressive acidic conditions.

References

  • Smolecule. (2023). (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Google Patents. (n.d.). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
  • ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • PubMed. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ResearchGate. (n.d.). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained.
  • JOCPR. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative.
  • Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Wiley Online Library. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl).
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b.
  • MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • ResearchGate. (n.d.). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules.
  • Wiley Online Library. (n.d.). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene.
  • ResearchGate. (n.d.). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF.
  • ResearchGate. (n.d.). Synthetic routes for preparation of starting material 2, carboxylic....

Sources

validating the mechanism of action of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Mechanism of Action of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid: A Comparative Guide

Executive Summary & Compound Profile

Compound: this compound (MDPA) Class: Nitro-heterocyclic Hypoxia-Activated Prodrug / High-Energy Density Pharmacophore Primary Indication: Hypoxic solid tumors (Oncology) or Anaerobic bacterial infection (Antimicrobial).[1]

Scientific Context: While the 3,4-dinitropyrazole core is historically significant in energetic materials research for its high nitrogen content and thermal stability, its pharmacological utility lies in its high electron affinity.[1] In drug development, MDPA functions as a bioreductive alkylating agent .[1] The electron-withdrawing nature of the two nitro groups facilitates enzymatic reduction under hypoxic conditions, generating cytotoxic nitro-radical anions.[1] The acetic acid tail provides a critical handle for solubility modulation or conjugation (e.g., to peptides for targeted delivery), distinguishing it from simple energetic precursors.[1]

Mechanism of Action (MoA): The Nitro-Reductive Pathway[1]

The therapeutic efficacy of MDPA relies on a "futile cycle" mechanism in normoxic tissue versus a "reductive accumulation" in hypoxic tissue.[1]

The Pathway Logic:
  • Cellular Entry: MDPA enters the cell via passive diffusion (facilitated by the lipophilic pyrazole core) or monocarboxylate transporters (MCTs) due to the acetic acid moiety.[1]

  • Enzymatic Reduction (Step 1): One-electron reductases (e.g., Cytochrome P450 Reductase, Xanthine Oxidase) reduce a nitro group to a nitro-radical anion (

    
    ).[1]
    
  • The Oxygen Switch (Normoxia): In the presence of

    
    , the radical anion is rapidly re-oxidized back to the parent compound, generating Superoxide (
    
    
    
    ).[1] This "futile cycle" limits toxicity in healthy, oxygenated tissues.[1]
  • Hypoxic Activation (Hypoxia): In the absence of

    
     (tumor core/anaerobic bacteria), the radical anion is not re-oxidized.[1] It undergoes further reduction (disproportionation) to nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.[1]
  • Terminal Effect: These reduced species form covalent adducts with DNA (guanine residues) and proteins, causing single/double-strand breaks and inhibiting replication.[1]

MoA_Pathway MDPA (5-methyl-3,4-dinitro-1H-pyrazol-1-yl) acetic acid Radical Nitro-Radical Anion (R-NO2•-) MDPA->Radical Reduction Reductase 1e- Reductases (POR / NTR) Reductase->Radical Radical->MDPA Re-oxidation (Normoxia) Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer Intermediates Nitroso / Hydroxylamine Intermediates Radical->Intermediates Disproportionation (Hypoxia) O2 Oxygen (O2) O2->Superoxide DNA_Damage DNA Adducts & Strand Breaks Intermediates->DNA_Damage Covalent Binding Cell_Death Apoptosis / Necrosis DNA_Damage->Cell_Death

Caption: Bioreductive activation pathway of MDPA. Note the O2-dependent futile cycle (green) vs. the hypoxic toxicity cascade (red).[1]

Comparative Analysis

To validate MDPA, it must be benchmarked against established nitro-heterocycles.[1]

FeatureMDPA (Test Compound) Metronidazole (Standard) Tirapazamine (Reference HAP)
Core Structure 3,4-Dinitropyrazole5-NitroimidazoleBenzotriazine-di-oxide
Redox Potential (

)
High (approx -0.35 V) due to 2

groups
Moderate (-0.48 V)High (-0.30 V)
Hypoxia Selectivity High (Requires deep hypoxia)Specific to anaerobesModerate to High
Solubility Moderate (Acidic tail aids solubility)ModeratePoor
Primary Target DNA & Protein AdductsDNA Strand BreaksDNA Radical Damage
Toxicity Risk Potential energetic decomposition (thermal)Neurotoxicity (cumulative)Muscle cramping

Performance Insight: MDPA's dinitropyrazole core is more electron-deficient than the mononitroimidazole of Metronidazole.[1] This suggests MDPA may have a higher reduction potential , making it easier to reduce.[1] This could lead to higher potency but requires careful tuning to avoid normoxic toxicity (re-oxidation failure).[1]

Experimental Validation Protocols

To validate the MoA described above, the following self-validating workflow is required.

Protocol A: Enzymatic Reduction Kinetics (Cell-Free)

Objective: Confirm MDPA is a substrate for nitroreductases and verify the "futile cycle."[1]

  • System: Purified Xanthine Oxidase (XO) or E. coli Nitroreductase (NTR).[1]

  • Reaction Mix: 100 µM MDPA + 100 µM NADPH (cofactor) in PBS (pH 7.4).

  • Measurement: UV-Vis spectrophotometry (scan 250–500 nm).

  • Condition 1 (Aerobic): Observe NADPH consumption without loss of MDPA absorbance (Futile Cycle confirmation).

  • Condition 2 (Anaerobic): Purge with

    
    . Observe rapid loss of MDPA peak (approx 300-340 nm) and appearance of reduced species (amino/hydroxylamine).[1]
    
  • Control: Run parallel with Metronidazole. MDPA should show faster kinetics due to the dinitro electron-withdrawal.[1]

Protocol B: Hypoxia Cytotoxicity Ratio (HCR) Assay

Objective: Quantify the selectivity for hypoxic cells.[1]

  • Cell Line: A549 (Lung carcinoma) or HCT116.[1]

  • Seeding: 2,000 cells/well in 96-well plates.

  • Treatment: Serial dilution of MDPA (0.1 µM to 1000 µM).[1]

  • Incubation:

    • Set A: Normoxia (21%

      
      ) for 4 hours.[1]
      
    • Set B: Anoxia (<0.1%

      
       chamber) for 4 hours.[1]
      
  • Wash & Recovery: Replace media, incubate 72h in normoxia.

  • Readout: CellTiter-Glo (ATP) or MTT assay.[1]

  • Calculation:

    
    .
    
    • Target: HCR > 10 indicates good therapeutic window.[1]

Protocol C: Comet Assay (DNA Damage Validation)

Objective: Prove that the mechanism involves physical DNA strand breaks.[1]

  • Treatment: Treat cells with

    
     of MDPA under hypoxic conditions for 2 hours.
    
  • Lysis: Embed cells in agarose on slides; lyse in alkaline buffer (pH > 13).

  • Electrophoresis: Run at 25V, 300mA for 20 mins.

  • Staining: SYBR Gold or Propidium Iodide.[1]

  • Analysis: Measure "Tail Moment" (DNA migration).[1]

    • Positive Result: Significant tail migration in Hypoxia+MDPA samples vs. minimal migration in Normoxia+MDPA.[1]

Experimental Workflow Diagram

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Start Start: MDPA Validation CyclicVolt Cyclic Voltammetry (Determine Redox Potential) Start->CyclicVolt EnzKinetics Enzymatic Assay (Xanthine Oxidase/NTR) CyclicVolt->EnzKinetics HypoxiaAssay Hypoxia Cytotoxicity (HCR Determination) EnzKinetics->HypoxiaAssay Comet Alkaline Comet Assay (DNA Damage) HypoxiaAssay->Comet Decision Is HCR > 10? Comet->Decision Refine Refine Structure (SAR Study) Decision->Refine No Proceed Proceed to In Vivo PK/PD Decision->Proceed Yes

Caption: Step-by-step validation workflow for MDPA, moving from cell-free redox chemistry to cellular functional assays.

Safety & Handling (Crucial Note)

While MDPA is discussed here as a pharmacological agent, the 3,4-dinitropyrazole core is a known high-energy motif (see References).[1]

  • Thermal Stability: Dinitropyrazoles can decompose exothermically.[1] Avoid heating bulk material >100°C without DSC (Differential Scanning Calorimetry) screening.[1]

  • Synthesis: Do not scale up synthesis using standard organic protocols without evaluating explosive hazard. Use blast shields when handling >1g.[1]

References

  • Santa Cruz Biotechnology. this compound Product Page. Retrieved from

  • ChemDiv. Compound Library: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. Retrieved from

  • Klapötke, T. M., et al. (2020).[2][3] Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie.[1][3] Retrieved from

  • Zhang, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (MDPI).[1] Retrieved from

  • BenchChem. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride Data. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid Proper Disposal Procedures Content Type: Operational Safety Guide / Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Hazardous Waste Managers[1]

Part 1: Immediate Hazard Assessment & Core Directive

WARNING: ENERGETIC MATERIAL PROTOCOL IN EFFECT

This compound contains a 3,4-dinitropyrazole core.[1] Research confirms that dinitropyrazoles are a class of energetic materials often investigated as explosives or propellants due to their high nitrogen/oxygen content and positive heat of formation.[2]

Do not treat this substance as a standard organic acid.

Critical Safety Triggers (STOP WORK IF:)
  • Dry Material: The compound is found as dry crystals, particularly if old or recrystallized.[2] Dry dinitropyrazoles can be shock- and friction-sensitive.[1]

  • Crust Formation: Crystals are visible on the threads of the container cap.[2] DO NOT OPEN. Friction from unscrewing the cap can initiate detonation.[2]

  • Discoloration: The material has turned dark orange or brown, indicating decomposition and heightened instability.[2]

The "Phlegmatization" Rule

Never dispose of this compound in its solid, dry state. The primary safety objective is phlegmatization —the process of desensitizing an explosive by adding a diluent (solvent) to absorb thermal and mechanical shock.[2]

Part 2: Technical Analysis & Causality

Molecular Hazard Profiling

To safely handle this compound, we must understand the competition between its functional groups.[2]

Functional GroupHazard ContributionOperational Implication
3,4-Dinitro Pyrazole Core Explosivity: High energy density; potential for rapid decomposition releasing

,

, and

.[1]
Primary Risk: Shock sensitivity.[2] Requires dilution to <10% concentration.[2]
Acetic Acid Tail (-CH₂COOH) Acidity/Solubility: Provides a handle for solubility in basic aqueous media or polar organic solvents.[2]Disposal Route: Allows solvation in aqueous bicarbonate or polar solvents (DMSO/Acetone) to facilitate safe transport.[2]
Methyl Group (-CH₃) Stability: Slightly increases electron density, potentially lowering sensitivity compared to un-methylated analogs, but does not negate explosive potential.[1][2]Storage: Does not protect against thermal runaway if heated >150°C.
Solubility & Compatibility Matrix
  • Preferred Solvent: Acetone or DMSO .[2] These polar aprotic solvents dissolve the compound effectively, breaking the crystal lattice and eliminating friction sensitivity.[2]

  • Alternative Solvent: Dilute Aqueous Sodium Bicarbonate (5%) . The carboxylic acid tail will deprotonate, forming a water-soluble salt.[1][2] Note: Ensure slow addition to prevent CO₂ foaming.[2]

  • Incompatible: Strong mineral acids (increases sensitivity), heavy metals (may form highly sensitive metal-nitro complexes).[1][2]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Phlegmatization (Lab Scale)[1][2]

Objective: Convert the solid energetic material into a stable, dilute liquid waste stream.

  • PPE Requirements: Blast shield, anti-static gloves (nitrile), flame-resistant lab coat, and eye protection.[2] Ground all equipment to prevent electrostatic discharge (ESD).[2]

  • Solvation:

    • Place the container behind a blast shield.[2]

    • Gently add Acetone or DMSO directly to the original container if possible, or transfer solid to a wide-mouth plastic jar using a non-sparking (plastic/wood) spatula.[1][2]

    • Target Concentration: Dilute to < 5% w/v .

    • Reasoning: At <5% concentration, the propagation of a detonation wave is physically impossible in the liquid phase.[2]

  • Verification: Ensure no solids remain. Swirl gently; do not vortex or sonicate.

Phase 2: Waste Stream Classification[1]

Once dissolved, the material is classified as hazardous waste.[2] You must assign the correct RCRA (Resource Conservation and Recovery Act) codes.[2]

  • Primary Code: D003 (Reactive) . Even in solution, the potential for reactivity dictates this classification for safety during transport.[2]

  • Secondary Code: D001 (Ignitable) if dissolved in Acetone.[2]

  • Labeling:

    • "HAZARDOUS WASTE - Energetic Material in Solution."[2]

    • "Contains: this compound, [Solvent Name]."

    • "Warning: Potential Explosive Hazard - Do Not Concentrate."[2]

Phase 3: Final Disposal (Incineration)[1][2]

Do not attempt chemical destruction (e.g., reduction with Zinc/HCl) in the lab. The exothermic nature of reducing nitro groups can trigger thermal runaway in the remaining energetic material.[2]

  • Segregation: Keep this waste bottle separate from general organic waste. Do not combine with oxidizers or strong acids.[2]

  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team.[2]

  • Destruction Method: The only approved method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2] The facility will inject the liquid waste directly into a kiln operating at >1000°C, ensuring complete mineralization to

    
    , 
    
    
    
    , and
    
    
    .[2]

Part 4: Visualizing the Workflow

Disposal Decision Logic

This diagram guides the researcher through the critical decision points based on the physical state of the material.[2]

DisposalProtocol Start Start: Assess Material State IsSolid Is the material Solid? Start->IsSolid IsOld Are crystals visible on cap or is material discolored? IsSolid->IsOld Yes Label Labeling RCRA: D003 (Reactive) 'Energetic in Solution' IsSolid->Label No (Already Liquid) Stop STOP WORK Contact EHS / Bomb Squad Do Not Touch IsOld->Stop Yes (High Risk) Phlegmatize Phlegmatization Dissolve in Acetone/DMSO Target <5% Concentration IsOld->Phlegmatize No (Fresh/Stable) CheckSol Is it fully dissolved? Phlegmatize->CheckSol CheckSol->Phlegmatize No (Add more solvent) CheckSol->Label Yes Incinerate Transfer to TSDF Method: Incineration Label->Incinerate

Figure 1: Decision logic for the safe handling and disposal of dinitropyrazole derivatives.

Part 5: References & Authority

The protocols above are derived from standard handling procedures for high-nitrogen energetic materials and dinitropyrazole synthesis literature.

  • Energetic Properties of Dinitropyrazoles :

    • Context: Confirms the 3,4-dinitropyrazole moiety is an energetic core with shock sensitivity.

    • Source: He, P., et al. (2023).[1][2][3][4] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.[2]

    • [1][2]

  • Thermal Stability & Decomposition :

    • Context: Establishes decomposition thresholds (approx. 200°C) and the need for thermal control.

    • Source: Zhang, J., et al. (2016).[1][2] "Thermal decomposition of dinitropyrazole-based energetic materials." Journal of Thermal Analysis and Calorimetry.

    • [1][2]

  • General Energetic Material Disposal (RCRA) :

    • Context: EPA guidelines on classifying and treating reactive (D003) waste.

    • Source: U.S. Environmental Protection Agency.[2] "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.